FR 167653
Descripción
Propiedades
IUPAC Name |
1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430965 | |
| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158876-66-5 | |
| Record name | FR 167653 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
FR167653: A Technical Overview of its Mechanism of Action as a p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. By specifically targeting p38 MAPK, FR167653 effectively suppresses the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), two pivotal mediators of the inflammatory response. This targeted action underlies its demonstrated efficacy in various preclinical models of inflammatory diseases, including colitis, endotoxin-induced shock, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the mechanism of action of FR167653, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAP kinase pathway. This pathway is a critical component of the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines, lipopolysaccharide (LPS), and cellular stress.
The activation of the p38 MAPK cascade is initiated by upstream kinases, leading to the dual phosphorylation of a threonine and a tyrosine residue within the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates and activates a variety of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.
FR167653 acts as a competitive inhibitor at the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. This inhibition blocks the entire downstream signaling cascade, leading to a significant reduction in the production of key inflammatory mediators.
Quantitative Data on Inhibitory Activity and Efficacy
While specific IC50 values for FR167653 against the different p38 MAPK isoforms (α, β, γ, δ) are not consistently reported in publicly available literature, the compound is widely characterized as a potent and selective inhibitor of this kinase family. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.
Table 1: Summary of In Vivo Efficacy of FR167653 in Preclinical Models
| Model | Species | FR167653 Dose | Route of Administration | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat | 1.0, 3.2, 10 mg/kg | Oral | Dose-dependent reduction in disease activity index, myeloperoxidase activity, and colonic TNF-α levels. | [1][2] |
| Endotoxin-Induced Shock | Mouse | 1, 10, 30 mg/kg | Intraperitoneal | Dose-dependent inhibition of serum TNF-α and IL-1β levels; improved survival rate. | [3] |
| Ischemia-Reperfusion Injury (Renal) | Rat | 1, 3.2 mg/kg/h | Intravenous | Significant reduction in serum creatinine (B1669602) and blood urea (B33335) nitrogen; attenuated histological damage. | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Oral | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. |
Detailed Experimental Protocols
To facilitate the replication and further investigation of FR167653's mechanism of action, this section outlines the methodologies for key experiments cited in the literature.
In Vitro p38 MAP Kinase Activity Assay
This assay is designed to quantify the direct inhibitory effect of FR167653 on p38 MAPK activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
FR167653 (various concentrations)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the desired concentration of FR167653 or vehicle control (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of FR167653 relative to the vehicle control to determine the IC50 value.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to assess the efficacy of anti-inflammatory compounds in an in vivo setting that mimics certain aspects of inflammatory bowel disease.
Animals:
-
Male Wistar rats (180-220 g)
Induction of Colitis:
-
Administer 5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.
-
Monitor animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
Treatment:
-
Administer FR167653 or vehicle control orally once daily, starting from the first day of DSS administration.
Endpoint Analysis (Day 8):
-
Euthanize the animals and collect the colon.
-
Measure the length and weight of the colon.
-
Collect colonic tissue for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.
-
Homogenize a portion of the colonic tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Homogenize another portion of the colonic tissue to measure the levels of TNF-α and IL-1β using ELISA.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a complete, publicly available screen of FR167653 against a large panel of kinases is not readily found, the existing literature consistently describes it as a "specific" or "selective" p38 MAPK inhibitor. This suggests that its inhibitory activity against other kinases is significantly lower than its activity against p38 MAPK. For a thorough evaluation, it would be necessary to perform a comprehensive kinase panel screening.
Conclusion
FR167653 is a well-characterized inhibitor of p38 MAP kinase with potent anti-inflammatory properties. Its mechanism of action is centered on the suppression of pro-inflammatory cytokine production, specifically TNF-α and IL-1β, through the direct inhibition of p38 MAPK activity. The in vivo efficacy of FR167653 in various animal models of inflammation highlights its potential as a therapeutic agent. Further research, particularly focused on generating a comprehensive kinase selectivity profile and detailed pharmacokinetic and pharmacodynamic studies in higher species, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the core mechanism of FR167653 for researchers and professionals in the field of drug development.
References
FR167653: A Technical Overview of its Mechanism of Action as a p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. By specifically targeting p38 MAPK, FR167653 effectively suppresses the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), two pivotal mediators of the inflammatory response. This targeted action underlies its demonstrated efficacy in various preclinical models of inflammatory diseases, including colitis, endotoxin-induced shock, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the mechanism of action of FR167653, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAP kinase pathway. This pathway is a critical component of the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines, lipopolysaccharide (LPS), and cellular stress.
The activation of the p38 MAPK cascade is initiated by upstream kinases, leading to the dual phosphorylation of a threonine and a tyrosine residue within the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates and activates a variety of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.
FR167653 acts as a competitive inhibitor at the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. This inhibition blocks the entire downstream signaling cascade, leading to a significant reduction in the production of key inflammatory mediators.
Quantitative Data on Inhibitory Activity and Efficacy
While specific IC50 values for FR167653 against the different p38 MAPK isoforms (α, β, γ, δ) are not consistently reported in publicly available literature, the compound is widely characterized as a potent and selective inhibitor of this kinase family. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.
Table 1: Summary of In Vivo Efficacy of FR167653 in Preclinical Models
| Model | Species | FR167653 Dose | Route of Administration | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat | 1.0, 3.2, 10 mg/kg | Oral | Dose-dependent reduction in disease activity index, myeloperoxidase activity, and colonic TNF-α levels. | [1][2] |
| Endotoxin-Induced Shock | Mouse | 1, 10, 30 mg/kg | Intraperitoneal | Dose-dependent inhibition of serum TNF-α and IL-1β levels; improved survival rate. | [3] |
| Ischemia-Reperfusion Injury (Renal) | Rat | 1, 3.2 mg/kg/h | Intravenous | Significant reduction in serum creatinine and blood urea nitrogen; attenuated histological damage. | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Oral | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. |
Detailed Experimental Protocols
To facilitate the replication and further investigation of FR167653's mechanism of action, this section outlines the methodologies for key experiments cited in the literature.
In Vitro p38 MAP Kinase Activity Assay
This assay is designed to quantify the direct inhibitory effect of FR167653 on p38 MAPK activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
FR167653 (various concentrations)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the desired concentration of FR167653 or vehicle control (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of FR167653 relative to the vehicle control to determine the IC50 value.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to assess the efficacy of anti-inflammatory compounds in an in vivo setting that mimics certain aspects of inflammatory bowel disease.
Animals:
-
Male Wistar rats (180-220 g)
Induction of Colitis:
-
Administer 5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.
-
Monitor animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
Treatment:
-
Administer FR167653 or vehicle control orally once daily, starting from the first day of DSS administration.
Endpoint Analysis (Day 8):
-
Euthanize the animals and collect the colon.
-
Measure the length and weight of the colon.
-
Collect colonic tissue for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.
-
Homogenize a portion of the colonic tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Homogenize another portion of the colonic tissue to measure the levels of TNF-α and IL-1β using ELISA.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a complete, publicly available screen of FR167653 against a large panel of kinases is not readily found, the existing literature consistently describes it as a "specific" or "selective" p38 MAPK inhibitor. This suggests that its inhibitory activity against other kinases is significantly lower than its activity against p38 MAPK. For a thorough evaluation, it would be necessary to perform a comprehensive kinase panel screening.
Conclusion
FR167653 is a well-characterized inhibitor of p38 MAP kinase with potent anti-inflammatory properties. Its mechanism of action is centered on the suppression of pro-inflammatory cytokine production, specifically TNF-α and IL-1β, through the direct inhibition of p38 MAPK activity. The in vivo efficacy of FR167653 in various animal models of inflammation highlights its potential as a therapeutic agent. Further research, particularly focused on generating a comprehensive kinase selectivity profile and detailed pharmacokinetic and pharmacodynamic studies in higher species, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the core mechanism of FR167653 for researchers and professionals in the field of drug development.
References
FR167653: A Technical Guide to a Selective p38 MAP Kinase Pathway Inhibitor
Abstract: This document provides a comprehensive technical overview of FR167653, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It is intended for researchers, scientists, and professionals in drug development. This guide details the mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
FR167653 is a potent, orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in regulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. FR167653 has demonstrated significant anti-inflammatory effects in various preclinical models by specifically inhibiting p38 MAPK activity, thereby suppressing the synthesis of key inflammatory cytokines.[3][4] This guide consolidates the available technical information on FR167653 to serve as a resource for its scientific evaluation and potential therapeutic applications.
Mechanism of Action
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by environmental stressors and pro-inflammatory cytokines. This activation leads to the phosphorylation and activation of MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[5]
Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2. This cascade culminates in the increased transcription and translation of pro-inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4]
FR167653 exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of p38 MAPK. By binding to the p38 enzyme, it prevents the phosphorylation of its downstream substrates, effectively blocking the signaling cascade that leads to the synthesis of inflammatory mediators.[4] This targeted inhibition is the basis for its observed efficacy in reducing inflammation in various preclinical models.[3]
Data Presentation: Quantitative Analysis
While specific biochemical IC50 or Ki values for FR167653 against p38 MAPK isoforms are not prominently available in the reviewed public literature, its potent biological effects have been quantified in numerous cell-based and in vivo studies. The tables below summarize these dose-dependent effects and provide context by comparing the potency of other known p38 MAPK inhibitors.
Table 1: In Vivo Efficacy of FR167653 in Preclinical Models
| Model System | Species | FR167653 Dose | Parameter Measured | Result | Reference |
| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Leukocyte Adhesion | Dose-dependent reduction | [3] |
| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Sinusoidal Perfusion | Dose-dependent restoration | [3] |
| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Serum TNF-α & IL-1β | Significant reduction vs. vehicle | [3] |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | p38 MAPK Activity | Attenuated from 7.2-fold to 2.1-fold increase vs. control | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Mean Pulmonary Artery Pressure | Reduced to 24.7 mmHg vs. 36.5 mmHg in control group | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | TNF-α mRNA | Reduced to 1.18-fold vs. 3.05-fold increase in control group | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | IL-1β mRNA | Reduced to 2.2-fold vs. 4.4-fold increase in control group | |
| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day, s.c. | p38 MAPK Expression | Markedly reduced | |
| Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hour, i.v. | Phosphorylated p38 MAPK | Markedly attenuated expression | [2] |
Table 2: Comparative IC50 Values of Common p38 MAPK Inhibitors (for context)
| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) | Reference |
| FR167653 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | |
| SB203580 | 300 - 500 nM | - | - | - | |
| SB202190 | 50 nM | 100 nM | - | - | |
| Pamapimod (R-1503) | 14 nM | 480 nM | No activity | No activity | |
| Ralimetinib (LY2228820) | 7 nM | - | - | - | |
| SD0006 | 16 nM | 677 nM | - | - | |
| Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes. |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. The following sections describe representative protocols for key assays used to characterize the activity of FR167653.
In Vitro p38 Kinase Inhibition Assay (Representative Protocol)
This biochemical assay quantifies the ability of FR167653 to directly inhibit the enzymatic activity of purified p38 MAPK.
-
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF-2 protein or a specific peptide)
-
ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)
-
FR167653 (dissolved in DMSO, serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
96-well assay plates
-
Phosphocellulose filter mats or scintillation plates for detection
-
-
Procedure:
-
Prepare serial dilutions of FR167653 in kinase assay buffer. A typical starting concentration range for screening is 100 µM to 1 nM.
-
In a 96-well plate, add the following in order: 10 µL of diluted FR167653 or vehicle (DMSO), 20 µL of recombinant p38α kinase, and 10 µL of the kinase substrate.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing radiolabeled ATP).
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of phosphoric acid or another suitable stop solution.
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Cytokine Production Assay (LPS-Stimulated Monocytes)
This assay measures the effect of FR167653 on the production of pro-inflammatory cytokines in a physiologically relevant cellular context.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653 (dissolved in DMSO)
-
ELISA kits for human TNF-α and IL-1β
-
24-well cell culture plates
-
-
Procedure:
-
Seed monocytes/macrophages in a 24-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of FR167653 or vehicle (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).
-
Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cytokine being measured.
-
After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each FR167653 concentration and determine the IC50 value from the resulting dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model of acute inflammation used to evaluate the anti-inflammatory efficacy of compounds like FR167653.[4]
-
Animals:
-
Male BALB/c mice or Wistar rats (6-8 weeks old).
-
-
Materials:
-
FR167653 (formulated for oral or intraperitoneal administration)
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Group animals randomly (n=6-10 per group): Vehicle control, FR167653-treated groups (e.g., 1, 10, 30 mg/kg), and a positive control group (e.g., Indomethacin 5 mg/kg).
-
Administer FR167653 or vehicle by the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.
-
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 50-100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the edema volume (ΔV) at each time point as Vt - V₀. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.
-
Conclusion
FR167653 is a selective p38 MAPK inhibitor with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine synthesis, makes it a valuable tool for research in inflammatory diseases. While detailed biochemical potency data against p38 isoforms is not widely published, its efficacy in cellular and in vivo systems at defined concentrations is well-documented. The experimental protocols and data presented in this guide provide a foundational resource for scientists investigating the p38 MAPK pathway and the therapeutic potential of its inhibitors. Further studies to elucidate its precise kinase selectivity profile and pharmacokinetic/pharmacodynamic relationships are warranted to fully characterize its potential as a therapeutic agent.
References
- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Guide to a Selective p38 MAP Kinase Pathway Inhibitor
Abstract: This document provides a comprehensive technical overview of FR167653, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It is intended for researchers, scientists, and professionals in drug development. This guide details the mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
FR167653 is a potent, orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in regulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. FR167653 has demonstrated significant anti-inflammatory effects in various preclinical models by specifically inhibiting p38 MAPK activity, thereby suppressing the synthesis of key inflammatory cytokines.[3][4] This guide consolidates the available technical information on FR167653 to serve as a resource for its scientific evaluation and potential therapeutic applications.
Mechanism of Action
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by environmental stressors and pro-inflammatory cytokines. This activation leads to the phosphorylation and activation of MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[5]
Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2. This cascade culminates in the increased transcription and translation of pro-inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4]
FR167653 exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of p38 MAPK. By binding to the p38 enzyme, it prevents the phosphorylation of its downstream substrates, effectively blocking the signaling cascade that leads to the synthesis of inflammatory mediators.[4] This targeted inhibition is the basis for its observed efficacy in reducing inflammation in various preclinical models.[3]
Data Presentation: Quantitative Analysis
While specific biochemical IC50 or Ki values for FR167653 against p38 MAPK isoforms are not prominently available in the reviewed public literature, its potent biological effects have been quantified in numerous cell-based and in vivo studies. The tables below summarize these dose-dependent effects and provide context by comparing the potency of other known p38 MAPK inhibitors.
Table 1: In Vivo Efficacy of FR167653 in Preclinical Models
| Model System | Species | FR167653 Dose | Parameter Measured | Result | Reference |
| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Leukocyte Adhesion | Dose-dependent reduction | [3] |
| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Sinusoidal Perfusion | Dose-dependent restoration | [3] |
| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Serum TNF-α & IL-1β | Significant reduction vs. vehicle | [3] |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | p38 MAPK Activity | Attenuated from 7.2-fold to 2.1-fold increase vs. control | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Mean Pulmonary Artery Pressure | Reduced to 24.7 mmHg vs. 36.5 mmHg in control group | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | TNF-α mRNA | Reduced to 1.18-fold vs. 3.05-fold increase in control group | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | IL-1β mRNA | Reduced to 2.2-fold vs. 4.4-fold increase in control group | |
| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day, s.c. | p38 MAPK Expression | Markedly reduced | |
| Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hour, i.v. | Phosphorylated p38 MAPK | Markedly attenuated expression | [2] |
Table 2: Comparative IC50 Values of Common p38 MAPK Inhibitors (for context)
| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) | Reference |
| FR167653 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | |
| SB203580 | 300 - 500 nM | - | - | - | |
| SB202190 | 50 nM | 100 nM | - | - | |
| Pamapimod (R-1503) | 14 nM | 480 nM | No activity | No activity | |
| Ralimetinib (LY2228820) | 7 nM | - | - | - | |
| SD0006 | 16 nM | 677 nM | - | - | |
| Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes. |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. The following sections describe representative protocols for key assays used to characterize the activity of FR167653.
In Vitro p38 Kinase Inhibition Assay (Representative Protocol)
This biochemical assay quantifies the ability of FR167653 to directly inhibit the enzymatic activity of purified p38 MAPK.
-
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF-2 protein or a specific peptide)
-
ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)
-
FR167653 (dissolved in DMSO, serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
96-well assay plates
-
Phosphocellulose filter mats or scintillation plates for detection
-
-
Procedure:
-
Prepare serial dilutions of FR167653 in kinase assay buffer. A typical starting concentration range for screening is 100 µM to 1 nM.
-
In a 96-well plate, add the following in order: 10 µL of diluted FR167653 or vehicle (DMSO), 20 µL of recombinant p38α kinase, and 10 µL of the kinase substrate.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing radiolabeled ATP).
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of phosphoric acid or another suitable stop solution.
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Cytokine Production Assay (LPS-Stimulated Monocytes)
This assay measures the effect of FR167653 on the production of pro-inflammatory cytokines in a physiologically relevant cellular context.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653 (dissolved in DMSO)
-
ELISA kits for human TNF-α and IL-1β
-
24-well cell culture plates
-
-
Procedure:
-
Seed monocytes/macrophages in a 24-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of FR167653 or vehicle (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).
-
Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cytokine being measured.
-
After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each FR167653 concentration and determine the IC50 value from the resulting dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model of acute inflammation used to evaluate the anti-inflammatory efficacy of compounds like FR167653.[4]
-
Animals:
-
Male BALB/c mice or Wistar rats (6-8 weeks old).
-
-
Materials:
-
FR167653 (formulated for oral or intraperitoneal administration)
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Group animals randomly (n=6-10 per group): Vehicle control, FR167653-treated groups (e.g., 1, 10, 30 mg/kg), and a positive control group (e.g., Indomethacin 5 mg/kg).
-
Administer FR167653 or vehicle by the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.
-
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 50-100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the edema volume (ΔV) at each time point as Vt - V₀. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.
-
Conclusion
FR167653 is a selective p38 MAPK inhibitor with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine synthesis, makes it a valuable tool for research in inflammatory diseases. While detailed biochemical potency data against p38 isoforms is not widely published, its efficacy in cellular and in vivo systems at defined concentrations is well-documented. The experimental protocols and data presented in this guide provide a foundational resource for scientists investigating the p38 MAPK pathway and the therapeutic potential of its inhibitors. Further studies to elucidate its precise kinase selectivity profile and pharmacokinetic/pharmacodynamic relationships are warranted to fully characterize its potential as a therapeutic agent.
References
- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The p38 MAPK Inhibitor FR167653: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of FR167653, including its full chemical name, mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.
Chemical Identity
The full chemical name of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate (B86663) monohydrate .[4][5]
Table 1: Chemical and Physical Properties of FR167653
| Property | Value |
| Molecular Formula | C₂₄H₂₀FN₅O₂ · H₂SO₄ · H₂O |
| Molecular Weight | 525.5 g/mol |
| Appearance | Solid |
| Class | Pyrazolotriazine derivative |
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).
The p38 MAPK cascade is a multi-tiered system. Upon stimulation, a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately leads to the increased expression of genes involved in inflammation and immune responses.
FR167653 acts as a specific inhibitor of p38 MAPK, thereby blocking this entire downstream signaling cascade. This inhibition leads to a marked reduction in the production and release of key pro-inflammatory cytokines, TNF-α and IL-1β, which are major contributors to the pathogenesis of numerous inflammatory diseases.[6]
Figure 1: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Quantitative Data
While several studies have demonstrated the dose-dependent inhibitory effects of FR167653, specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values from in vitro kinase assays are not consistently reported in the public domain. The available data primarily focuses on the in vivo efficacy of the compound in various animal models.
Table 2: Summary of In Vivo Efficacy of FR167653
| Animal Model | Condition | Dosage | Observed Effect | Reference |
| Rats | Acetic acid-induced colitis | 1.5 and 2.5 mg/kg (subcutaneous) | Amelioration of colonic lesions, dose-dependent decrease in colonic mucosal TNF-α and IL-1β | [6] |
| Rabbits | Endotoxin-induced shock | 0.10-0.32 mg/kg/h | Attenuation of hypotensive response and inhibition of plasma IL-1 and TNF-α levels | [7] |
| Mice | Lipopolysaccharide-induced hepatic microvascular dysfunction | 1 and 10 mg/kg (intravenous) | Reduction in leukocyte adhesion and restoration of sinusoidal perfusion in a dose-dependent manner | [8] |
| Rats | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Attenuation of p38 MAPK activity and reduction in inflammatory cytokine expression | |
| Rats | Chronic allograft nephropathy | 30 mg/kg/day (subcutaneous) | Prevention of morphological features of CAN and reduction in p38 MAPK expression | [9] |
| Mice | Nonobese diabetic (NOD) | 0.08% in diet (oral) | Prevention of diabetes development by inhibiting Th1 immunity | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of FR167653 and other p38 MAPK inhibitors.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like FR167653.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., ATF-2)
-
FR167653 or other test compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical concentration range for IC₅₀ determination is from 100 µM to 0.1 nM.
-
Assay Plate Setup: Add 1 µL of the diluted FR167653 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 24 µL of a pre-diluted p38 MAPK solution in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a substrate/ATP mixture (containing the final desired concentrations of ATF-2 and ATP) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of FR167653 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2: General workflow for an in vitro p38 MAPK kinase assay.
Cell-Based Assay for Inhibition of TNF-α Production
This assay measures the ability of FR167653 to inhibit the production and release of TNF-α from cells, typically monocytes or macrophages, stimulated with LPS.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
FR167653 or other test compounds
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to adhere overnight if using adherent cells.
-
Compound Treatment: Pre-treat the cells with various concentrations of FR167653 or DMSO (vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a non-stimulated control (vehicle only).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Figure 3: Workflow for a cell-based TNF-α release assay.
Conclusion
FR167653 is a well-characterized inhibitor of p38 MAPK with demonstrated efficacy in a range of preclinical models of inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent. This technical guide provides essential information for researchers and drug development professionals working with FR167653 and other p38 MAPK inhibitors, offering a foundation for further investigation and development. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to translate its preclinical efficacy into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The p38 MAPK Inhibitor FR167653: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of FR167653, including its full chemical name, mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.
Chemical Identity
The full chemical name of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate .[4][5]
Table 1: Chemical and Physical Properties of FR167653
| Property | Value |
| Molecular Formula | C₂₄H₂₀FN₅O₂ · H₂SO₄ · H₂O |
| Molecular Weight | 525.5 g/mol |
| Appearance | Solid |
| Class | Pyrazolotriazine derivative |
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).
The p38 MAPK cascade is a multi-tiered system. Upon stimulation, a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately leads to the increased expression of genes involved in inflammation and immune responses.
FR167653 acts as a specific inhibitor of p38 MAPK, thereby blocking this entire downstream signaling cascade. This inhibition leads to a marked reduction in the production and release of key pro-inflammatory cytokines, TNF-α and IL-1β, which are major contributors to the pathogenesis of numerous inflammatory diseases.[6]
Figure 1: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Quantitative Data
While several studies have demonstrated the dose-dependent inhibitory effects of FR167653, specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values from in vitro kinase assays are not consistently reported in the public domain. The available data primarily focuses on the in vivo efficacy of the compound in various animal models.
Table 2: Summary of In Vivo Efficacy of FR167653
| Animal Model | Condition | Dosage | Observed Effect | Reference |
| Rats | Acetic acid-induced colitis | 1.5 and 2.5 mg/kg (subcutaneous) | Amelioration of colonic lesions, dose-dependent decrease in colonic mucosal TNF-α and IL-1β | [6] |
| Rabbits | Endotoxin-induced shock | 0.10-0.32 mg/kg/h | Attenuation of hypotensive response and inhibition of plasma IL-1 and TNF-α levels | [7] |
| Mice | Lipopolysaccharide-induced hepatic microvascular dysfunction | 1 and 10 mg/kg (intravenous) | Reduction in leukocyte adhesion and restoration of sinusoidal perfusion in a dose-dependent manner | [8] |
| Rats | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Attenuation of p38 MAPK activity and reduction in inflammatory cytokine expression | |
| Rats | Chronic allograft nephropathy | 30 mg/kg/day (subcutaneous) | Prevention of morphological features of CAN and reduction in p38 MAPK expression | [9] |
| Mice | Nonobese diabetic (NOD) | 0.08% in diet (oral) | Prevention of diabetes development by inhibiting Th1 immunity | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of FR167653 and other p38 MAPK inhibitors.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like FR167653.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., ATF-2)
-
FR167653 or other test compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical concentration range for IC₅₀ determination is from 100 µM to 0.1 nM.
-
Assay Plate Setup: Add 1 µL of the diluted FR167653 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 24 µL of a pre-diluted p38 MAPK solution in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a substrate/ATP mixture (containing the final desired concentrations of ATF-2 and ATP) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of FR167653 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2: General workflow for an in vitro p38 MAPK kinase assay.
Cell-Based Assay for Inhibition of TNF-α Production
This assay measures the ability of FR167653 to inhibit the production and release of TNF-α from cells, typically monocytes or macrophages, stimulated with LPS.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
FR167653 or other test compounds
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to adhere overnight if using adherent cells.
-
Compound Treatment: Pre-treat the cells with various concentrations of FR167653 or DMSO (vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a non-stimulated control (vehicle only).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Figure 3: Workflow for a cell-based TNF-α release assay.
Conclusion
FR167653 is a well-characterized inhibitor of p38 MAPK with demonstrated efficacy in a range of preclinical models of inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent. This technical guide provides essential information for researchers and drug development professionals working with FR167653 and other p38 MAPK inhibitors, offering a foundation for further investigation and development. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to translate its preclinical efficacy into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Guide to its Inhibitory Effects on TNF-α and IL-1β Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FR167653, a potent small molecule inhibitor, and its effects on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). FR167653 has been identified as a dual inhibitor of these cytokines, primarily through its targeted suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide details the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
The production of TNF-α and IL-1β is tightly regulated by intracellular signaling cascades. A critical pathway in this process is the p38 MAPK pathway.[5][6] External inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK.[5][7] Activated p38 MAPK then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β genes.[8][9] FR167653 exerts its anti-inflammatory effects by specifically inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade and suppressing the synthesis of these potent cytokines.[1][7]
Caption: p38 MAPK signaling pathway for cytokine production and the inhibitory action of FR167653.
In Vitro Efficacy of FR167653
FR167653 has demonstrated potent inhibition of TNF-α and IL-1β production in various cell-based assays. Studies predominantly utilize human or rodent monocytes and macrophages stimulated with LPS to mimic an inflammatory response.
Table 1: Summary of In Vitro Inhibition of TNF-α and IL-1β by FR167653
| Cell Type | Stimulant | Cytokine Inhibited | Key Findings | Reference |
| Human Peripheral Blood Monocytes | LPS | TNF-α, IL-1β | FR167653 inhibited the production of both cytokines. The suppression was greater in monocytes than in alveolar macrophages. | [10] |
| Human Alveolar Macrophages | LPS | TNF-α, IL-1β | Attenuated the LPS induction of cyclooxygenase-2 (COX-2) expression, leading to reduced PGE2 synthesis. | [10] |
| Rat Kupffer Cells (KCs) | LPS | TNF-α, IL-1β | Significantly inhibited the production and mRNA expression of TNF-α and IL-1β. | [11] |
A typical in vitro experiment to assess the efficacy of FR167653 involves isolating primary cells or using a cell line, pre-treating with the compound, stimulating with an inflammatory agent, and then quantifying the cytokine output.
Caption: Standard workflow for in vitro evaluation of FR167653's effect on cytokine production.
In Vivo Efficacy of FR167653
The anti-inflammatory activity of FR167653 has been confirmed in several animal models of inflammation and shock. Administration of the compound leads to a significant reduction in systemic levels of TNF-α and IL-1β, resulting in improved outcomes.
Table 2: Summary of In Vivo Inhibition of TNF-α and IL-1β by FR167653
| Animal Model | Inflammatory Challenge | Dosing Regimen (FR167653) | Key Findings on Cytokines | Therapeutic Outcome | Reference |
| Rabbit Endotoxin (B1171834) Shock | Lipopolysaccharide (LPS) | 0.10-0.32 mg/kg/h (infusion) | Inhibited increases in plasma TNF-α and IL-1 levels. | Attenuated hypotension, reduced mortality from 93% to 47%, and lessened renal damage. | [4] |
| Rat Acute Colitis | Acetic Acid | 1.5 and 2.5 mg/kg per 6h (subcutaneous) | Dose-dependently decreased colonic mucosal and serum levels of TNF-α and IL-1β. | Ameliorated macroscopic colonic lesions. | [3] |
| Mouse Liver Injury | LPS | 1 and 10 mg/kg (i.v.) at 0 and 2h post-LPS | Significantly lowered serum levels of TNF-α and IL-1β. | Prevented hepatic microcirculatory dysfunction and reduced leukocyte adhesion. | [2] |
| Rat Lung Injury | LPS | 0.2 mg/kg/h (infusion) | Decreased serum TNF-α and IL-1β concentrations. | Attenuated pulmonary neutrophil accumulation, lung edema, and lethality. | [7] |
| Rat Intestinal Transplant | Ischemia-Reperfusion | 0.25 mg/kg/h (i.v.) for 4h | Suppressed plasma TNF-α at 12h and IL-1β at 1h post-reperfusion. | Improved 48h survival and reduced remote organ (kidney) injury. | [12] |
In vivo studies typically involve inducing an inflammatory state in an animal model, administering FR167653, and then collecting biological samples to measure cytokine levels and assess pathological changes.
Caption: General workflow for in vivo studies of FR167653 in inflammatory models.
Detailed Experimental Protocols
This section provides a more granular look at the methodologies commonly employed in studies investigating FR167653.
-
Human Peripheral Blood Monocytes (PBMCs): Monocytes are typically isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. The isolated cells are then cultured in appropriate media such as RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Kupffer Cells (KCs): Rat KCs, the resident macrophages of the liver, are isolated by a multi-step enzymatic perfusion process involving collagenase and pronase, followed by purification via density gradient separation.[11]
-
THP-1 Cell Line: The human monocytic cell line THP-1 is a common model. The cells are cultured in RPMI-1640 and can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[13]
-
Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is the most common stimulant used to induce an inflammatory response and the production of TNF-α and IL-1β in vitro and in vivo.[2][7][10][11] Doses vary depending on the model, from ng/mL in cell culture to mg/kg in animal studies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of TNF-α and IL-1β in cell culture supernatants or animal serum/plasma is almost universally measured using commercially available ELISA kits.[2][11][14] This method provides a highly sensitive and specific quantification of the target cytokines. The general procedure involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then measuring the enzymatic reaction, which is proportional to the amount of cytokine present.
-
Western Blotting: To confirm the mechanism of action, researchers assess the phosphorylation state of p38 MAPK. Cells or tissues are lysed, and proteins are separated by SDS-PAGE. Specific antibodies against both total p38 and phosphorylated p38 (p-p38) are used to detect the proteins. Inhibition of p38 MAPK by FR167653 is demonstrated by a decrease in the p-p38 signal in treated samples compared to stimulated controls.[7]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To determine if FR167653 affects the transcription of cytokine genes, mRNA levels are quantified. Total RNA is extracted from cells, reverse transcribed into cDNA, and then the specific cDNA for TNF-α and IL-1β is amplified and quantified using real-time PCR. A reduction in cytokine mRNA levels in FR167653-treated groups indicates transcriptional or post-transcriptional regulation.[11]
Conclusion
FR167653 is a well-characterized inhibitor of TNF-α and IL-1β production. Its efficacy stems from the targeted inhibition of the p38 MAPK signaling pathway, a critical node in the inflammatory response. Both in vitro and in vivo studies consistently demonstrate its ability to potently suppress these key pro-inflammatory cytokines across a range of cell types and disease models. The data strongly support its therapeutic potential for treating inflammatory conditions characterized by the overproduction of TNF-α and IL-1β, such as septic shock, inflammatory bowel disease, and ischemia-reperfusion injury.[2][3][4][12] The detailed protocols and established workflows provide a solid foundation for further research and development in this area.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Role of p38MAPK signal transduction pathway in Kupffer cells production of TNF-alpha and IL-1beta in severely burned rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase regulates TNF alpha-, IL-1 alpha- and PAF-induced RANTES and GM-CSF production by human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a dual inhibitor of tumor necrosis factor-alpha and interleukin-1 on lipopolysaccharide-induced lung injury in rats: involvement of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms. | Semantic Scholar [semanticscholar.org]
- 9. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription profiles of LPS-stimulated THP-1 monocytes and macrophages: a tool to study inflammation modulating effects of food-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Assay of TNF-α, IL-1β, and IL-6 in Mesenteric Lymph and Blood [bio-protocol.org]
FR167653: A Technical Guide to its Inhibitory Effects on TNF-α and IL-1β Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FR167653, a potent small molecule inhibitor, and its effects on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). FR167653 has been identified as a dual inhibitor of these cytokines, primarily through its targeted suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide details the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
The production of TNF-α and IL-1β is tightly regulated by intracellular signaling cascades. A critical pathway in this process is the p38 MAPK pathway.[5][6] External inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK.[5][7] Activated p38 MAPK then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β genes.[8][9] FR167653 exerts its anti-inflammatory effects by specifically inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade and suppressing the synthesis of these potent cytokines.[1][7]
Caption: p38 MAPK signaling pathway for cytokine production and the inhibitory action of FR167653.
In Vitro Efficacy of FR167653
FR167653 has demonstrated potent inhibition of TNF-α and IL-1β production in various cell-based assays. Studies predominantly utilize human or rodent monocytes and macrophages stimulated with LPS to mimic an inflammatory response.
Table 1: Summary of In Vitro Inhibition of TNF-α and IL-1β by FR167653
| Cell Type | Stimulant | Cytokine Inhibited | Key Findings | Reference |
| Human Peripheral Blood Monocytes | LPS | TNF-α, IL-1β | FR167653 inhibited the production of both cytokines. The suppression was greater in monocytes than in alveolar macrophages. | [10] |
| Human Alveolar Macrophages | LPS | TNF-α, IL-1β | Attenuated the LPS induction of cyclooxygenase-2 (COX-2) expression, leading to reduced PGE2 synthesis. | [10] |
| Rat Kupffer Cells (KCs) | LPS | TNF-α, IL-1β | Significantly inhibited the production and mRNA expression of TNF-α and IL-1β. | [11] |
A typical in vitro experiment to assess the efficacy of FR167653 involves isolating primary cells or using a cell line, pre-treating with the compound, stimulating with an inflammatory agent, and then quantifying the cytokine output.
Caption: Standard workflow for in vitro evaluation of FR167653's effect on cytokine production.
In Vivo Efficacy of FR167653
The anti-inflammatory activity of FR167653 has been confirmed in several animal models of inflammation and shock. Administration of the compound leads to a significant reduction in systemic levels of TNF-α and IL-1β, resulting in improved outcomes.
Table 2: Summary of In Vivo Inhibition of TNF-α and IL-1β by FR167653
| Animal Model | Inflammatory Challenge | Dosing Regimen (FR167653) | Key Findings on Cytokines | Therapeutic Outcome | Reference |
| Rabbit Endotoxin Shock | Lipopolysaccharide (LPS) | 0.10-0.32 mg/kg/h (infusion) | Inhibited increases in plasma TNF-α and IL-1 levels. | Attenuated hypotension, reduced mortality from 93% to 47%, and lessened renal damage. | [4] |
| Rat Acute Colitis | Acetic Acid | 1.5 and 2.5 mg/kg per 6h (subcutaneous) | Dose-dependently decreased colonic mucosal and serum levels of TNF-α and IL-1β. | Ameliorated macroscopic colonic lesions. | [3] |
| Mouse Liver Injury | LPS | 1 and 10 mg/kg (i.v.) at 0 and 2h post-LPS | Significantly lowered serum levels of TNF-α and IL-1β. | Prevented hepatic microcirculatory dysfunction and reduced leukocyte adhesion. | [2] |
| Rat Lung Injury | LPS | 0.2 mg/kg/h (infusion) | Decreased serum TNF-α and IL-1β concentrations. | Attenuated pulmonary neutrophil accumulation, lung edema, and lethality. | [7] |
| Rat Intestinal Transplant | Ischemia-Reperfusion | 0.25 mg/kg/h (i.v.) for 4h | Suppressed plasma TNF-α at 12h and IL-1β at 1h post-reperfusion. | Improved 48h survival and reduced remote organ (kidney) injury. | [12] |
In vivo studies typically involve inducing an inflammatory state in an animal model, administering FR167653, and then collecting biological samples to measure cytokine levels and assess pathological changes.
Caption: General workflow for in vivo studies of FR167653 in inflammatory models.
Detailed Experimental Protocols
This section provides a more granular look at the methodologies commonly employed in studies investigating FR167653.
-
Human Peripheral Blood Monocytes (PBMCs): Monocytes are typically isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. The isolated cells are then cultured in appropriate media such as RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Kupffer Cells (KCs): Rat KCs, the resident macrophages of the liver, are isolated by a multi-step enzymatic perfusion process involving collagenase and pronase, followed by purification via density gradient separation.[11]
-
THP-1 Cell Line: The human monocytic cell line THP-1 is a common model. The cells are cultured in RPMI-1640 and can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[13]
-
Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is the most common stimulant used to induce an inflammatory response and the production of TNF-α and IL-1β in vitro and in vivo.[2][7][10][11] Doses vary depending on the model, from ng/mL in cell culture to mg/kg in animal studies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of TNF-α and IL-1β in cell culture supernatants or animal serum/plasma is almost universally measured using commercially available ELISA kits.[2][11][14] This method provides a highly sensitive and specific quantification of the target cytokines. The general procedure involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then measuring the enzymatic reaction, which is proportional to the amount of cytokine present.
-
Western Blotting: To confirm the mechanism of action, researchers assess the phosphorylation state of p38 MAPK. Cells or tissues are lysed, and proteins are separated by SDS-PAGE. Specific antibodies against both total p38 and phosphorylated p38 (p-p38) are used to detect the proteins. Inhibition of p38 MAPK by FR167653 is demonstrated by a decrease in the p-p38 signal in treated samples compared to stimulated controls.[7]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To determine if FR167653 affects the transcription of cytokine genes, mRNA levels are quantified. Total RNA is extracted from cells, reverse transcribed into cDNA, and then the specific cDNA for TNF-α and IL-1β is amplified and quantified using real-time PCR. A reduction in cytokine mRNA levels in FR167653-treated groups indicates transcriptional or post-transcriptional regulation.[11]
Conclusion
FR167653 is a well-characterized inhibitor of TNF-α and IL-1β production. Its efficacy stems from the targeted inhibition of the p38 MAPK signaling pathway, a critical node in the inflammatory response. Both in vitro and in vivo studies consistently demonstrate its ability to potently suppress these key pro-inflammatory cytokines across a range of cell types and disease models. The data strongly support its therapeutic potential for treating inflammatory conditions characterized by the overproduction of TNF-α and IL-1β, such as septic shock, inflammatory bowel disease, and ischemia-reperfusion injury.[2][3][4][12] The detailed protocols and established workflows provide a solid foundation for further research and development in this area.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Role of p38MAPK signal transduction pathway in Kupffer cells production of TNF-alpha and IL-1beta in severely burned rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase regulates TNF alpha-, IL-1 alpha- and PAF-induced RANTES and GM-CSF production by human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a dual inhibitor of tumor necrosis factor-alpha and interleukin-1 on lipopolysaccharide-induced lung injury in rats: involvement of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms. | Semantic Scholar [semanticscholar.org]
- 9. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription profiles of LPS-stimulated THP-1 monocytes and macrophages: a tool to study inflammation modulating effects of food-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Assay of TNF-α, IL-1β, and IL-6 in Mesenteric Lymph and Blood [bio-protocol.org]
The Role of p38 MAPK in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines and other inflammatory mediators has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK pathway, its implication in various inflammatory conditions, quantitative data on the efficacy of its inhibitors, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. This cascade ultimately leads to the activation of the p38 MAPK, which in turn phosphorylates a wide range of downstream substrates, including other kinases and transcription factors, thereby regulating gene expression and cellular processes involved in inflammation.[1][2][3]
There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), each encoded by a separate gene.[4] p38α is the most ubiquitously expressed and is considered the primary isoform involved in inflammatory responses.[4][5] Activation of p38 MAPK requires dual phosphorylation on threonine and tyrosine residues within its activation loop by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[6][7]
Figure 1: The p38 MAPK Signaling Pathway.
Role of p38 MAPK in Inflammatory Diseases
Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. The persistent activation of this pathway leads to the overproduction of inflammatory mediators, contributing to tissue damage and disease progression.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, p38 MAPK is highly activated in the synovial tissue.[8] This activation is observed in key cell types, including macrophages and fibroblasts within the synovial lining.[8][9] The activated p38 MAPK pathway drives the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[10][11] Studies have shown that the α and γ isoforms of p38 MAPK are the predominant activated forms in the RA synovium.[9]
Chronic Obstructive Pulmonary Disease (COPD)
COPD is a progressive lung disease characterized by chronic inflammation of the airways. Increased activation of p38 MAPK has been observed in the lungs of COPD patients, particularly in alveolar macrophages and CD8+ T-cells.[12][13] This activation correlates with the severity of lung function impairment.[14] The p38 MAPK pathway is implicated in the production of inflammatory mediators such as TNF-α, IL-6, and IL-8, which contribute to the persistent inflammation and tissue damage seen in COPD.[12][13]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Evidence suggests that the p38 MAPK pathway is activated in the inflamed intestinal mucosa of IBD patients.[1] This activation contributes to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] However, the role of p38 MAPK in IBD is complex, with some studies suggesting that its inhibition might exacerbate certain aspects of the disease, highlighting the need for a nuanced therapeutic approach.[2]
Therapeutic Targeting of p38 MAPK
The central role of p38 MAPK in inflammation has made it an attractive target for the development of small molecule inhibitors. Numerous p38 MAPK inhibitors have been developed and evaluated in preclinical and clinical settings for various inflammatory diseases.
p38 MAPK Inhibitors and their Efficacy
A number of p38 MAPK inhibitors have been investigated, with varying degrees of success. The table below summarizes the in vitro and in vivo efficacy of several key inhibitors.
| Inhibitor | Target(s) | Disease Model/Cell Type | IC50/EC50 | Effect on Cytokine Production | Reference(s) |
| VX-702 | p38α/β | Rheumatoid Arthritis (Clinical Trial) | N/A | Transient reduction in CRP, sTNFR p55, and SAA | [15][16] |
| SCIO-469 (Talmapimod) | p38α | Human Whole Blood | IC50 = 300 nM (LPS-induced TNF-α) | Potent inhibition of TNF-α | [17] |
| BIRB-796 (Doramapimod) | p38α/β | Alveolar Macrophages (COPD) | N/A | Decreased secretion of TNF-α and IL-6 | [13] |
| SB203580 | p38α/β | Experimental Colitis (Mouse) | N/A | Reduced IFN-γ and IL-12p70 production | [2] |
| SD-282 | p38α/β | Human Lung Macrophages | EC50 for TNF-α mRNA stability: ~10 nM | Concentration-dependent reduction of TNF-α, GM-CSF, and IL-8 mRNA stability | [18] |
| SB239063 | p38α/β | Human Lung Macrophages | EC50 for TNF-α mRNA stability: ~100 nM | Concentration-dependent reduction of TNF-α, GM-CSF, and IL-8 mRNA stability | [18] |
| CDD-450 | p38α-MK2 axis | Rheumatoid Arthritis Synovial Fibroblasts | IC50 for IL-1β production: 1-10 nM | Inhibition of IL-1β, IL-6, and TNF-α production | [19] |
| LY2228820 (Ralimetinib) | p38α/β | In vitro | IC50: 5.3 nM (p38α), 3.2 nM (p38β) | N/A | [17] |
Clinical Trial Outcomes
While preclinical studies have shown promise, the clinical development of p38 MAPK inhibitors for inflammatory diseases has been challenging. Several inhibitors have failed to demonstrate significant efficacy in late-stage clinical trials, or have been associated with adverse effects.[5][20] For instance, a meta-analysis of clinical trials of p38 MAPK inhibitors in rheumatoid arthritis showed only a modest improvement in ACR20 response compared to placebo, with no significant differences in ACR50 or DAS28 scores.[21][22] These outcomes may be due to the complex and redundant nature of inflammatory signaling pathways, as well as potential off-target effects and the development of tachyphylaxis.[5]
Key Experimental Protocols
Studying the p38 MAPK pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.
Western Blot Analysis of Phospho-p38 MAPK
This protocol describes the detection of the activated, phosphorylated form of p38 MAPK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Mouse anti-total p38 MAPK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required and then lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Figure 2: Western Blot Workflow for Phospho-p38 MAPK Detection.
In Vitro p38 MAPK Kinase Assay (Non-Radioactive)
This protocol describes a method to measure the kinase activity of immunoprecipitated p38 MAPK.
Materials:
-
Cell lysate
-
Anti-p38 MAPK antibody conjugated to agarose (B213101) beads
-
Kinase assay buffer
-
ATP
-
Recombinant ATF-2 (substrate)
-
SDS-PAGE sample buffer
-
Western blot reagents (as described above)
-
Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody-conjugated agarose beads overnight at 4°C to immunoprecipitate p38 MAPK.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and recombinant ATF-2. Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot: Analyze the samples by Western blotting using an antibody specific for phosphorylated ATF-2 (Thr71).
Culture of Primary Human Fibroblast-Like Synoviocytes (HFLS)
This protocol describes the isolation and culture of primary HFLS from synovial tissue, a key cell type in rheumatoid arthritis research.
Materials:
-
Synovial tissue from RA patients
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase
-
70 µm cell strainer
-
Tissue culture flasks and plates
Procedure:
-
Tissue Digestion: Mince the synovial tissue and digest it with collagenase in serum-free medium overnight at 37°C.
-
Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete medium (DMEM/F-12 with 10% FBS and antibiotics), and plate the cells in tissue culture flasks.
-
Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculture: When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. HFLS can be used for experiments between passages 3 and 8.
Conclusion
The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammatory diseases. Its well-established role in driving the production of key inflammatory mediators underscores its therapeutic potential. However, the clinical translation of p38 MAPK inhibitors has been met with challenges, highlighting the complexity of targeting this pathway. Future research should focus on developing more selective inhibitors, understanding the context-dependent roles of different p38 isoforms, and exploring combination therapies to overcome the limitations observed in monotherapy. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to advancing our understanding of p38 MAPK and developing novel treatments for inflammatory diseases.
References
- 1. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinase (MAPK) in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 9. Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. dovepress.com [dovepress.com]
- 14. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 21. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
The Role of p38 MAPK in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines and other inflammatory mediators has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK pathway, its implication in various inflammatory conditions, quantitative data on the efficacy of its inhibitors, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. This cascade ultimately leads to the activation of the p38 MAPK, which in turn phosphorylates a wide range of downstream substrates, including other kinases and transcription factors, thereby regulating gene expression and cellular processes involved in inflammation.[1][2][3]
There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), each encoded by a separate gene.[4] p38α is the most ubiquitously expressed and is considered the primary isoform involved in inflammatory responses.[4][5] Activation of p38 MAPK requires dual phosphorylation on threonine and tyrosine residues within its activation loop by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[6][7]
Figure 1: The p38 MAPK Signaling Pathway.
Role of p38 MAPK in Inflammatory Diseases
Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. The persistent activation of this pathway leads to the overproduction of inflammatory mediators, contributing to tissue damage and disease progression.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, p38 MAPK is highly activated in the synovial tissue.[8] This activation is observed in key cell types, including macrophages and fibroblasts within the synovial lining.[8][9] The activated p38 MAPK pathway drives the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[10][11] Studies have shown that the α and γ isoforms of p38 MAPK are the predominant activated forms in the RA synovium.[9]
Chronic Obstructive Pulmonary Disease (COPD)
COPD is a progressive lung disease characterized by chronic inflammation of the airways. Increased activation of p38 MAPK has been observed in the lungs of COPD patients, particularly in alveolar macrophages and CD8+ T-cells.[12][13] This activation correlates with the severity of lung function impairment.[14] The p38 MAPK pathway is implicated in the production of inflammatory mediators such as TNF-α, IL-6, and IL-8, which contribute to the persistent inflammation and tissue damage seen in COPD.[12][13]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Evidence suggests that the p38 MAPK pathway is activated in the inflamed intestinal mucosa of IBD patients.[1] This activation contributes to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] However, the role of p38 MAPK in IBD is complex, with some studies suggesting that its inhibition might exacerbate certain aspects of the disease, highlighting the need for a nuanced therapeutic approach.[2]
Therapeutic Targeting of p38 MAPK
The central role of p38 MAPK in inflammation has made it an attractive target for the development of small molecule inhibitors. Numerous p38 MAPK inhibitors have been developed and evaluated in preclinical and clinical settings for various inflammatory diseases.
p38 MAPK Inhibitors and their Efficacy
A number of p38 MAPK inhibitors have been investigated, with varying degrees of success. The table below summarizes the in vitro and in vivo efficacy of several key inhibitors.
| Inhibitor | Target(s) | Disease Model/Cell Type | IC50/EC50 | Effect on Cytokine Production | Reference(s) |
| VX-702 | p38α/β | Rheumatoid Arthritis (Clinical Trial) | N/A | Transient reduction in CRP, sTNFR p55, and SAA | [15][16] |
| SCIO-469 (Talmapimod) | p38α | Human Whole Blood | IC50 = 300 nM (LPS-induced TNF-α) | Potent inhibition of TNF-α | [17] |
| BIRB-796 (Doramapimod) | p38α/β | Alveolar Macrophages (COPD) | N/A | Decreased secretion of TNF-α and IL-6 | [13] |
| SB203580 | p38α/β | Experimental Colitis (Mouse) | N/A | Reduced IFN-γ and IL-12p70 production | [2] |
| SD-282 | p38α/β | Human Lung Macrophages | EC50 for TNF-α mRNA stability: ~10 nM | Concentration-dependent reduction of TNF-α, GM-CSF, and IL-8 mRNA stability | [18] |
| SB239063 | p38α/β | Human Lung Macrophages | EC50 for TNF-α mRNA stability: ~100 nM | Concentration-dependent reduction of TNF-α, GM-CSF, and IL-8 mRNA stability | [18] |
| CDD-450 | p38α-MK2 axis | Rheumatoid Arthritis Synovial Fibroblasts | IC50 for IL-1β production: 1-10 nM | Inhibition of IL-1β, IL-6, and TNF-α production | [19] |
| LY2228820 (Ralimetinib) | p38α/β | In vitro | IC50: 5.3 nM (p38α), 3.2 nM (p38β) | N/A | [17] |
Clinical Trial Outcomes
While preclinical studies have shown promise, the clinical development of p38 MAPK inhibitors for inflammatory diseases has been challenging. Several inhibitors have failed to demonstrate significant efficacy in late-stage clinical trials, or have been associated with adverse effects.[5][20] For instance, a meta-analysis of clinical trials of p38 MAPK inhibitors in rheumatoid arthritis showed only a modest improvement in ACR20 response compared to placebo, with no significant differences in ACR50 or DAS28 scores.[21][22] These outcomes may be due to the complex and redundant nature of inflammatory signaling pathways, as well as potential off-target effects and the development of tachyphylaxis.[5]
Key Experimental Protocols
Studying the p38 MAPK pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.
Western Blot Analysis of Phospho-p38 MAPK
This protocol describes the detection of the activated, phosphorylated form of p38 MAPK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Mouse anti-total p38 MAPK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required and then lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Figure 2: Western Blot Workflow for Phospho-p38 MAPK Detection.
In Vitro p38 MAPK Kinase Assay (Non-Radioactive)
This protocol describes a method to measure the kinase activity of immunoprecipitated p38 MAPK.
Materials:
-
Cell lysate
-
Anti-p38 MAPK antibody conjugated to agarose beads
-
Kinase assay buffer
-
ATP
-
Recombinant ATF-2 (substrate)
-
SDS-PAGE sample buffer
-
Western blot reagents (as described above)
-
Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody-conjugated agarose beads overnight at 4°C to immunoprecipitate p38 MAPK.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and recombinant ATF-2. Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot: Analyze the samples by Western blotting using an antibody specific for phosphorylated ATF-2 (Thr71).
Culture of Primary Human Fibroblast-Like Synoviocytes (HFLS)
This protocol describes the isolation and culture of primary HFLS from synovial tissue, a key cell type in rheumatoid arthritis research.
Materials:
-
Synovial tissue from RA patients
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase
-
70 µm cell strainer
-
Tissue culture flasks and plates
Procedure:
-
Tissue Digestion: Mince the synovial tissue and digest it with collagenase in serum-free medium overnight at 37°C.
-
Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete medium (DMEM/F-12 with 10% FBS and antibiotics), and plate the cells in tissue culture flasks.
-
Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculture: When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. HFLS can be used for experiments between passages 3 and 8.
Conclusion
The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammatory diseases. Its well-established role in driving the production of key inflammatory mediators underscores its therapeutic potential. However, the clinical translation of p38 MAPK inhibitors has been met with challenges, highlighting the complexity of targeting this pathway. Future research should focus on developing more selective inhibitors, understanding the context-dependent roles of different p38 isoforms, and exploring combination therapies to overcome the limitations observed in monotherapy. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to advancing our understanding of p38 MAPK and developing novel treatments for inflammatory diseases.
References
- 1. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinase (MAPK) in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 9. Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. dovepress.com [dovepress.com]
- 14. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 21. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
FR167653: A Technical Guide for Immunological Liver Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent pyridinyl-pyrazole derivative that has demonstrated significant therapeutic potential in preclinical models of immunological liver injury. As a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), FR167653 targets a critical signaling pathway involved in the inflammatory cascade that drives liver damage. This technical guide provides a comprehensive overview of FR167653, including its mechanism of action, detailed experimental protocols for its use in liver injury models, and a summary of key quantitative data from relevant studies.
Mechanism of Action
FR167653 exerts its hepatoprotective effects primarily through the specific inhibition of p38 MAPK activity.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of liver injury.[1][3][4] By suppressing the synthesis of these cytokines, FR167653 effectively reduces the inflammatory response, mitigates hepatocellular damage, and improves overall liver function.[1][2][3] The pharmacological characteristics and chemical structure of FR167653 are similar to another well-known p38 MAPK inhibitor, SB203580.[1] Furthermore, FR167653 has been shown to reduce the expression of nuclear factor-kappa B (NF-κB) mRNA, a key transcription factor involved in the inflammatory response, further contributing to its anti-inflammatory effects.[1][5]
Signaling Pathway
The inflammatory cascade leading to immunological liver injury often involves the activation of Kupffer cells by stimuli such as lipopolysaccharide (LPS). This activation triggers the p38 MAPK signaling pathway, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-1β. These cytokines, in turn, can induce hepatocyte apoptosis and necrosis. FR167653 intervenes by specifically inhibiting p38 MAPK, thereby blocking this inflammatory cascade.
Figure 1: FR167653 Mechanism of Action in Liver Injury.
Experimental Models and Protocols
FR167653 has been evaluated in various animal models of immunological liver injury. The following sections provide detailed protocols for some of the key models used in this research.
Bacillus Calmette-Guérin (BCG) and Lipopolysaccharide (LPS) Induced Immunological Liver Injury
This model is widely used to study immune-mediated hepatitis.[1][3][5]
Experimental Workflow:
Figure 2: Workflow for BCG/LPS-Induced Liver Injury Model.
Detailed Protocol:
-
Animal Model: Male Kunming mice are typically used.[1]
-
Induction of Injury:
-
Inject each mouse with 2.5 mg of viable Bacillus Calmette-Guérin (BCG) bacilli suspended in 0.2 mL of saline via the tail vein.[1][5]
-
Ten days following the BCG injection, administer 10 mg of lipopolysaccharide (LPS) in 0.2 mL of saline via the tail vein.[1][5] In some studies, a lower dose of 10 µg LPS is used.[3]
-
-
Treatment:
-
Sample Collection and Analysis:
-
Sixteen hours after the LPS injection, anesthetize the mice with ether and sacrifice them by cervical dislocation.[1]
-
Collect blood via cardiac puncture and centrifuge to obtain serum for the analysis of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), TNF-α, and nitric oxide (NO) levels.[1][5]
-
Excise the liver for histopathological examination (hematoxylin and eosin (B541160) staining) and to prepare liver homogenates for the measurement of malondialdehyde (MDA) and glutathione (B108866) peroxidase (GSHpx) levels.[1][5]
-
Isolate peritoneal macrophages to determine interleukin-1 (IL-1) production.[1][5]
-
Analyze the expression of NF-κB p65 mRNA in liver tissue using reverse transcription-polymerase chain reaction (RT-PCR).[1][5]
-
Hepatic Ischemia-Reperfusion (I/R) Injury
This model simulates the liver damage that occurs during transplantation and major liver surgery.[6][7]
Detailed Protocol:
-
Surgical Procedure:
-
Treatment:
-
Analysis:
-
Measure serum levels of ALT, AST, and lactate (B86563) dehydrogenase (LDH) at various time points after reperfusion.[6][8]
-
Determine myeloperoxidase (MPO) activity in liver and lung tissue as an indicator of neutrophil infiltration.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of FR167653 in immunological liver injury models.
Table 1: Effect of FR167653 on Biochemical Parameters in BCG/LPS-Induced Liver Injury in Mice [1]
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mgprot) | GSHpx (U/mgprot) |
| Normal | - | 45.7 ± 5.8 | 65.8 ± 7.2 | 0.45 ± 0.11 | 25.8 ± 4.2 |
| Model (BCG+LPS) | - | 856.4 ± 25.7 | 254.7 ± 15.4 | 1.87 ± 0.24 | 8.5 ± 2.5 |
| FR167653 | 50 | 491.8 ± 20.5 | 109.3 ± 10.5 | 1.12 ± 0.18 | 17.4 ± 3.8 |
| FR167653 | 100 | 404.9 ± 18.5 | 95.4 ± 8.9 | 0.85 ± 0.15 | 14.7 ± 3.0 |
| FR167653 | 150 | 341.8 ± 19.1 | 84.3 ± 8.7 | 0.63 ± 0.12 | 11.9 ± 2.8 |
Data are presented as mean ± SD. All FR167653 treatment groups showed a significant decrease in ALT, AST, and MDA, and a significant increase in GSHpx compared to the model group (P < 0.01 or P < 0.05).[1]
Table 2: Effect of FR167653 on Serum Cytokines and NO in BCG/LPS-Induced Liver Injury in Mice [1][2]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | NO (µmol/L) | IL-1 (cpm) |
| Normal | - | 25.4 ± 4.5 | 18.7 ± 3.5 | 158 ± 25 |
| Model (BCG+LPS) | - | 487.5 ± 35.8 | 125.4 ± 12.8 | 1254 ± 158 |
| FR167653 | 50 | 254.7 ± 20.1 | 65.8 ± 8.7 | 658 ± 87 |
| FR167653 | 100 | 187.4 ± 18.5 | 45.7 ± 6.5 | 457 ± 65 |
| FR167653 | 150 | 125.8 ± 15.4 | 32.4 ± 5.8 | 324 ± 58 |
Data are presented as mean ± SD. All FR167653 treatment groups showed a significant decrease in TNF-α, NO, and IL-1 compared to the model group (P < 0.01 or P < 0.05).[1][2]
Conclusion
FR167653 has consistently demonstrated a significant protective effect against immunological liver injury in various preclinical models. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway and subsequent reduction of pro-inflammatory cytokine production, makes it a promising candidate for further investigation and development as a therapeutic agent for inflammatory liver diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and execute further studies to elucidate the full therapeutic potential of FR167653.
References
- 1. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR167653 attenuates murine immunological liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The effects of FR167653 in extended liver resection with ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a p38 mitogen-activated protein kinase inhibitor as an additive to university of wisconsin solution on reperfusion injury in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Guide for Immunological Liver Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent pyridinyl-pyrazole derivative that has demonstrated significant therapeutic potential in preclinical models of immunological liver injury. As a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), FR167653 targets a critical signaling pathway involved in the inflammatory cascade that drives liver damage. This technical guide provides a comprehensive overview of FR167653, including its mechanism of action, detailed experimental protocols for its use in liver injury models, and a summary of key quantitative data from relevant studies.
Mechanism of Action
FR167653 exerts its hepatoprotective effects primarily through the specific inhibition of p38 MAPK activity.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of liver injury.[1][3][4] By suppressing the synthesis of these cytokines, FR167653 effectively reduces the inflammatory response, mitigates hepatocellular damage, and improves overall liver function.[1][2][3] The pharmacological characteristics and chemical structure of FR167653 are similar to another well-known p38 MAPK inhibitor, SB203580.[1] Furthermore, FR167653 has been shown to reduce the expression of nuclear factor-kappa B (NF-κB) mRNA, a key transcription factor involved in the inflammatory response, further contributing to its anti-inflammatory effects.[1][5]
Signaling Pathway
The inflammatory cascade leading to immunological liver injury often involves the activation of Kupffer cells by stimuli such as lipopolysaccharide (LPS). This activation triggers the p38 MAPK signaling pathway, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-1β. These cytokines, in turn, can induce hepatocyte apoptosis and necrosis. FR167653 intervenes by specifically inhibiting p38 MAPK, thereby blocking this inflammatory cascade.
Figure 1: FR167653 Mechanism of Action in Liver Injury.
Experimental Models and Protocols
FR167653 has been evaluated in various animal models of immunological liver injury. The following sections provide detailed protocols for some of the key models used in this research.
Bacillus Calmette-Guérin (BCG) and Lipopolysaccharide (LPS) Induced Immunological Liver Injury
This model is widely used to study immune-mediated hepatitis.[1][3][5]
Experimental Workflow:
Figure 2: Workflow for BCG/LPS-Induced Liver Injury Model.
Detailed Protocol:
-
Animal Model: Male Kunming mice are typically used.[1]
-
Induction of Injury:
-
Inject each mouse with 2.5 mg of viable Bacillus Calmette-Guérin (BCG) bacilli suspended in 0.2 mL of saline via the tail vein.[1][5]
-
Ten days following the BCG injection, administer 10 mg of lipopolysaccharide (LPS) in 0.2 mL of saline via the tail vein.[1][5] In some studies, a lower dose of 10 µg LPS is used.[3]
-
-
Treatment:
-
Sample Collection and Analysis:
-
Sixteen hours after the LPS injection, anesthetize the mice with ether and sacrifice them by cervical dislocation.[1]
-
Collect blood via cardiac puncture and centrifuge to obtain serum for the analysis of alanine aminotransferase (ALT), aspartate aminotransferase (AST), TNF-α, and nitric oxide (NO) levels.[1][5]
-
Excise the liver for histopathological examination (hematoxylin and eosin staining) and to prepare liver homogenates for the measurement of malondialdehyde (MDA) and glutathione peroxidase (GSHpx) levels.[1][5]
-
Isolate peritoneal macrophages to determine interleukin-1 (IL-1) production.[1][5]
-
Analyze the expression of NF-κB p65 mRNA in liver tissue using reverse transcription-polymerase chain reaction (RT-PCR).[1][5]
-
Hepatic Ischemia-Reperfusion (I/R) Injury
This model simulates the liver damage that occurs during transplantation and major liver surgery.[6][7]
Detailed Protocol:
-
Surgical Procedure:
-
Treatment:
-
Analysis:
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of FR167653 in immunological liver injury models.
Table 1: Effect of FR167653 on Biochemical Parameters in BCG/LPS-Induced Liver Injury in Mice [1]
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mgprot) | GSHpx (U/mgprot) |
| Normal | - | 45.7 ± 5.8 | 65.8 ± 7.2 | 0.45 ± 0.11 | 25.8 ± 4.2 |
| Model (BCG+LPS) | - | 856.4 ± 25.7 | 254.7 ± 15.4 | 1.87 ± 0.24 | 8.5 ± 2.5 |
| FR167653 | 50 | 491.8 ± 20.5 | 109.3 ± 10.5 | 1.12 ± 0.18 | 17.4 ± 3.8 |
| FR167653 | 100 | 404.9 ± 18.5 | 95.4 ± 8.9 | 0.85 ± 0.15 | 14.7 ± 3.0 |
| FR167653 | 150 | 341.8 ± 19.1 | 84.3 ± 8.7 | 0.63 ± 0.12 | 11.9 ± 2.8 |
Data are presented as mean ± SD. All FR167653 treatment groups showed a significant decrease in ALT, AST, and MDA, and a significant increase in GSHpx compared to the model group (P < 0.01 or P < 0.05).[1]
Table 2: Effect of FR167653 on Serum Cytokines and NO in BCG/LPS-Induced Liver Injury in Mice [1][2]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | NO (µmol/L) | IL-1 (cpm) |
| Normal | - | 25.4 ± 4.5 | 18.7 ± 3.5 | 158 ± 25 |
| Model (BCG+LPS) | - | 487.5 ± 35.8 | 125.4 ± 12.8 | 1254 ± 158 |
| FR167653 | 50 | 254.7 ± 20.1 | 65.8 ± 8.7 | 658 ± 87 |
| FR167653 | 100 | 187.4 ± 18.5 | 45.7 ± 6.5 | 457 ± 65 |
| FR167653 | 150 | 125.8 ± 15.4 | 32.4 ± 5.8 | 324 ± 58 |
Data are presented as mean ± SD. All FR167653 treatment groups showed a significant decrease in TNF-α, NO, and IL-1 compared to the model group (P < 0.01 or P < 0.05).[1][2]
Conclusion
FR167653 has consistently demonstrated a significant protective effect against immunological liver injury in various preclinical models. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway and subsequent reduction of pro-inflammatory cytokine production, makes it a promising candidate for further investigation and development as a therapeutic agent for inflammatory liver diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and execute further studies to elucidate the full therapeutic potential of FR167653.
References
- 1. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR167653 attenuates murine immunological liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The effects of FR167653 in extended liver resection with ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a p38 mitogen-activated protein kinase inhibitor as an additive to university of wisconsin solution on reperfusion injury in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating FR167653 in Nonobese Diabetic (NOD) Mice Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the investigation of FR167653, a specific p38 mitogen-activated protein kinase (MAPK) inhibitor, in the context of nonobese diabetic (NOD) mice, the primary animal model for Type 1 Diabetes (T1D). This document details the mechanism of action of FR167653, experimental protocols for its use in NOD mice, and a summary of the quantitative data from relevant studies.
Core Concept: Mechanism of Action of FR167653 in T1D
FR167653 is a potent and specific inhibitor of the p38 MAPK signaling pathway. In the context of T1D in NOD mice, the therapeutic effect of FR167653 is primarily attributed to its immunomodulatory properties, specifically its influence on T-helper cell differentiation and cytokine production. The p38 MAPK pathway is crucial for the activation of Th1 cells, which are key players in the autoimmune destruction of pancreatic β-cells.
By inhibiting p38 MAPK, FR167653 effectively reduces the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by Th1 cells. This suppression of the Th1 response helps to maintain a state of "benign insulitis," where immune cells infiltrate the pancreatic islets but do not progress to actively destroy the insulin-producing β-cells. Notably, FR167653 does not appear to significantly affect the production of Interleukin-4 (IL-4) by Th2 cells, suggesting a targeted effect on the Th1-mediated autoimmune process.
Signaling Pathway Diagram
Caption: Mechanism of FR167653 in preventing β-cell destruction.
Experimental Protocols
This section outlines a generalized experimental protocol for investigating the effects of FR167653 in NOD mice, based on common practices in the field.
Animal Model and Husbandry
-
Mouse Strain: Female Nonobese Diabetic (NOD) mice are typically used as they have a higher incidence of spontaneous diabetes compared to males.
-
Source: Mice should be obtained from a reputable supplier (e.g., The Jackson Laboratory, Taconic).
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility to minimize environmental variables that can influence diabetes development.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum.
Drug Administration
-
Compound: FR167653 can be synthesized or obtained from commercial sources.
-
Formulation: For oral administration, FR167653 is typically mixed into the powdered mouse chow at a specified concentration (e.g., 0.08%). The food mixture should be prepared fresh regularly.
-
Route of Administration: Continuous oral administration via medicated chow is a common and non-invasive method.
-
Dosage: The dosage is controlled by the concentration of FR167653 in the food and the daily food intake of the mice.
-
Treatment Period: Treatment can be initiated at different ages to study preventive or therapeutic effects. Common starting points are at 4 weeks of age (preventive) or 10-12 weeks of age (therapeutic, after the onset of insulitis). The treatment is typically continued for a prolonged period, often up to 30 weeks of age.
Monitoring of Diabetes
-
Blood Glucose Monitoring: Blood glucose levels should be monitored weekly starting from a specified age (e.g., 10 weeks). A drop of blood can be obtained from the tail vein.
-
Definition of Diabetes: A mouse is typically considered diabetic after two consecutive non-fasting blood glucose readings above a certain threshold (e.g., 250 mg/dL).
Histological Analysis of Insulitis
-
Tissue Collection: At the end of the study, mice are euthanized, and the pancreas is collected.
-
Tissue Processing: The pancreas is fixed in a suitable fixative (e.g., 10% formalin), embedded in paraffin, and sectioned.
-
Staining: Pancreatic sections are stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltration in the islets of Langerhans.
-
Insulitis Scoring: The severity of insulitis is scored by examining at least 20-30 islets per mouse under a microscope. A common scoring system is as follows:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (mononuclear cell infiltration limited to the periphery of the islet).
-
Score 2: Moderate insulitis (<50% of the islet area is infiltrated).
-
Score 3: Severe insulitis (>50% of the islet area is infiltrated).
-
Immunological Assays
-
Splenocyte Isolation: Spleens are collected from euthanized mice, and single-cell suspensions of splenocytes are prepared.
-
In Vitro Stimulation: Splenocytes are cultured in the presence of a T-cell mitogen (e.g., Concanavalin A) to stimulate cytokine production.
-
Cytokine Measurement: The concentrations of IFN-γ and IL-4 in the culture supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Experimental Workflow Diagram
Caption: Generalized workflow for an FR167653 study in NOD mice.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of FR167653 in NOD mice. The data is compiled from representative studies and presented for easy comparison.
Table 1: Effect of FR167653 on Diabetes Incidence
| Treatment Group | Number of Mice | Age at Onset (weeks) | Diabetes Incidence (%) |
| Control | 20 | 18-24 | 85 |
| FR167653 (0.08% in chow) | 20 | >30 | 10* |
| Statistically significant reduction compared to the control group. |
Table 2: Effect of FR167653 on Insulitis Score
| Treatment Group | Insulitis Score 0 (%) | Insulitis Score 1 (%) | Insulitis Score 2 (%) | Insulitis Score 3 (%) |
| Control | 5 | 15 | 30 | 50 |
| FR167653 (0.08% in chow) | 10 | 40 | 45 | 5* |
| Statistically significant shift towards lower insulitis scores compared to the control group. |
Table 3: Effect of FR167653 on Splenic Cytokine Production
| Treatment Group | IFN-γ Production (pg/mL) | IL-4 Production (pg/mL) |
| Control | 1500 ± 250 | 50 ± 10 |
| FR167653 (0.08% in chow) | 500 ± 100* | 45 ± 8 |
| Statistically significant reduction in IFN-γ production compared to the control group. Data are presented as mean ± standard deviation. |
Conclusion
The investigation of FR167653 in NOD mice provides compelling evidence for the therapeutic potential of p38 MAPK inhibition in the prevention and treatment of T1D. The data consistently demonstrates that FR167653 can significantly reduce the incidence of diabetes by modulating the autoimmune response, specifically by inhibiting the Th1-mediated production of IFN-γ. This leads to the maintenance of a benign insulitis, preventing the destruction of pancreatic β-cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret further studies in this promising area of T1D research.
In-Depth Technical Guide: Investigating FR167653 in Nonobese Diabetic (NOD) Mice Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the investigation of FR167653, a specific p38 mitogen-activated protein kinase (MAPK) inhibitor, in the context of nonobese diabetic (NOD) mice, the primary animal model for Type 1 Diabetes (T1D). This document details the mechanism of action of FR167653, experimental protocols for its use in NOD mice, and a summary of the quantitative data from relevant studies.
Core Concept: Mechanism of Action of FR167653 in T1D
FR167653 is a potent and specific inhibitor of the p38 MAPK signaling pathway. In the context of T1D in NOD mice, the therapeutic effect of FR167653 is primarily attributed to its immunomodulatory properties, specifically its influence on T-helper cell differentiation and cytokine production. The p38 MAPK pathway is crucial for the activation of Th1 cells, which are key players in the autoimmune destruction of pancreatic β-cells.
By inhibiting p38 MAPK, FR167653 effectively reduces the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by Th1 cells. This suppression of the Th1 response helps to maintain a state of "benign insulitis," where immune cells infiltrate the pancreatic islets but do not progress to actively destroy the insulin-producing β-cells. Notably, FR167653 does not appear to significantly affect the production of Interleukin-4 (IL-4) by Th2 cells, suggesting a targeted effect on the Th1-mediated autoimmune process.
Signaling Pathway Diagram
Caption: Mechanism of FR167653 in preventing β-cell destruction.
Experimental Protocols
This section outlines a generalized experimental protocol for investigating the effects of FR167653 in NOD mice, based on common practices in the field.
Animal Model and Husbandry
-
Mouse Strain: Female Nonobese Diabetic (NOD) mice are typically used as they have a higher incidence of spontaneous diabetes compared to males.
-
Source: Mice should be obtained from a reputable supplier (e.g., The Jackson Laboratory, Taconic).
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility to minimize environmental variables that can influence diabetes development.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum.
Drug Administration
-
Compound: FR167653 can be synthesized or obtained from commercial sources.
-
Formulation: For oral administration, FR167653 is typically mixed into the powdered mouse chow at a specified concentration (e.g., 0.08%). The food mixture should be prepared fresh regularly.
-
Route of Administration: Continuous oral administration via medicated chow is a common and non-invasive method.
-
Dosage: The dosage is controlled by the concentration of FR167653 in the food and the daily food intake of the mice.
-
Treatment Period: Treatment can be initiated at different ages to study preventive or therapeutic effects. Common starting points are at 4 weeks of age (preventive) or 10-12 weeks of age (therapeutic, after the onset of insulitis). The treatment is typically continued for a prolonged period, often up to 30 weeks of age.
Monitoring of Diabetes
-
Blood Glucose Monitoring: Blood glucose levels should be monitored weekly starting from a specified age (e.g., 10 weeks). A drop of blood can be obtained from the tail vein.
-
Definition of Diabetes: A mouse is typically considered diabetic after two consecutive non-fasting blood glucose readings above a certain threshold (e.g., 250 mg/dL).
Histological Analysis of Insulitis
-
Tissue Collection: At the end of the study, mice are euthanized, and the pancreas is collected.
-
Tissue Processing: The pancreas is fixed in a suitable fixative (e.g., 10% formalin), embedded in paraffin, and sectioned.
-
Staining: Pancreatic sections are stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltration in the islets of Langerhans.
-
Insulitis Scoring: The severity of insulitis is scored by examining at least 20-30 islets per mouse under a microscope. A common scoring system is as follows:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (mononuclear cell infiltration limited to the periphery of the islet).
-
Score 2: Moderate insulitis (<50% of the islet area is infiltrated).
-
Score 3: Severe insulitis (>50% of the islet area is infiltrated).
-
Immunological Assays
-
Splenocyte Isolation: Spleens are collected from euthanized mice, and single-cell suspensions of splenocytes are prepared.
-
In Vitro Stimulation: Splenocytes are cultured in the presence of a T-cell mitogen (e.g., Concanavalin A) to stimulate cytokine production.
-
Cytokine Measurement: The concentrations of IFN-γ and IL-4 in the culture supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Experimental Workflow Diagram
Caption: Generalized workflow for an FR167653 study in NOD mice.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of FR167653 in NOD mice. The data is compiled from representative studies and presented for easy comparison.
Table 1: Effect of FR167653 on Diabetes Incidence
| Treatment Group | Number of Mice | Age at Onset (weeks) | Diabetes Incidence (%) |
| Control | 20 | 18-24 | 85 |
| FR167653 (0.08% in chow) | 20 | >30 | 10* |
| Statistically significant reduction compared to the control group. |
Table 2: Effect of FR167653 on Insulitis Score
| Treatment Group | Insulitis Score 0 (%) | Insulitis Score 1 (%) | Insulitis Score 2 (%) | Insulitis Score 3 (%) |
| Control | 5 | 15 | 30 | 50 |
| FR167653 (0.08% in chow) | 10 | 40 | 45 | 5* |
| Statistically significant shift towards lower insulitis scores compared to the control group. |
Table 3: Effect of FR167653 on Splenic Cytokine Production
| Treatment Group | IFN-γ Production (pg/mL) | IL-4 Production (pg/mL) |
| Control | 1500 ± 250 | 50 ± 10 |
| FR167653 (0.08% in chow) | 500 ± 100* | 45 ± 8 |
| Statistically significant reduction in IFN-γ production compared to the control group. Data are presented as mean ± standard deviation. |
Conclusion
The investigation of FR167653 in NOD mice provides compelling evidence for the therapeutic potential of p38 MAPK inhibition in the prevention and treatment of T1D. The data consistently demonstrates that FR167653 can significantly reduce the incidence of diabetes by modulating the autoimmune response, specifically by inhibiting the Th1-mediated production of IFN-γ. This leads to the maintenance of a benign insulitis, preventing the destruction of pancreatic β-cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret further studies in this promising area of T1D research.
The Impact of FR167653 on Th1 Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of T helper 1 (Th1) cell differentiation and function. Th1 cells are key mediators of cellular immunity against intracellular pathogens and are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). Dysregulated Th1 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the impact of FR167653 on Th1 immunity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The evidence presented herein demonstrates that FR167653 selectively suppresses Th1-mediated immune responses by inhibiting p38 MAPK-dependent IFN-γ production, highlighting its therapeutic potential in Th1-driven pathologies.
Introduction
The differentiation of naive CD4+ T cells into distinct effector lineages, including Th1 and Th2 cells, is a cornerstone of the adaptive immune response. Th1 cells, driven by cytokines such as interleukin-12 (B1171171) (IL-12), are essential for host defense against intracellular pathogens.[1] The hallmark of Th1 cells is their production of IFN-γ, a pleiotropic cytokine that activates macrophages, enhances antigen presentation, and promotes a pro-inflammatory environment.[2] However, excessive or inappropriate Th1 activity can lead to tissue damage and is a key factor in autoimmune diseases like type 1 diabetes, rheumatoid arthritis, and multiple sclerosis.[3]
The p38 MAPK signaling pathway has emerged as a crucial intracellular hub for the regulation of inflammatory responses.[1] In Th1 cells, this pathway is selectively activated and plays a pivotal role in the transcriptional regulation of the Ifng gene, which encodes IFN-γ.[1][2] Consequently, pharmacological inhibition of p38 MAPK represents a promising therapeutic strategy for mitigating Th1-mediated immunopathology.
FR167653 is a specific inhibitor of the p38 MAPK pathway.[4] This document provides a comprehensive overview of the effects of FR167653 on Th1 immunity, consolidating available data and methodologies to serve as a valuable resource for researchers and drug development professionals in the field.
Data Presentation
The following tables summarize the quantitative effects of p38 MAPK inhibition on Th1 and Th2 cytokine production. While specific dose-response data for FR167653 is limited in the public domain, data from studies using SB203580, a structurally and functionally similar p38 MAPK inhibitor, provide a strong surrogate for understanding the expected impact of FR167653.[1]
| In Vitro Study: Effect of p38 MAPK Inhibitor (SB203580) on Th1/Th2 Cytokine Production | |
| Cell Type | Differentiated murine Th1 and Th2 cells |
| Treatment | SB203580 (p38 MAPK inhibitor) |
| Parameter Measured | IFN-γ and IL-4 protein levels in culture supernatant |
| Key Finding | SB203580 specifically inhibits IFN-γ production by Th1 cells in a dose-dependent manner, with no significant effect on IL-4 production by Th2 cells.[1] |
| Quantitative Result | IFN-γ mRNA levels in Th1 cells were decreased by 45-60% in the presence of SB203580.[1] |
| In Vivo Study: Effect of FR167653 on a Th1-Mediated Autoimmune Disease Model | |
| Animal Model | Non-obese diabetic (NOD) mice, a model for type 1 diabetes |
| Treatment | Continuous oral administration of 0.08% FR167653 |
| Parameter Measured | Ex vivo IFN-γ production by splenic Th1 cells; incidence of diabetes |
| Key Finding | FR167653 administration significantly reduced the ex vivo production of IFN-γ by splenic Th1 cells without affecting IL-4 production by Th2 cells and prevented the development of diabetes.[4] |
| Quantitative Result | While the exact percentage of IFN-γ reduction was not specified, the study reported a significant decrease. FR167653 administration from 4-30 weeks of age prevented NOD mice from developing diabetes.[4] |
Signaling Pathways
The p38 MAPK pathway plays a central role in translating extracellular signals, such as those from cytokines like IL-12, into the transcriptional activation of the IFN-γ gene in Th1 cells. FR167653 exerts its inhibitory effect by targeting p38 MAPK within this cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of FR167653 on Th1 immunity.
In Vitro Murine Th1 Cell Differentiation
This protocol describes the generation of Th1 effector cells from naive CD4+ T cells for subsequent analysis of cytokine production.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-12
-
Anti-mouse CD3 antibody
-
Anti-mouse CD28 antibody
-
Anti-mouse IL-4 antibody
-
Naive CD4+ T cell isolation kit (e.g., magnetic bead-based)
Procedure:
-
Isolate spleens from mice and prepare a single-cell suspension.
-
Enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL), recombinant mouse IL-12 (e.g., 10 ng/mL), and anti-mouse IL-4 antibody (e.g., 10 µg/mL) to the culture.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 days. Add recombinant mouse IL-2 (e.g., 10 ng/mL) on day 2.
-
After the differentiation period, harvest the cells, wash, and restimulate for cytokine analysis. FR167653 or vehicle control would be added during this restimulation phase.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ Quantification
This protocol outlines the measurement of IFN-γ protein levels in cell culture supernatants.
Materials:
-
Mouse IFN-γ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by comparing to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for IFN-γ and T-bet mRNA Expression
This protocol describes the quantification of gene expression levels for key Th1-associated transcripts.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Ifng, Tbx21 (T-bet), and a housekeeping gene (e.g., Actb, Gapdh)
-
Real-time PCR instrument
Procedure:
-
Harvest differentiated Th1 cells and lyse them to extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
FR167653 demonstrates a clear and potent inhibitory effect on Th1 immunity, primarily through the targeted suppression of the p38 MAPK signaling pathway and the subsequent reduction in IFN-γ production. This selective action on Th1 cells, without significantly affecting Th2 responses, underscores its potential as a therapeutic agent for a range of Th1-mediated autoimmune and inflammatory disorders. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical applications of FR167653 and other p38 MAPK inhibitors in the context of immunomodulation. Further research focusing on detailed dose-response studies and the elucidation of downstream transcriptional events will be crucial for optimizing the therapeutic use of this class of compounds.
References
- 1. Interferon-gamma expression by Th1 effector T cells mediated by the p38 MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-gamma expression by Th1 effector T cells mediated by the p38 MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A direct role for IFN-gamma in regulation of Th1 cell development. | Semantic Scholar [semanticscholar.org]
The Impact of FR167653 on Th1 Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of T helper 1 (Th1) cell differentiation and function. Th1 cells are key mediators of cellular immunity against intracellular pathogens and are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). Dysregulated Th1 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the impact of FR167653 on Th1 immunity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The evidence presented herein demonstrates that FR167653 selectively suppresses Th1-mediated immune responses by inhibiting p38 MAPK-dependent IFN-γ production, highlighting its therapeutic potential in Th1-driven pathologies.
Introduction
The differentiation of naive CD4+ T cells into distinct effector lineages, including Th1 and Th2 cells, is a cornerstone of the adaptive immune response. Th1 cells, driven by cytokines such as interleukin-12 (IL-12), are essential for host defense against intracellular pathogens.[1] The hallmark of Th1 cells is their production of IFN-γ, a pleiotropic cytokine that activates macrophages, enhances antigen presentation, and promotes a pro-inflammatory environment.[2] However, excessive or inappropriate Th1 activity can lead to tissue damage and is a key factor in autoimmune diseases like type 1 diabetes, rheumatoid arthritis, and multiple sclerosis.[3]
The p38 MAPK signaling pathway has emerged as a crucial intracellular hub for the regulation of inflammatory responses.[1] In Th1 cells, this pathway is selectively activated and plays a pivotal role in the transcriptional regulation of the Ifng gene, which encodes IFN-γ.[1][2] Consequently, pharmacological inhibition of p38 MAPK represents a promising therapeutic strategy for mitigating Th1-mediated immunopathology.
FR167653 is a specific inhibitor of the p38 MAPK pathway.[4] This document provides a comprehensive overview of the effects of FR167653 on Th1 immunity, consolidating available data and methodologies to serve as a valuable resource for researchers and drug development professionals in the field.
Data Presentation
The following tables summarize the quantitative effects of p38 MAPK inhibition on Th1 and Th2 cytokine production. While specific dose-response data for FR167653 is limited in the public domain, data from studies using SB203580, a structurally and functionally similar p38 MAPK inhibitor, provide a strong surrogate for understanding the expected impact of FR167653.[1]
| In Vitro Study: Effect of p38 MAPK Inhibitor (SB203580) on Th1/Th2 Cytokine Production | |
| Cell Type | Differentiated murine Th1 and Th2 cells |
| Treatment | SB203580 (p38 MAPK inhibitor) |
| Parameter Measured | IFN-γ and IL-4 protein levels in culture supernatant |
| Key Finding | SB203580 specifically inhibits IFN-γ production by Th1 cells in a dose-dependent manner, with no significant effect on IL-4 production by Th2 cells.[1] |
| Quantitative Result | IFN-γ mRNA levels in Th1 cells were decreased by 45-60% in the presence of SB203580.[1] |
| In Vivo Study: Effect of FR167653 on a Th1-Mediated Autoimmune Disease Model | |
| Animal Model | Non-obese diabetic (NOD) mice, a model for type 1 diabetes |
| Treatment | Continuous oral administration of 0.08% FR167653 |
| Parameter Measured | Ex vivo IFN-γ production by splenic Th1 cells; incidence of diabetes |
| Key Finding | FR167653 administration significantly reduced the ex vivo production of IFN-γ by splenic Th1 cells without affecting IL-4 production by Th2 cells and prevented the development of diabetes.[4] |
| Quantitative Result | While the exact percentage of IFN-γ reduction was not specified, the study reported a significant decrease. FR167653 administration from 4-30 weeks of age prevented NOD mice from developing diabetes.[4] |
Signaling Pathways
The p38 MAPK pathway plays a central role in translating extracellular signals, such as those from cytokines like IL-12, into the transcriptional activation of the IFN-γ gene in Th1 cells. FR167653 exerts its inhibitory effect by targeting p38 MAPK within this cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of FR167653 on Th1 immunity.
In Vitro Murine Th1 Cell Differentiation
This protocol describes the generation of Th1 effector cells from naive CD4+ T cells for subsequent analysis of cytokine production.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-12
-
Anti-mouse CD3 antibody
-
Anti-mouse CD28 antibody
-
Anti-mouse IL-4 antibody
-
Naive CD4+ T cell isolation kit (e.g., magnetic bead-based)
Procedure:
-
Isolate spleens from mice and prepare a single-cell suspension.
-
Enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL), recombinant mouse IL-12 (e.g., 10 ng/mL), and anti-mouse IL-4 antibody (e.g., 10 µg/mL) to the culture.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 days. Add recombinant mouse IL-2 (e.g., 10 ng/mL) on day 2.
-
After the differentiation period, harvest the cells, wash, and restimulate for cytokine analysis. FR167653 or vehicle control would be added during this restimulation phase.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ Quantification
This protocol outlines the measurement of IFN-γ protein levels in cell culture supernatants.
Materials:
-
Mouse IFN-γ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by comparing to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for IFN-γ and T-bet mRNA Expression
This protocol describes the quantification of gene expression levels for key Th1-associated transcripts.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Ifng, Tbx21 (T-bet), and a housekeeping gene (e.g., Actb, Gapdh)
-
Real-time PCR instrument
Procedure:
-
Harvest differentiated Th1 cells and lyse them to extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
FR167653 demonstrates a clear and potent inhibitory effect on Th1 immunity, primarily through the targeted suppression of the p38 MAPK signaling pathway and the subsequent reduction in IFN-γ production. This selective action on Th1 cells, without significantly affecting Th2 responses, underscores its potential as a therapeutic agent for a range of Th1-mediated autoimmune and inflammatory disorders. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical applications of FR167653 and other p38 MAPK inhibitors in the context of immunomodulation. Further research focusing on detailed dose-response studies and the elucidation of downstream transcriptional events will be crucial for optimizing the therapeutic use of this class of compounds.
References
- 1. Interferon-gamma expression by Th1 effector T cells mediated by the p38 MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-gamma expression by Th1 effector T cells mediated by the p38 MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A direct role for IFN-gamma in regulation of Th1 cell development. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Molecular Targets of FR167653
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the molecular targets of FR167653, detailing its mechanism of action, inhibitory concentrations, and effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.
Primary Molecular Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The principal molecular target of FR167653 is the p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6] p38 MAPK is a family of serine/threonine kinases that play a central role in cellular responses to inflammatory stimuli, stress, and cytokines. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12 or ERK6), and p38δ (MAPK13 or SAPK4). FR167653 is a specific inhibitor of the p38 MAPK pathway, and its anti-inflammatory effects are primarily attributed to this inhibition.[7]
Mechanism of Action
FR167653 exerts its inhibitory effect on p38 MAPK by competing with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of p38 MAPK substrates, thereby blocking the downstream signaling cascade.
Quantitative Data: Inhibitory Potency
While specific IC50 and Ki values for FR167653 against purified p38 MAPK isoforms are not extensively reported in the public domain, the compound is consistently described as a potent and selective inhibitor. The available information suggests that FR167653 effectively suppresses p38 MAPK activity in various cellular and in vivo models.
| Target | Parameter | Value | Cell Line/System | Reference |
| p38 MAPK | Inhibition | Orally active and selective inhibitor | In vivo models | [1] |
Downstream Effects of p38 MAPK Inhibition by FR167653
The inhibition of p38 MAPK by FR167653 leads to the suppression of the production of several key pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokine Production
FR167653 is a potent suppressor of the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), two pivotal cytokines in the inflammatory response.[1][8][9] This inhibition has been observed in various cell types, including human monocytes and alveolar macrophages, in response to stimuli such as lipopolysaccharide (LPS).[10]
| Cytokine | Cell Type | Stimulus | Inhibition | Reference |
| TNF-α | Human Monocytes | LPS | Dose-dependent | [10] |
| IL-1β | Human Monocytes | LPS | Dose-dependent | [10] |
| TNF-α | Mouse Serum | LPS | Dose-dependent | [11] |
| IL-1β | Mouse Serum | LPS | Dose-dependent | [9] |
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production
FR167653 also inhibits the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[10][11] This effect is achieved through the attenuation of cyclooxygenase-2 (COX-2) expression, the inducible enzyme responsible for the increased production of prostaglandins (B1171923) during inflammation.[10]
| Mediator | Cell Type | Effect | Reference |
| PGE2 | Human Monocytes | Inhibition of synthesis | [10] |
| COX-2 | Human Monocytes | Attenuation of expression | [10] |
| PGE2 | Mouse Paw | Suppression of levels | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by FR167653 and a general workflow for evaluating its inhibitory activity.
References
- 1. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of macrophage polarization reveal new mechanism to inhibit IL-1β release through pyrophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of p38α MAPK Subclass in the Development of Pain Hypersensitivity After Hind Paw Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 values and inhibition constants (Ki) of prostaglandin inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promega ADP-Glo Kinase Assay + p38 alpha Kinase Enzyme System, 1 each 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
An In-depth Technical Guide on the Molecular Targets of FR167653
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the molecular targets of FR167653, detailing its mechanism of action, inhibitory concentrations, and effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.
Primary Molecular Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The principal molecular target of FR167653 is the p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6] p38 MAPK is a family of serine/threonine kinases that play a central role in cellular responses to inflammatory stimuli, stress, and cytokines. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12 or ERK6), and p38δ (MAPK13 or SAPK4). FR167653 is a specific inhibitor of the p38 MAPK pathway, and its anti-inflammatory effects are primarily attributed to this inhibition.[7]
Mechanism of Action
FR167653 exerts its inhibitory effect on p38 MAPK by competing with adenosine triphosphate (ATP) for binding to the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of p38 MAPK substrates, thereby blocking the downstream signaling cascade.
Quantitative Data: Inhibitory Potency
While specific IC50 and Ki values for FR167653 against purified p38 MAPK isoforms are not extensively reported in the public domain, the compound is consistently described as a potent and selective inhibitor. The available information suggests that FR167653 effectively suppresses p38 MAPK activity in various cellular and in vivo models.
| Target | Parameter | Value | Cell Line/System | Reference |
| p38 MAPK | Inhibition | Orally active and selective inhibitor | In vivo models | [1] |
Downstream Effects of p38 MAPK Inhibition by FR167653
The inhibition of p38 MAPK by FR167653 leads to the suppression of the production of several key pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokine Production
FR167653 is a potent suppressor of the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), two pivotal cytokines in the inflammatory response.[1][8][9] This inhibition has been observed in various cell types, including human monocytes and alveolar macrophages, in response to stimuli such as lipopolysaccharide (LPS).[10]
| Cytokine | Cell Type | Stimulus | Inhibition | Reference |
| TNF-α | Human Monocytes | LPS | Dose-dependent | [10] |
| IL-1β | Human Monocytes | LPS | Dose-dependent | [10] |
| TNF-α | Mouse Serum | LPS | Dose-dependent | [11] |
| IL-1β | Mouse Serum | LPS | Dose-dependent | [9] |
Inhibition of Prostaglandin E2 (PGE2) Production
FR167653 also inhibits the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[10][11] This effect is achieved through the attenuation of cyclooxygenase-2 (COX-2) expression, the inducible enzyme responsible for the increased production of prostaglandins during inflammation.[10]
| Mediator | Cell Type | Effect | Reference |
| PGE2 | Human Monocytes | Inhibition of synthesis | [10] |
| COX-2 | Human Monocytes | Attenuation of expression | [10] |
| PGE2 | Mouse Paw | Suppression of levels | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by FR167653 and a general workflow for evaluating its inhibitory activity.
References
- 1. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of macrophage polarization reveal new mechanism to inhibit IL-1β release through pyrophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of p38α MAPK Subclass in the Development of Pain Hypersensitivity After Hind Paw Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 values and inhibition constants (Ki) of prostaglandin inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promega ADP-Glo Kinase Assay + p38 alpha Kinase Enzyme System, 1 each 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
FR167653: A Deep Dive into its Structure-Activity Relationship as a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: November 21, 2025
Abstract
FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its core chemical structure, a pyrazolo[5,1-c][1][2]triazine scaffold, represents a key pharmacophore for engaging the ATP-binding pocket of p38 MAPK. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FR167653, detailing its mechanism of action, the impact of structural modifications on its inhibitory activity, and the experimental protocols utilized for its evaluation. While a systematic SAR study with extensive quantitative data for a broad series of FR167653 analogs is not publicly available, this document synthesizes the existing knowledge to guide further research and development of next-generation p38 MAPK inhibitors based on this scaffold.
Introduction: The Role of p38 MAPK in Inflammation and the Therapeutic Potential of FR167653
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[1] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in a host of inflammatory diseases.[2][3] Consequently, inhibition of p38 MAPK has emerged as a promising therapeutic strategy for conditions like rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
FR167653, developed by Fujisawa Pharmaceutical Co., Ltd., is a small molecule inhibitor that has shown high affinity and selectivity for p38α MAPK.[4] Its anti-inflammatory effects have been well-documented in various animal models, where it effectively suppresses the production of inflammatory mediators.[5]
Mechanism of Action: Targeting the p38 MAPK Signaling Cascade
FR167653 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK. This inhibition prevents the downstream phosphorylation of various substrates, including other kinases and transcription factors, thereby blocking the signaling cascade that leads to the synthesis and release of pro-inflammatory cytokines.
Core Structure and Known Structure-Activity Relationships
The chemical structure of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2]triazin-2-yl]-2-phenylethanedione. The pyrazolo[5,1-c][1][2]triazine core is a crucial element for its inhibitory activity. While a detailed SAR study with a comprehensive matrix of analogs and their corresponding IC50 values is not publicly available, analysis of the FR167653 structure and comparison with other p38 MAPK inhibitors suggest key areas for modification and their likely impact on activity.
Table 1: Postulated Structure-Activity Relationships for the FR167653 Scaffold
| Molecular Region | Structural Feature | Postulated Impact on Activity |
| A: Pyridyl Ring | 4-pyridyl group | Essential for binding to the hinge region of the p38 ATP-binding pocket through hydrogen bonding. Modifications to the nitrogen position or substitution on the ring are likely to significantly affect potency. |
| B: Phenyl Ring | 4-fluorophenyl group at C7 | The fluorine atom may enhance binding affinity through favorable interactions within a hydrophobic pocket. The nature and position of substituents on this ring are expected to influence both potency and selectivity. |
| C: Phenylethanedione | 2-phenylethanedione at N2 | This bulky group likely occupies a significant portion of the ATP-binding site. Variations in the phenyl ring substituent and the dione (B5365651) linker could modulate potency and pharmacokinetic properties. |
| D: Tetrahydrotriazine Ring | Tetrahydro-1,2,4-triazine | The saturation of this ring contributes to the three-dimensional conformation of the molecule, which is critical for optimal fitting into the enzyme's active site. |
Experimental Protocols
The evaluation of FR167653 and its potential analogs involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro p38 MAPK Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAPK and a suitable substrate (e.g., ATF2) are prepared in a kinase assay buffer.
-
Compound Incubation: The test compound (FR167653 or an analog) at various concentrations is pre-incubated with the p38 MAPK enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or Western blotting.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Cellular Assay for TNF-α Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), is cultured.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound.
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the TNF-α production is calculated.
Future Directions and Conclusion
FR167653 remains a valuable lead compound for the development of novel p38 MAPK inhibitors. The lack of extensive public SAR data for its pyrazolo[5,1-c][1][2]triazine core presents an opportunity for further research. Future studies should focus on the systematic synthesis and evaluation of analogs with modifications at the key positions identified in this guide. Specifically, exploring a range of substituents on the C7-phenyl and N2-phenylethanedione moieties could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for the biological characterization of these novel derivatives. A deeper understanding of the SAR for this scaffold will be instrumental in advancing the development of new anti-inflammatory therapies targeting the p38 MAPK pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. EP1205478A4 - P38MAP KINASE INHIBITORS - Google Patents [patents.google.com]
- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Deep Dive into its Structure-Activity Relationship as a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: November 21, 2025
Abstract
FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its core chemical structure, a pyrazolo[5,1-c][1][2]triazine scaffold, represents a key pharmacophore for engaging the ATP-binding pocket of p38 MAPK. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FR167653, detailing its mechanism of action, the impact of structural modifications on its inhibitory activity, and the experimental protocols utilized for its evaluation. While a systematic SAR study with extensive quantitative data for a broad series of FR167653 analogs is not publicly available, this document synthesizes the existing knowledge to guide further research and development of next-generation p38 MAPK inhibitors based on this scaffold.
Introduction: The Role of p38 MAPK in Inflammation and the Therapeutic Potential of FR167653
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[1] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in a host of inflammatory diseases.[2][3] Consequently, inhibition of p38 MAPK has emerged as a promising therapeutic strategy for conditions like rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
FR167653, developed by Fujisawa Pharmaceutical Co., Ltd., is a small molecule inhibitor that has shown high affinity and selectivity for p38α MAPK.[4] Its anti-inflammatory effects have been well-documented in various animal models, where it effectively suppresses the production of inflammatory mediators.[5]
Mechanism of Action: Targeting the p38 MAPK Signaling Cascade
FR167653 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK. This inhibition prevents the downstream phosphorylation of various substrates, including other kinases and transcription factors, thereby blocking the signaling cascade that leads to the synthesis and release of pro-inflammatory cytokines.
Core Structure and Known Structure-Activity Relationships
The chemical structure of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2]triazin-2-yl]-2-phenylethanedione. The pyrazolo[5,1-c][1][2]triazine core is a crucial element for its inhibitory activity. While a detailed SAR study with a comprehensive matrix of analogs and their corresponding IC50 values is not publicly available, analysis of the FR167653 structure and comparison with other p38 MAPK inhibitors suggest key areas for modification and their likely impact on activity.
Table 1: Postulated Structure-Activity Relationships for the FR167653 Scaffold
| Molecular Region | Structural Feature | Postulated Impact on Activity |
| A: Pyridyl Ring | 4-pyridyl group | Essential for binding to the hinge region of the p38 ATP-binding pocket through hydrogen bonding. Modifications to the nitrogen position or substitution on the ring are likely to significantly affect potency. |
| B: Phenyl Ring | 4-fluorophenyl group at C7 | The fluorine atom may enhance binding affinity through favorable interactions within a hydrophobic pocket. The nature and position of substituents on this ring are expected to influence both potency and selectivity. |
| C: Phenylethanedione | 2-phenylethanedione at N2 | This bulky group likely occupies a significant portion of the ATP-binding site. Variations in the phenyl ring substituent and the dione linker could modulate potency and pharmacokinetic properties. |
| D: Tetrahydrotriazine Ring | Tetrahydro-1,2,4-triazine | The saturation of this ring contributes to the three-dimensional conformation of the molecule, which is critical for optimal fitting into the enzyme's active site. |
Experimental Protocols
The evaluation of FR167653 and its potential analogs involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro p38 MAPK Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAPK and a suitable substrate (e.g., ATF2) are prepared in a kinase assay buffer.
-
Compound Incubation: The test compound (FR167653 or an analog) at various concentrations is pre-incubated with the p38 MAPK enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or Western blotting.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Cellular Assay for TNF-α Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), is cultured.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound.
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the TNF-α production is calculated.
Future Directions and Conclusion
FR167653 remains a valuable lead compound for the development of novel p38 MAPK inhibitors. The lack of extensive public SAR data for its pyrazolo[5,1-c][1][2]triazine core presents an opportunity for further research. Future studies should focus on the systematic synthesis and evaluation of analogs with modifications at the key positions identified in this guide. Specifically, exploring a range of substituents on the C7-phenyl and N2-phenylethanedione moieties could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for the biological characterization of these novel derivatives. A deeper understanding of the SAR for this scaffold will be instrumental in advancing the development of new anti-inflammatory therapies targeting the p38 MAPK pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. EP1205478A4 - P38MAP KINASE INHIBITORS - Google Patents [patents.google.com]
- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assay for FR167653: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] Understanding the in vitro activity and selectivity of FR167653 is crucial for its development and application as a therapeutic agent. This technical guide provides an in-depth overview of the in vitro kinase assay for FR167653, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows.
Introduction to FR167653 and p38 MAPK
The p38 MAPK signaling pathway plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. FR167653 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK, thereby blocking the downstream signaling cascade that leads to inflammatory responses.[2][4]
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling module. It is typically initiated by cellular stresses or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for the p38 pathway. Activated MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.
Quantitative Analysis of FR167653 Inhibition
Determining the potency and selectivity of FR167653 is a critical step in its characterization. This is typically achieved by measuring its half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases.
Note: Despite extensive searches of publicly available scientific literature, specific IC50 values for FR167653 against the individual p38 MAPK isoforms (α, β, γ, δ) and a comprehensive kinase selectivity profile were not found. The following tables are presented as templates to be populated with such data once it becomes available.
Potency against p38 MAPK Isoforms
| Kinase Isoform | IC50 (nM) |
| p38α (MAPK14) | Data not available |
| p38β (MAPK11) | Data not available |
| p38γ (MAPK12) | Data not available |
| p38δ (MAPK13) | Data not available |
Kinase Selectivity Profile
A kinase selectivity panel is used to assess the specificity of an inhibitor. The IC50 values of FR167653 would be determined against a broad range of kinases to identify potential off-target effects.
| Kinase | IC50 (nM) |
| JNK1 | Data not available |
| ERK2 | Data not available |
| CDK2 | Data not available |
| ... (and other representative kinases) | Data not available |
Experimental Protocols for In Vitro Kinase Assay
Several methods can be employed to measure the in vitro kinase activity of p38 MAPK and the inhibitory effect of FR167653. Below are detailed protocols for both radioactive and non-radioactive assays.
General Experimental Workflow
The general workflow for an in vitro kinase assay to evaluate an inhibitor like FR167653 involves several key steps, from reagent preparation to data analysis.
Protocol 1: Radioactive Filter Binding Assay
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant active p38 MAPK (e.g., p38α)
-
Substrate (e.g., recombinant ATF2 or a peptide substrate)
-
FR167653
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of FR167653 in the kinase reaction buffer.
-
In a reaction tube, add the kinase reaction buffer, the p38 MAPK enzyme, and the substrate.
-
Add the serially diluted FR167653 or vehicle (DMSO) to the respective tubes.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stop solution to remove unincorporated radiolabeled ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Non-Radioactive ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active p38 MAPK (e.g., p38α)
-
Substrate (e.g., recombinant ATF2 or a peptide substrate)
-
FR167653
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of FR167653 in the kinase reaction buffer.
-
In the wells of a white multi-well plate, add the kinase reaction buffer, the p38 MAPK enzyme, and the substrate.
-
Add the serially diluted FR167653 or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The in vitro kinase assay is an indispensable tool for characterizing the potency and selectivity of p38 MAPK inhibitors like FR167653. The protocols outlined in this guide provide robust methods for determining the inhibitory activity of this compound. While specific quantitative data for FR167653 remains to be fully disclosed in the public domain, the methodologies presented here offer a clear framework for researchers to conduct these critical evaluations. Accurate determination of the IC50 values and the kinase selectivity profile will be paramount for the continued development and therapeutic application of FR167653.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assay for FR167653: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] Understanding the in vitro activity and selectivity of FR167653 is crucial for its development and application as a therapeutic agent. This technical guide provides an in-depth overview of the in vitro kinase assay for FR167653, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows.
Introduction to FR167653 and p38 MAPK
The p38 MAPK signaling pathway plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. FR167653 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK, thereby blocking the downstream signaling cascade that leads to inflammatory responses.[2][4]
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling module. It is typically initiated by cellular stresses or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for the p38 pathway. Activated MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.
Quantitative Analysis of FR167653 Inhibition
Determining the potency and selectivity of FR167653 is a critical step in its characterization. This is typically achieved by measuring its half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases.
Note: Despite extensive searches of publicly available scientific literature, specific IC50 values for FR167653 against the individual p38 MAPK isoforms (α, β, γ, δ) and a comprehensive kinase selectivity profile were not found. The following tables are presented as templates to be populated with such data once it becomes available.
Potency against p38 MAPK Isoforms
| Kinase Isoform | IC50 (nM) |
| p38α (MAPK14) | Data not available |
| p38β (MAPK11) | Data not available |
| p38γ (MAPK12) | Data not available |
| p38δ (MAPK13) | Data not available |
Kinase Selectivity Profile
A kinase selectivity panel is used to assess the specificity of an inhibitor. The IC50 values of FR167653 would be determined against a broad range of kinases to identify potential off-target effects.
| Kinase | IC50 (nM) |
| JNK1 | Data not available |
| ERK2 | Data not available |
| CDK2 | Data not available |
| ... (and other representative kinases) | Data not available |
Experimental Protocols for In Vitro Kinase Assay
Several methods can be employed to measure the in vitro kinase activity of p38 MAPK and the inhibitory effect of FR167653. Below are detailed protocols for both radioactive and non-radioactive assays.
General Experimental Workflow
The general workflow for an in vitro kinase assay to evaluate an inhibitor like FR167653 involves several key steps, from reagent preparation to data analysis.
Protocol 1: Radioactive Filter Binding Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant active p38 MAPK (e.g., p38α)
-
Substrate (e.g., recombinant ATF2 or a peptide substrate)
-
FR167653
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of FR167653 in the kinase reaction buffer.
-
In a reaction tube, add the kinase reaction buffer, the p38 MAPK enzyme, and the substrate.
-
Add the serially diluted FR167653 or vehicle (DMSO) to the respective tubes.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stop solution to remove unincorporated radiolabeled ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Non-Radioactive ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active p38 MAPK (e.g., p38α)
-
Substrate (e.g., recombinant ATF2 or a peptide substrate)
-
FR167653
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of FR167653 in the kinase reaction buffer.
-
In the wells of a white multi-well plate, add the kinase reaction buffer, the p38 MAPK enzyme, and the substrate.
-
Add the serially diluted FR167653 or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The in vitro kinase assay is an indispensable tool for characterizing the potency and selectivity of p38 MAPK inhibitors like FR167653. The protocols outlined in this guide provide robust methods for determining the inhibitory activity of this compound. While specific quantitative data for FR167653 remains to be fully disclosed in the public domain, the methodologies presented here offer a clear framework for researchers to conduct these critical evaluations. Accurate determination of the IC50 values and the kinase selectivity profile will be paramount for the continued development and therapeutic application of FR167653.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR167653: Solubility and In Vivo Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in inflammatory responses.[1][2][3] Specifically, FR167653 suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) by inhibiting p38 MAPK activity.[2] This makes it a valuable tool for investigating the role of the p38 MAPK pathway in various pathological conditions, including inflammation, ischemia-reperfusion injury, and autoimmune diseases.[1][2] This document provides detailed application notes on the solubility of FR167653 and protocols for its preparation for in vivo studies.
Data Presentation: Solubility of FR167653
The solubility of FR167653 is a critical factor for its use in in vivo research. While sparingly soluble in aqueous solutions, it can be effectively dissolved in organic solvents and specific vehicle formulations for administration to animals. The following table summarizes the known solubility of FR167653 in various vehicles suitable for in vivo use.
| Solvent/Vehicle Composition | Achievable Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.76 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.76 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.76 mM) | Clear solution |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2] For long-term studies, it is advisable to prepare fresh solutions or store aliquots at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[2]
Signaling Pathway
The diagram below illustrates the simplified p38 MAPK signaling pathway and the inhibitory action of FR167653. External stimuli such as stress or cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, leading to the expression of inflammatory genes. FR167653 specifically blocks the activity of p38 MAPK, thereby preventing the downstream inflammatory response.
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Experimental Protocols
The following are detailed protocols for the preparation of FR167653 for in vivo administration. The choice of vehicle will depend on the desired route of administration and the experimental model.
Protocol 1: Aqueous Formulation for Injection
This protocol is suitable for intravenous, intraperitoneal, or subcutaneous injection.
Materials:
-
FR167653 sulfate
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of FR167653 sulfate.
-
Prepare the vehicle by mixing the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the FR167653 to the vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution. A gentle warming of the solution may aid in dissolution.
-
The final concentration should be at least 2.5 mg/mL.[2]
Protocol 2: Formulation with SBE-β-CD for Injection
This protocol utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) to improve solubility and is suitable for injection.
Materials:
-
FR167653 sulfate
-
DMSO, sterile
-
20% SBE-β-CD in Saline, sterile
Procedure:
-
Weigh the required amount of FR167653 sulfate.
-
First, dissolve the FR167653 in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of 20% SBE-β-CD in Saline.
-
Add the FR167653/DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL FR167653/DMSO stock to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained.[2]
Protocol 3: Oil-based Formulation for Oral Gavage
This protocol is suitable for oral administration.
Materials:
-
FR167653 sulfate
-
DMSO, sterile
-
Corn Oil, sterile
Procedure:
-
Weigh the required amount of FR167653 sulfate.
-
Dissolve the FR167653 in DMSO to make a stock solution (e.g., 25 mg/mL).
-
Add the FR167653/DMSO stock solution to the corn oil to reach the final desired concentration. For instance, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL FR167653/DMSO stock to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution.[2]
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering FR167653 for in vivo studies.
Caption: General workflow for FR167653 preparation and in vivo administration.
Disclaimer: These protocols and application notes are intended for research use only. The specific details of the experimental design, including the choice of animal model, dosage, and route of administration, should be determined by the researcher based on the scientific objectives of the study. It is essential to adhere to all institutional and national guidelines for animal welfare.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653: Solubility and In Vivo Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in inflammatory responses.[1][2][3] Specifically, FR167653 suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) by inhibiting p38 MAPK activity.[2] This makes it a valuable tool for investigating the role of the p38 MAPK pathway in various pathological conditions, including inflammation, ischemia-reperfusion injury, and autoimmune diseases.[1][2] This document provides detailed application notes on the solubility of FR167653 and protocols for its preparation for in vivo studies.
Data Presentation: Solubility of FR167653
The solubility of FR167653 is a critical factor for its use in in vivo research. While sparingly soluble in aqueous solutions, it can be effectively dissolved in organic solvents and specific vehicle formulations for administration to animals. The following table summarizes the known solubility of FR167653 in various vehicles suitable for in vivo use.
| Solvent/Vehicle Composition | Achievable Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.76 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.76 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.76 mM) | Clear solution |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2] For long-term studies, it is advisable to prepare fresh solutions or store aliquots at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[2]
Signaling Pathway
The diagram below illustrates the simplified p38 MAPK signaling pathway and the inhibitory action of FR167653. External stimuli such as stress or cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, leading to the expression of inflammatory genes. FR167653 specifically blocks the activity of p38 MAPK, thereby preventing the downstream inflammatory response.
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Experimental Protocols
The following are detailed protocols for the preparation of FR167653 for in vivo administration. The choice of vehicle will depend on the desired route of administration and the experimental model.
Protocol 1: Aqueous Formulation for Injection
This protocol is suitable for intravenous, intraperitoneal, or subcutaneous injection.
Materials:
-
FR167653 sulfate
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of FR167653 sulfate.
-
Prepare the vehicle by mixing the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the FR167653 to the vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution. A gentle warming of the solution may aid in dissolution.
-
The final concentration should be at least 2.5 mg/mL.[2]
Protocol 2: Formulation with SBE-β-CD for Injection
This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to improve solubility and is suitable for injection.
Materials:
-
FR167653 sulfate
-
DMSO, sterile
-
20% SBE-β-CD in Saline, sterile
Procedure:
-
Weigh the required amount of FR167653 sulfate.
-
First, dissolve the FR167653 in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of 20% SBE-β-CD in Saline.
-
Add the FR167653/DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL FR167653/DMSO stock to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained.[2]
Protocol 3: Oil-based Formulation for Oral Gavage
This protocol is suitable for oral administration.
Materials:
-
FR167653 sulfate
-
DMSO, sterile
-
Corn Oil, sterile
Procedure:
-
Weigh the required amount of FR167653 sulfate.
-
Dissolve the FR167653 in DMSO to make a stock solution (e.g., 25 mg/mL).
-
Add the FR167653/DMSO stock solution to the corn oil to reach the final desired concentration. For instance, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL FR167653/DMSO stock to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution.[2]
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering FR167653 for in vivo studies.
Caption: General workflow for FR167653 preparation and in vivo administration.
Disclaimer: These protocols and application notes are intended for research use only. The specific details of the experimental design, including the choice of animal model, dosage, and route of administration, should be determined by the researcher based on the scientific objectives of the study. It is essential to adhere to all institutional and national guidelines for animal welfare.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of FR167653 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade involved in cellular responses to stress and inflammation. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases. These application notes provide detailed protocols for the oral administration of FR167653 to mice for preclinical research, covering both dietary admixture and oral gavage methods.
Mechanism of Action: p38 MAPK Inhibition
FR167653 exerts its therapeutic effects by selectively inhibiting the p38 MAPK pathway. This pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines and environmental stress. These stimuli activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for the p38 pathway. MKK3/6 then phosphorylates and activates p38 MAPK. Activated p38 MAPK subsequently phosphorylates downstream targets, including other kinases and transcription factors, leading to the expression of inflammatory mediators. FR167653 blocks the activity of p38 MAPK, thereby preventing the downstream signaling that leads to inflammation.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral p38 MAPK Inhibitors in Rodents (Reference)
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| SB-239063 | Rat | - | - | - | Good | [1] |
| UR-13756 | - | - | - | - | Good | [2] |
Note: "-" indicates data not specified in the cited source. Researchers should determine these parameters for FR167653 in their specific mouse model and experimental conditions.
Experimental Protocols
Protocol 1: Oral Administration of FR167653 via Dietary Admixture
This method is suitable for chronic administration and minimizes animal stress associated with repeated handling.
Materials:
-
FR167653
-
A suitable mixer (e.g., V-blender or planetary mixer)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and dust mask
Procedure:
-
Dose Calculation: To prepare a 0.08% medicated diet, calculate the required amount of FR167653. For every 100 g of powdered chow, 0.08 g (80 mg) of FR167653 is needed.
-
Premixing: To ensure homogenous distribution, first, mix the calculated amount of FR167653 with a small portion of the powdered chow (e.g., 10% of the total chow weight).
-
Blending: Gradually add the premix to the remaining powdered chow in a suitable mixer. Blend for a sufficient duration to achieve a uniform mixture. The mixing time will depend on the equipment used.
-
Pelleting (Optional): If pelleted food is required, the mixed powder can be re-pelleted using a pellet mill. Alternatively, the medicated powder can be provided directly to the animals.
-
Storage: Store the medicated diet in airtight containers at 2-8°C to minimize degradation[5]. Protect from light.
-
Administration: Provide the medicated diet to the mice ad libitum. Ensure fresh food is supplied regularly and monitor food consumption to estimate the daily dose intake.
Protocol 2: Oral Administration of FR167653 via Gavage
Oral gavage allows for precise dosing at specific time points. This is particularly useful for acute studies or when a controlled dosage is critical. Due to the poor aqueous solubility of many kinase inhibitors, a suspension or solution in a suitable vehicle is required.
Materials:
-
FR167653
-
Vehicle for suspension (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water, with or without 0.1-0.5% v/v Tween 80)[6]
-
Alternative vehicles for poorly soluble compounds: Corn oil, Polyethylene glycol 400 (PEG400), or a co-solvent system (e.g., DMSO/Tween 80/water)[6][7]
-
Mortar and pestle or sonicator
-
Vortex mixer
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
For CMC/Tween 80 suspension: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring. Gentle heating may aid dissolution. Allow the solution to cool to room temperature. If using, add Tween 80 to the final concentration.
-
-
FR167653 Formulation Preparation:
-
Calculate the required amount of FR167653 based on the desired dose (e.g., mg/kg) and the number of animals.
-
If preparing a suspension, finely grind the FR167653 powder using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to achieve a homogenous suspension. Sonication can aid in creating a finer suspension[8].
-
Prepare the formulation fresh daily if stability data is unavailable.
-
-
Dosing:
-
Weigh each mouse to calculate the exact volume to be administered. A common dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the FR167653 formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Alternative Voluntary Oral Administration Methods
To minimize the stress associated with oral gavage, especially in chronic studies, voluntary oral administration methods can be employed. These methods involve incorporating the drug into a palatable vehicle that the mice will willingly consume.
Options include:
-
Medicated Jelly: The drug can be mixed into a sweetened and flavored gelatin-based jelly[9].
-
Palatable Paste: A mixture of the drug with peanut butter or other palatable food items can be offered[10].
-
Sweetened Solutions: For some compounds, dissolution in sweetened condensed milk or other sweet liquids can be administered using a micropipette[11].
When using these methods, it is crucial to train the animals to consume the vehicle before introducing the drug and to monitor consumption to ensure accurate dosing.
Conclusion
The oral administration of FR167653 in mice is a viable approach for investigating its therapeutic potential in various disease models. The choice between dietary admixture and oral gavage will depend on the specific experimental design, with dietary admixture being preferable for long-term studies to reduce animal stress, and oral gavage providing precise dosing for acute experiments. Proper formulation and handling are critical to ensure the accuracy and reproducibility of in vivo studies with this p38 MAPK inhibitor.
References
- 1. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome. | Semantic Scholar [semanticscholar.org]
- 3. di.facmed.unam.mx [di.facmed.unam.mx]
- 4. Rodent Diet [psych.ualberta.ca]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Researchers [rodentmda.ch]
Application Notes and Protocols for the Oral Administration of FR167653 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade involved in cellular responses to stress and inflammation. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases. These application notes provide detailed protocols for the oral administration of FR167653 to mice for preclinical research, covering both dietary admixture and oral gavage methods.
Mechanism of Action: p38 MAPK Inhibition
FR167653 exerts its therapeutic effects by selectively inhibiting the p38 MAPK pathway. This pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines and environmental stress. These stimuli activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6 for the p38 pathway. MKK3/6 then phosphorylates and activates p38 MAPK. Activated p38 MAPK subsequently phosphorylates downstream targets, including other kinases and transcription factors, leading to the expression of inflammatory mediators. FR167653 blocks the activity of p38 MAPK, thereby preventing the downstream signaling that leads to inflammation.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral p38 MAPK Inhibitors in Rodents (Reference)
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| SB-239063 | Rat | - | - | - | Good | [1] |
| UR-13756 | - | - | - | - | Good | [2] |
Note: "-" indicates data not specified in the cited source. Researchers should determine these parameters for FR167653 in their specific mouse model and experimental conditions.
Experimental Protocols
Protocol 1: Oral Administration of FR167653 via Dietary Admixture
This method is suitable for chronic administration and minimizes animal stress associated with repeated handling.
Materials:
-
FR167653
-
A suitable mixer (e.g., V-blender or planetary mixer)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and dust mask
Procedure:
-
Dose Calculation: To prepare a 0.08% medicated diet, calculate the required amount of FR167653. For every 100 g of powdered chow, 0.08 g (80 mg) of FR167653 is needed.
-
Premixing: To ensure homogenous distribution, first, mix the calculated amount of FR167653 with a small portion of the powdered chow (e.g., 10% of the total chow weight).
-
Blending: Gradually add the premix to the remaining powdered chow in a suitable mixer. Blend for a sufficient duration to achieve a uniform mixture. The mixing time will depend on the equipment used.
-
Pelleting (Optional): If pelleted food is required, the mixed powder can be re-pelleted using a pellet mill. Alternatively, the medicated powder can be provided directly to the animals.
-
Storage: Store the medicated diet in airtight containers at 2-8°C to minimize degradation[5]. Protect from light.
-
Administration: Provide the medicated diet to the mice ad libitum. Ensure fresh food is supplied regularly and monitor food consumption to estimate the daily dose intake.
Protocol 2: Oral Administration of FR167653 via Gavage
Oral gavage allows for precise dosing at specific time points. This is particularly useful for acute studies or when a controlled dosage is critical. Due to the poor aqueous solubility of many kinase inhibitors, a suspension or solution in a suitable vehicle is required.
Materials:
-
FR167653
-
Vehicle for suspension (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water, with or without 0.1-0.5% v/v Tween 80)[6]
-
Alternative vehicles for poorly soluble compounds: Corn oil, Polyethylene glycol 400 (PEG400), or a co-solvent system (e.g., DMSO/Tween 80/water)[6][7]
-
Mortar and pestle or sonicator
-
Vortex mixer
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
For CMC/Tween 80 suspension: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring. Gentle heating may aid dissolution. Allow the solution to cool to room temperature. If using, add Tween 80 to the final concentration.
-
-
FR167653 Formulation Preparation:
-
Calculate the required amount of FR167653 based on the desired dose (e.g., mg/kg) and the number of animals.
-
If preparing a suspension, finely grind the FR167653 powder using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to achieve a homogenous suspension. Sonication can aid in creating a finer suspension[8].
-
Prepare the formulation fresh daily if stability data is unavailable.
-
-
Dosing:
-
Weigh each mouse to calculate the exact volume to be administered. A common dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the FR167653 formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Alternative Voluntary Oral Administration Methods
To minimize the stress associated with oral gavage, especially in chronic studies, voluntary oral administration methods can be employed. These methods involve incorporating the drug into a palatable vehicle that the mice will willingly consume.
Options include:
-
Medicated Jelly: The drug can be mixed into a sweetened and flavored gelatin-based jelly[9].
-
Palatable Paste: A mixture of the drug with peanut butter or other palatable food items can be offered[10].
-
Sweetened Solutions: For some compounds, dissolution in sweetened condensed milk or other sweet liquids can be administered using a micropipette[11].
When using these methods, it is crucial to train the animals to consume the vehicle before introducing the drug and to monitor consumption to ensure accurate dosing.
Conclusion
The oral administration of FR167653 in mice is a viable approach for investigating its therapeutic potential in various disease models. The choice between dietary admixture and oral gavage will depend on the specific experimental design, with dietary admixture being preferable for long-term studies to reduce animal stress, and oral gavage providing precise dosing for acute experiments. Proper formulation and handling are critical to ensure the accuracy and reproducibility of in vivo studies with this p38 MAPK inhibitor.
References
- 1. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome. | Semantic Scholar [semanticscholar.org]
- 3. di.facmed.unam.mx [di.facmed.unam.mx]
- 4. Rodent Diet [psych.ualberta.ca]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Researchers [rodentmda.ch]
Application Notes and Protocols for Intravenous FR167653 Administration in Animal Models
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in the cellular signaling cascade responsible for the production of pro-inflammatory cytokines.[1][2] As a dual inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) synthesis, FR167653 has been extensively studied in various animal models to evaluate its therapeutic potential in inflammatory diseases and ischemia-reperfusion injuries.[3][4][5] These notes provide a comprehensive overview of the intravenous application of FR167653, summarizing quantitative data from key studies and detailing experimental protocols for its use in research settings.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[2][6] Activation of this pathway leads to the downstream synthesis and release of inflammatory mediators, including TNF-α and IL-1β.[3][5] FR167653 exerts its anti-inflammatory effects by directly inhibiting the p38 MAPK, thereby suppressing the production of these key cytokines.[1][2] This targeted action prevents the amplification of the inflammatory response, reducing tissue damage and organ dysfunction in various pathological conditions.[3][7][8]
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Quantitative Data Summary
The efficacy of intravenously administered FR167653 has been quantified in several preclinical models. The tables below summarize the key findings.
Table 1: Efficacy of Intravenous FR167653 in Animal Models of Inflammation and Injury
| Animal Model | Disease/Injury Model | Intravenous FR167653 Dose | Key Quantitative Outcomes | Reference |
| Mice (C3H/HeN) | LPS-Induced Hepatic Microvascular Dysfunction | 1 and 10 mg/kg (at 0 and 2h post-LPS) | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion. Significantly lowered serum TNF-α, IL-1β, and alanine (B10760859) aminotransferase levels. | [3] |
| Rats (Lewis) | Small Intestinal Transplantation (Ischemia-Reperfusion) | 0.25 mg/kg/hour (4-hour infusion) | Significantly suppressed plasma TNF-α at 12h and IL-1β at 1h post-reperfusion. Improved 48h survival rate (11/14 vs. 5/14 in control). | [4] |
| Dogs (Mongrel) | Pancreatic Ischemia-Reperfusion Injury | Not specified for IV in abstract | Showed lower amylase (P=0.037) and lipase (B570770) (P=0.030) levels, and less pancreatic tissue damage (P=0.041) compared to control. | [5] |
Table 2: Efficacy of Intravenous FR167653 in Canine Pulmonary Ischemia-Reperfusion Injury [7]
| Treatment Group | Intravenous FR167653 Dose | Arterial Oxygen Saturation (SaO₂) | Left Pulmonary Vascular Resistance (L-PVR) | Survival Rate |
| FR-A | 1 mg/kg/hr | Significantly higher than control | Significantly lower than control | Significantly higher than control |
| FR-B | 0.5 mg/kg/hr | Significantly higher than control | Significantly lower than control | Significantly higher than control |
| FR-C | 0.1 mg/kg/hr | Significantly higher than control | Significantly lower than control | Not significantly different from control |
| FR-D | 0.05 mg/kg/hr | Significantly higher than control | Not significantly different from control | Not significantly different from control |
| Control | Vehicle | Baseline | Baseline | Baseline |
Experimental Protocols
Detailed methodologies for key experiments involving the intravenous administration of FR167653 are provided below.
Protocol 1: LPS-Induced Hepatic Microvascular Dysfunction in Mice
This protocol is adapted from the methodology used to assess the effect of FR167653 on lipopolysaccharide-induced liver injury in mice.[3]
Objective: To evaluate the efficacy of IV FR167653 in preventing hepatic microcirculatory dysfunction and inflammation induced by LPS.
Materials:
-
Male C3H/HeN mice (LPS-sensitive)
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653
-
Sterile saline (vehicle)
-
Anesthetic agent
-
In vivo microscopy setup
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimation: Acclimate male C3H/HeN mice to laboratory conditions for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle + LPS, FR167653 1 mg/kg + LPS, FR167653 10 mg/kg + LPS).
-
Induction of Injury: Administer LPS at a dose of 0.1 mg/kg via intravenous (IV) injection to induce hepatic injury.
-
FR167653 Administration:
-
Administer the first dose of FR167653 (1 or 10 mg/kg, IV) or vehicle immediately after the LPS injection (time 0).
-
Administer a second identical dose 2 hours after the LPS injection.
-
-
Microscopic Observation: At 2 and 4 hours post-LPS injection, anesthetize the mice and use in vivo microscopy to observe and quantify hepatic microvascular responses, including leukocyte adhesion to sinusoidal walls and sinusoidal perfusion.
-
Blood & Tissue Collection: At 4 hours post-LPS injection, collect blood samples via cardiac puncture for serum analysis.
-
Cytokine Analysis: Measure serum concentrations of TNF-α (at 1.5h) and IL-1β (at 4h) using specific ELISA kits.
-
Data Analysis: Compare the microvascular parameters and cytokine levels between the vehicle-treated and FR167653-treated groups using appropriate statistical methods.
Caption: Experimental workflow for LPS-induced hepatic injury model in mice.
Protocol 2: Pulmonary Ischemia-Reperfusion Injury in Dogs
This protocol is based on a study investigating the dose-dependent effects of FR167653 in a canine model of lung ischemia-reperfusion injury.[7]
Objective: To determine the effective intravenous dose of FR167653 for ameliorating pulmonary ischemia-reperfusion injury.
Materials:
-
Adult mongrel dogs (9-13 kg)
-
Anesthetic and surgical equipment
-
FR167653
-
Vehicle solution (e.g., sterile saline)
-
Infusion pump
-
Equipment for monitoring physiological parameters (SaO₂, pulmonary vascular resistance, cardiac output)
-
Histology supplies
Procedure:
-
Animal Preparation: Anesthetize adult mongrel dogs and prepare them for a left thoracotomy.
-
Group Allocation: Allocate dogs into a control group and multiple FR167653 treatment groups (e.g., 0.05, 0.1, 0.5, 1 mg/kg/hr).
-
FR167653 Infusion:
-
Begin a continuous intravenous infusion of either FR167653 at the designated dose or vehicle 30 minutes prior to inducing ischemia.
-
Continue the infusion throughout the ischemic period and for 2 hours after the start of reperfusion.
-
-
Induction of Ischemia: Induce 3 hours of warm ischemia in the left lung by clamping the pulmonary artery, veins, and bronchus.
-
Reperfusion: Release the clamps to initiate reperfusion.
-
Physiological Monitoring: Continuously monitor and record key physiological parameters, including arterial oxygen saturation (SaO₂), left pulmonary vascular resistance (L-PVR), and cardiac output (CO), before ischemia, during ischemia, and for 2 hours post-reperfusion.
-
Termination and Tissue Collection: After the 2-hour reperfusion monitoring period, euthanize the animals and harvest the lung tissue for histological examination to assess tissue damage.
-
Data Analysis: Compare the physiological data and histological scores among the different dose groups and the control group to determine the dose-dependent effects of FR167653.
Caption: Experimental workflow for pulmonary ischemia-reperfusion model in dogs.
Toxicology and Safety Considerations
The cited studies primarily focus on the efficacy of FR167653. While detailed toxicology reports for intravenous administration were not the focus of the retrieved literature, the compound was generally well-tolerated in the described experimental models at the effective doses.[3][4][7] As with any experimental compound, researchers should conduct preliminary dose-finding and toxicity studies to establish the maximum tolerated dose (MTD) and safety profile within their specific animal model and experimental context. Standard monitoring for clinical signs of toxicity, changes in body weight, and food intake is recommended.[9] For regulatory submissions, comprehensive toxicology studies conforming to established guidelines are necessary.[10]
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effective dose of FR167653 in pulmonary ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute toxicities of intravenous, intraperitoneal, or intratumoral injection of natural killer cells in human pancreatic adenocarcinoma-bearing mice: Randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous FR167653 Administration in Animal Models
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in the cellular signaling cascade responsible for the production of pro-inflammatory cytokines.[1][2] As a dual inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) synthesis, FR167653 has been extensively studied in various animal models to evaluate its therapeutic potential in inflammatory diseases and ischemia-reperfusion injuries.[3][4][5] These notes provide a comprehensive overview of the intravenous application of FR167653, summarizing quantitative data from key studies and detailing experimental protocols for its use in research settings.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[2][6] Activation of this pathway leads to the downstream synthesis and release of inflammatory mediators, including TNF-α and IL-1β.[3][5] FR167653 exerts its anti-inflammatory effects by directly inhibiting the p38 MAPK, thereby suppressing the production of these key cytokines.[1][2] This targeted action prevents the amplification of the inflammatory response, reducing tissue damage and organ dysfunction in various pathological conditions.[3][7][8]
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Quantitative Data Summary
The efficacy of intravenously administered FR167653 has been quantified in several preclinical models. The tables below summarize the key findings.
Table 1: Efficacy of Intravenous FR167653 in Animal Models of Inflammation and Injury
| Animal Model | Disease/Injury Model | Intravenous FR167653 Dose | Key Quantitative Outcomes | Reference |
| Mice (C3H/HeN) | LPS-Induced Hepatic Microvascular Dysfunction | 1 and 10 mg/kg (at 0 and 2h post-LPS) | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion. Significantly lowered serum TNF-α, IL-1β, and alanine aminotransferase levels. | [3] |
| Rats (Lewis) | Small Intestinal Transplantation (Ischemia-Reperfusion) | 0.25 mg/kg/hour (4-hour infusion) | Significantly suppressed plasma TNF-α at 12h and IL-1β at 1h post-reperfusion. Improved 48h survival rate (11/14 vs. 5/14 in control). | [4] |
| Dogs (Mongrel) | Pancreatic Ischemia-Reperfusion Injury | Not specified for IV in abstract | Showed lower amylase (P=0.037) and lipase (P=0.030) levels, and less pancreatic tissue damage (P=0.041) compared to control. | [5] |
Table 2: Efficacy of Intravenous FR167653 in Canine Pulmonary Ischemia-Reperfusion Injury [7]
| Treatment Group | Intravenous FR167653 Dose | Arterial Oxygen Saturation (SaO₂) | Left Pulmonary Vascular Resistance (L-PVR) | Survival Rate |
| FR-A | 1 mg/kg/hr | Significantly higher than control | Significantly lower than control | Significantly higher than control |
| FR-B | 0.5 mg/kg/hr | Significantly higher than control | Significantly lower than control | Significantly higher than control |
| FR-C | 0.1 mg/kg/hr | Significantly higher than control | Significantly lower than control | Not significantly different from control |
| FR-D | 0.05 mg/kg/hr | Significantly higher than control | Not significantly different from control | Not significantly different from control |
| Control | Vehicle | Baseline | Baseline | Baseline |
Experimental Protocols
Detailed methodologies for key experiments involving the intravenous administration of FR167653 are provided below.
Protocol 1: LPS-Induced Hepatic Microvascular Dysfunction in Mice
This protocol is adapted from the methodology used to assess the effect of FR167653 on lipopolysaccharide-induced liver injury in mice.[3]
Objective: To evaluate the efficacy of IV FR167653 in preventing hepatic microcirculatory dysfunction and inflammation induced by LPS.
Materials:
-
Male C3H/HeN mice (LPS-sensitive)
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653
-
Sterile saline (vehicle)
-
Anesthetic agent
-
In vivo microscopy setup
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimation: Acclimate male C3H/HeN mice to laboratory conditions for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle + LPS, FR167653 1 mg/kg + LPS, FR167653 10 mg/kg + LPS).
-
Induction of Injury: Administer LPS at a dose of 0.1 mg/kg via intravenous (IV) injection to induce hepatic injury.
-
FR167653 Administration:
-
Administer the first dose of FR167653 (1 or 10 mg/kg, IV) or vehicle immediately after the LPS injection (time 0).
-
Administer a second identical dose 2 hours after the LPS injection.
-
-
Microscopic Observation: At 2 and 4 hours post-LPS injection, anesthetize the mice and use in vivo microscopy to observe and quantify hepatic microvascular responses, including leukocyte adhesion to sinusoidal walls and sinusoidal perfusion.
-
Blood & Tissue Collection: At 4 hours post-LPS injection, collect blood samples via cardiac puncture for serum analysis.
-
Cytokine Analysis: Measure serum concentrations of TNF-α (at 1.5h) and IL-1β (at 4h) using specific ELISA kits.
-
Data Analysis: Compare the microvascular parameters and cytokine levels between the vehicle-treated and FR167653-treated groups using appropriate statistical methods.
Caption: Experimental workflow for LPS-induced hepatic injury model in mice.
Protocol 2: Pulmonary Ischemia-Reperfusion Injury in Dogs
This protocol is based on a study investigating the dose-dependent effects of FR167653 in a canine model of lung ischemia-reperfusion injury.[7]
Objective: To determine the effective intravenous dose of FR167653 for ameliorating pulmonary ischemia-reperfusion injury.
Materials:
-
Adult mongrel dogs (9-13 kg)
-
Anesthetic and surgical equipment
-
FR167653
-
Vehicle solution (e.g., sterile saline)
-
Infusion pump
-
Equipment for monitoring physiological parameters (SaO₂, pulmonary vascular resistance, cardiac output)
-
Histology supplies
Procedure:
-
Animal Preparation: Anesthetize adult mongrel dogs and prepare them for a left thoracotomy.
-
Group Allocation: Allocate dogs into a control group and multiple FR167653 treatment groups (e.g., 0.05, 0.1, 0.5, 1 mg/kg/hr).
-
FR167653 Infusion:
-
Begin a continuous intravenous infusion of either FR167653 at the designated dose or vehicle 30 minutes prior to inducing ischemia.
-
Continue the infusion throughout the ischemic period and for 2 hours after the start of reperfusion.
-
-
Induction of Ischemia: Induce 3 hours of warm ischemia in the left lung by clamping the pulmonary artery, veins, and bronchus.
-
Reperfusion: Release the clamps to initiate reperfusion.
-
Physiological Monitoring: Continuously monitor and record key physiological parameters, including arterial oxygen saturation (SaO₂), left pulmonary vascular resistance (L-PVR), and cardiac output (CO), before ischemia, during ischemia, and for 2 hours post-reperfusion.
-
Termination and Tissue Collection: After the 2-hour reperfusion monitoring period, euthanize the animals and harvest the lung tissue for histological examination to assess tissue damage.
-
Data Analysis: Compare the physiological data and histological scores among the different dose groups and the control group to determine the dose-dependent effects of FR167653.
Caption: Experimental workflow for pulmonary ischemia-reperfusion model in dogs.
Toxicology and Safety Considerations
The cited studies primarily focus on the efficacy of FR167653. While detailed toxicology reports for intravenous administration were not the focus of the retrieved literature, the compound was generally well-tolerated in the described experimental models at the effective doses.[3][4][7] As with any experimental compound, researchers should conduct preliminary dose-finding and toxicity studies to establish the maximum tolerated dose (MTD) and safety profile within their specific animal model and experimental context. Standard monitoring for clinical signs of toxicity, changes in body weight, and food intake is recommended.[9] For regulatory submissions, comprehensive toxicology studies conforming to established guidelines are necessary.[10]
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effective dose of FR167653 in pulmonary ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute toxicities of intravenous, intraperitoneal, or intratumoral injection of natural killer cells in human pancreatic adenocarcinoma-bearing mice: Randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FR167653 in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and widely utilized in vivo assay for screening and evaluating the anti-inflammatory properties of novel therapeutic compounds. Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response characterized by edema, erythema, and hyperalgesia. This model allows for the assessment of a compound's ability to modulate key inflammatory mediators and pathways. FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2).[1] These mediators are pivotal in the pathogenesis of the inflammatory response observed in the carrageenan model. This document provides detailed application notes and protocols for the use of FR167653 in the carrageenan-induced paw edema model in mice.
Mechanism of Action of FR167653
FR167653 exerts its anti-inflammatory effects by specifically targeting and inhibiting the p38 MAPK pathway.[1] The p38 MAPK signaling cascade is activated by various inflammatory stimuli and plays a crucial role in regulating the expression of multiple inflammatory genes. By inhibiting p38 MAPK, FR167653 effectively suppresses the downstream production of key inflammatory mediators, including TNF-α and PGE2, which are significantly elevated in the paw tissue following carrageenan administration.[1]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of FR167653 on carrageenan-induced paw edema and the production of key inflammatory mediators in the paw tissue of mice.
Table 1: Effect of FR167653 on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (µL) at 4 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 105 ± 5 | 0% |
| FR167653 | 10 | 75 ± 6 | 28.6% |
| FR167653 | 30 | 50 ± 4 | 52.4% |
| FR167653 | 100 | 32 ± 3 | 69.5% |
Data is hypothetical and for illustrative purposes, based on the qualitative findings that FR167653 dose-dependently inhibits paw edema. Actual values would need to be obtained from the full-text article.
Table 2: Effect of FR167653 on Inflammatory Mediator Levels in Paw Tissue
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α Level (pg/paw) (Mean ± SEM) | % Inhibition of TNF-α | PGE2 Level (ng/paw) (Mean ± SEM) | % Inhibition of PGE2 |
| Vehicle Control | - | 250 ± 20 | 0% | 15 ± 1.2 | 0% |
| FR167653 | 30 | 130 ± 15 | 48% | 8 ± 0.9 | 46.7% |
Data is hypothetical and for illustrative purposes, based on the qualitative findings that FR167653 suppresses TNF-α and PGE2 levels. Actual values would need to be obtained from the full-text article.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
Materials:
-
Male ICR mice (5 weeks old)
-
λ-Carrageenan (1% w/v in sterile saline)
-
FR167653
-
Vehicle for FR167653 (e.g., 0.5% methylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into control and treatment groups (n=6-8 per group).
-
Compound Administration: Administer FR167653 or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume for each mouse by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for each treatment group using the following formula: % Inhibition = [1 - (Mean edema of treated group / Mean edema of control group)] x 100
-
Measurement of Inflammatory Mediators in Paw Tissue
Materials:
-
Paws from the carrageenan-induced paw edema experiment
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
ELISA kits for TNF-α and PGE2
-
Protein assay kit
Procedure:
-
Tissue Collection: At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the mice and excise the inflamed paws.
-
Homogenization: Homogenize the paw tissue in cold PBS containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Protein Concentration Measurement: Determine the total protein concentration in each supernatant using a standard protein assay.
-
ELISA: Measure the concentrations of TNF-α and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Normalization: Normalize the cytokine and prostaglandin levels to the total protein concentration of each sample.
Mandatory Visualizations
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of FR167653.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
Application Notes and Protocols: Utilizing FR167653 in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and widely utilized in vivo assay for screening and evaluating the anti-inflammatory properties of novel therapeutic compounds. Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response characterized by edema, erythema, and hyperalgesia. This model allows for the assessment of a compound's ability to modulate key inflammatory mediators and pathways. FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandins like prostaglandin E2 (PGE2).[1] These mediators are pivotal in the pathogenesis of the inflammatory response observed in the carrageenan model. This document provides detailed application notes and protocols for the use of FR167653 in the carrageenan-induced paw edema model in mice.
Mechanism of Action of FR167653
FR167653 exerts its anti-inflammatory effects by specifically targeting and inhibiting the p38 MAPK pathway.[1] The p38 MAPK signaling cascade is activated by various inflammatory stimuli and plays a crucial role in regulating the expression of multiple inflammatory genes. By inhibiting p38 MAPK, FR167653 effectively suppresses the downstream production of key inflammatory mediators, including TNF-α and PGE2, which are significantly elevated in the paw tissue following carrageenan administration.[1]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of FR167653 on carrageenan-induced paw edema and the production of key inflammatory mediators in the paw tissue of mice.
Table 1: Effect of FR167653 on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (µL) at 4 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 105 ± 5 | 0% |
| FR167653 | 10 | 75 ± 6 | 28.6% |
| FR167653 | 30 | 50 ± 4 | 52.4% |
| FR167653 | 100 | 32 ± 3 | 69.5% |
Data is hypothetical and for illustrative purposes, based on the qualitative findings that FR167653 dose-dependently inhibits paw edema. Actual values would need to be obtained from the full-text article.
Table 2: Effect of FR167653 on Inflammatory Mediator Levels in Paw Tissue
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α Level (pg/paw) (Mean ± SEM) | % Inhibition of TNF-α | PGE2 Level (ng/paw) (Mean ± SEM) | % Inhibition of PGE2 |
| Vehicle Control | - | 250 ± 20 | 0% | 15 ± 1.2 | 0% |
| FR167653 | 30 | 130 ± 15 | 48% | 8 ± 0.9 | 46.7% |
Data is hypothetical and for illustrative purposes, based on the qualitative findings that FR167653 suppresses TNF-α and PGE2 levels. Actual values would need to be obtained from the full-text article.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
Materials:
-
Male ICR mice (5 weeks old)
-
λ-Carrageenan (1% w/v in sterile saline)
-
FR167653
-
Vehicle for FR167653 (e.g., 0.5% methylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into control and treatment groups (n=6-8 per group).
-
Compound Administration: Administer FR167653 or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume for each mouse by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for each treatment group using the following formula: % Inhibition = [1 - (Mean edema of treated group / Mean edema of control group)] x 100
-
Measurement of Inflammatory Mediators in Paw Tissue
Materials:
-
Paws from the carrageenan-induced paw edema experiment
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
ELISA kits for TNF-α and PGE2
-
Protein assay kit
Procedure:
-
Tissue Collection: At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the mice and excise the inflamed paws.
-
Homogenization: Homogenize the paw tissue in cold PBS containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Protein Concentration Measurement: Determine the total protein concentration in each supernatant using a standard protein assay.
-
ELISA: Measure the concentrations of TNF-α and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Normalization: Normalize the cytokine and prostaglandin levels to the total protein concentration of each sample.
Mandatory Visualizations
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of FR167653.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
Application Notes and Protocols for FR167653 in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, inducing a robust inflammatory response. Animal models of LPS-induced inflammation are widely utilized in preclinical research to investigate the mechanisms of inflammation and to evaluate the efficacy of novel anti-inflammatory therapeutics. FR167653 is a specific and potent inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] This document provides detailed application notes and protocols for the use of FR167653 in LPS-induced inflammation models, intended for researchers and professionals in the field of drug development.
Mechanism of Action of FR167653
FR167653 exerts its anti-inflammatory effects by selectively inhibiting the activity of p38 MAPK.[1][2] In the context of LPS-induced inflammation, LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages and monocytes. This interaction triggers a downstream signaling cascade that leads to the activation of p38 MAPK.[3][4][5] Activated p38 MAPK, in turn, phosphorylates and activates various transcription factors and downstream kinases, culminating in the increased expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5][6] By inhibiting p38 MAPK, FR167653 effectively blocks this signaling pathway, leading to a reduction in the production of these key inflammatory mediators.[1]
References
- 1. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Role of p38 MAP kinase in LPS-induced airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, inducing a robust inflammatory response. Animal models of LPS-induced inflammation are widely utilized in preclinical research to investigate the mechanisms of inflammation and to evaluate the efficacy of novel anti-inflammatory therapeutics. FR167653 is a specific and potent inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] This document provides detailed application notes and protocols for the use of FR167653 in LPS-induced inflammation models, intended for researchers and professionals in the field of drug development.
Mechanism of Action of FR167653
FR167653 exerts its anti-inflammatory effects by selectively inhibiting the activity of p38 MAPK.[1][2] In the context of LPS-induced inflammation, LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages and monocytes. This interaction triggers a downstream signaling cascade that leads to the activation of p38 MAPK.[3][4][5] Activated p38 MAPK, in turn, phosphorylates and activates various transcription factors and downstream kinases, culminating in the increased expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5][6] By inhibiting p38 MAPK, FR167653 effectively blocks this signaling pathway, leading to a reduction in the production of these key inflammatory mediators.[1]
References
- 1. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Role of p38 MAP kinase in LPS-induced airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of FR167653, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] The p38 MAPK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, lipopolysaccharides (LPS), and tumor necrosis factor-alpha (TNF-α).[3] Inhibition of p38 MAPK by FR167653 has been shown to suppress the production of inflammatory mediators, making it a compound of interest for the development of treatments for inflammatory diseases.[1][4] These application notes provide detailed protocols for a selection of robust cell-based assays to evaluate the efficacy of FR167653 in a laboratory setting.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade plays a crucial role in translating extracellular inflammatory signals into a cellular response, leading to the transcription and translation of pro-inflammatory cytokine genes. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, leading to the expression of genes encoding cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8). FR167653 exerts its anti-inflammatory effects by specifically binding to and inhibiting the activity of p38 MAPK, thereby preventing the downstream signaling events that lead to cytokine production.
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Data Presentation: Quantitative Efficacy of FR167653
The following tables summarize the inhibitory effects of FR167653 on cytokine production and p38 MAPK activity in various cell-based assays. The IC50 values represent the concentration of FR167653 required to inhibit 50% of the measured response.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by FR167653
| Cell Type | Stimulus | Cytokine Measured | Assay | IC50 of FR167653 (µM) | Reference |
| Human Monocytes | LPS (10 µg/mL) | TNF-α | ELISA | ~ 1 - 10 | [1] |
| Human Monocytes | LPS (10 µg/mL) | IL-6 | ELISA | ~ 1 - 10 | [1] |
| Human Monocytes | LPS (10 µg/mL) | IL-8 | ELISA | ~ 1 - 10 | [1] |
| HUVEC | TNF-α (20 ng/mL) | IL-6 | ELISA | ~ 0.1 - 20 | [1] |
| HUVEC | TNF-α (20 ng/mL) | IL-8 | ELISA | ~ 0.1 - 20 | [1] |
Table 2: Inhibition of p38 MAPK Activity by FR167653
| Cell Type | Stimulus | Measured Parameter | Assay | IC50 of FR167653 (µM) | Reference |
| Human Monocytes | LPS (10 µg/mL) | p38 MAPK Phosphorylation | Western Blot | ~ 0.1 - 10 | [1] |
| HEK293 Cells | Thapsigargin | Calreticulin (B1178941) mRNA expression | Reporter Assay | ~ 1 - 10 | [2] |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
Western Blot for Phospho-p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates, a direct indicator of p38 MAPK activation.
Caption: Western Blot Workflow for p-p38 MAPK Detection.
Materials:
-
Human Monocytes or HUVECs
-
FR167653
-
LPS (from E. coli) or TNF-α
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of FR167653 for 1 hour. Stimulate the cells with LPS (10 µg/mL for monocytes) or TNF-α (20 ng/mL for HUVECs) for 15-30 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. For a loading control, a separate membrane can be incubated with an antibody against total p38 MAPK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
ELISA for Cytokine Production
This protocol measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Caption: ELISA Workflow for Cytokine Measurement.
Materials:
-
Human Monocytes or HUVECs
-
FR167653
-
LPS or TNF-α
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-6, and IL-8 (containing capture antibody, detection antibody, standard, and enzyme conjugate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of FR167653 for 1 hour, followed by stimulation with LPS (10 µg/mL for monocytes) or TNF-α (20 ng/mL for HUVECs) for 24 hours.[1]
-
Collect Supernatant: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block with blocking buffer. c. Add standards and samples (supernatants) to the wells and incubate. d. Wash and add the biotinylated detection antibody. e. Wash and add the streptavidin-HRP enzyme conjugate. f. Wash and add the TMB substrate. g. Stop the reaction with the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in each sample based on the standard curve.
p38 MAPK Kinase Activity Assay (Non-Radioactive)
This assay directly measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.
Caption: p38 MAPK Kinase Activity Assay Workflow.
Materials:
-
Cells treated as described in the Western blot protocol.
-
Cell lysis buffer
-
Anti-p38 MAPK antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATF-2 (recombinant protein substrate)
-
ATP
-
Reagents and equipment for Western blotting (as described above)
-
Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)
Protocol:
-
Cell Lysis and Immunoprecipitation: Lyse the treated cells and immunoprecipitate p38 MAPK using a specific antibody and protein A/G agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated p38 MAPK in kinase assay buffer containing the ATF-2 substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot for Phospho-ATF-2: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for phosphorylated ATF-2.
-
Data Analysis: Quantify the band intensity of phosphorylated ATF-2 to determine the kinase activity of p38 MAPK in each sample.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of FR167653 as a p38 MAPK inhibitor. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the compound's ability to modulate inflammatory responses at the cellular level. This information is critical for the preclinical assessment and further development of FR167653 and other p38 MAPK inhibitors as potential therapeutic agents.
References
- 1. FR167653 Ameliorates expression of proinflammatory mediators in human umbilical venous endothelial cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of FR167653, an inhibitor of p38 mitogen-activated kinase, on calreticulin mRNA expression induced by endoplasmic reticulum stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of FR167653, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] The p38 MAPK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, lipopolysaccharides (LPS), and tumor necrosis factor-alpha (TNF-α).[3] Inhibition of p38 MAPK by FR167653 has been shown to suppress the production of inflammatory mediators, making it a compound of interest for the development of treatments for inflammatory diseases.[1][4] These application notes provide detailed protocols for a selection of robust cell-based assays to evaluate the efficacy of FR167653 in a laboratory setting.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade plays a crucial role in translating extracellular inflammatory signals into a cellular response, leading to the transcription and translation of pro-inflammatory cytokine genes. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, leading to the expression of genes encoding cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8). FR167653 exerts its anti-inflammatory effects by specifically binding to and inhibiting the activity of p38 MAPK, thereby preventing the downstream signaling events that lead to cytokine production.
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Data Presentation: Quantitative Efficacy of FR167653
The following tables summarize the inhibitory effects of FR167653 on cytokine production and p38 MAPK activity in various cell-based assays. The IC50 values represent the concentration of FR167653 required to inhibit 50% of the measured response.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by FR167653
| Cell Type | Stimulus | Cytokine Measured | Assay | IC50 of FR167653 (µM) | Reference |
| Human Monocytes | LPS (10 µg/mL) | TNF-α | ELISA | ~ 1 - 10 | [1] |
| Human Monocytes | LPS (10 µg/mL) | IL-6 | ELISA | ~ 1 - 10 | [1] |
| Human Monocytes | LPS (10 µg/mL) | IL-8 | ELISA | ~ 1 - 10 | [1] |
| HUVEC | TNF-α (20 ng/mL) | IL-6 | ELISA | ~ 0.1 - 20 | [1] |
| HUVEC | TNF-α (20 ng/mL) | IL-8 | ELISA | ~ 0.1 - 20 | [1] |
Table 2: Inhibition of p38 MAPK Activity by FR167653
| Cell Type | Stimulus | Measured Parameter | Assay | IC50 of FR167653 (µM) | Reference |
| Human Monocytes | LPS (10 µg/mL) | p38 MAPK Phosphorylation | Western Blot | ~ 0.1 - 10 | [1] |
| HEK293 Cells | Thapsigargin | Calreticulin mRNA expression | Reporter Assay | ~ 1 - 10 | [2] |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
Western Blot for Phospho-p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates, a direct indicator of p38 MAPK activation.
Caption: Western Blot Workflow for p-p38 MAPK Detection.
Materials:
-
Human Monocytes or HUVECs
-
FR167653
-
LPS (from E. coli) or TNF-α
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of FR167653 for 1 hour. Stimulate the cells with LPS (10 µg/mL for monocytes) or TNF-α (20 ng/mL for HUVECs) for 15-30 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. For a loading control, a separate membrane can be incubated with an antibody against total p38 MAPK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
ELISA for Cytokine Production
This protocol measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Caption: ELISA Workflow for Cytokine Measurement.
Materials:
-
Human Monocytes or HUVECs
-
FR167653
-
LPS or TNF-α
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-6, and IL-8 (containing capture antibody, detection antibody, standard, and enzyme conjugate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of FR167653 for 1 hour, followed by stimulation with LPS (10 µg/mL for monocytes) or TNF-α (20 ng/mL for HUVECs) for 24 hours.[1]
-
Collect Supernatant: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block with blocking buffer. c. Add standards and samples (supernatants) to the wells and incubate. d. Wash and add the biotinylated detection antibody. e. Wash and add the streptavidin-HRP enzyme conjugate. f. Wash and add the TMB substrate. g. Stop the reaction with the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in each sample based on the standard curve.
p38 MAPK Kinase Activity Assay (Non-Radioactive)
This assay directly measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.
Caption: p38 MAPK Kinase Activity Assay Workflow.
Materials:
-
Cells treated as described in the Western blot protocol.
-
Cell lysis buffer
-
Anti-p38 MAPK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer
-
ATF-2 (recombinant protein substrate)
-
ATP
-
Reagents and equipment for Western blotting (as described above)
-
Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)
Protocol:
-
Cell Lysis and Immunoprecipitation: Lyse the treated cells and immunoprecipitate p38 MAPK using a specific antibody and protein A/G agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated p38 MAPK in kinase assay buffer containing the ATF-2 substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot for Phospho-ATF-2: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for phosphorylated ATF-2.
-
Data Analysis: Quantify the band intensity of phosphorylated ATF-2 to determine the kinase activity of p38 MAPK in each sample.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of FR167653 as a p38 MAPK inhibitor. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the compound's ability to modulate inflammatory responses at the cellular level. This information is critical for the preclinical assessment and further development of FR167653 and other p38 MAPK inhibitors as potential therapeutic agents.
References
- 1. FR167653 Ameliorates expression of proinflammatory mediators in human umbilical venous endothelial cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of FR167653, an inhibitor of p38 mitogen-activated kinase, on calreticulin mRNA expression induced by endoplasmic reticulum stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Product Information
-
Name: FR167653
-
Synonyms: FR167653 sulfate (B86663)
-
Mechanism of Action: A potent and selective inhibitor of p38 MAPK, which subsequently suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2][3][4]
Solubility and Storage
Proper dissolution and storage of FR167653 are critical for maintaining its stability and efficacy. The compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.
Data Presentation: Solubility and Storage Conditions
| Parameter | Solvent/Condition | Value/Recommendation | Citation(s) |
| Solubility | Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 2.5 mg/mL (4.76 mM) in a 10% DMSO co-solvent solution. A 25 mg/mL stock in 100% DMSO is used for further dilutions. | [5] |
| Aqueous Buffers | Sparingly soluble. | [6] | |
| Stock Solution Storage | -80°C | Up to 6 months. | [7] |
| -20°C | Up to 1 month. | [7] | |
| Handling | Aliquoting | Recommended to avoid repeated freeze-thaw cycles. | [7] |
| Light Sensitivity | Protect from prolonged exposure to light. |
Signaling Pathway of FR167653
FR167653 exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of FR167653.
Experimental Protocols
Preparation of a 10 mM FR167653 Stock Solution in DMSO
Materials:
-
FR167653 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of FR167653 sulfate monohydrate is approximately 524.5 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 5.245 mg of FR167653 powder.
-
Dissolution: Aseptically add the weighed FR167653 to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[8][9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: FR167653 may precipitate when the DMSO stock solution is diluted in aqueous culture medium. To minimize this, a stepwise dilution is recommended.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM FR167653 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the intermediate solution to 1 mL of culture medium.
-
Mixing: Mix the final working solution thoroughly by gentle pipetting before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without FR167653) to the cell culture medium.
Experimental Workflow for In Vitro Inhibition Studies
The following workflow provides a general guideline for assessing the inhibitory effect of FR167653 on cytokine production in cell culture.
Caption: General experimental workflow for studying the effects of FR167653.
Recommendations for Use
-
Determining Optimal Concentration: The effective concentration of FR167653 can vary between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific assay.
-
Controls: Always include appropriate controls in your experiments, including a vehicle control (DMSO), a positive control (inflammatory stimulus alone), and a negative control (untreated cells).
-
Aseptic Technique: Maintain sterile conditions throughout the preparation and handling of solutions to prevent contamination of cell cultures.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize FR167653 in their cell culture experiments to investigate the p38 MAPK signaling pathway and its role in various cellular processes.
References
- 1. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FR167653 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Product Information
-
Name: FR167653
-
Synonyms: FR167653 sulfate
-
Mechanism of Action: A potent and selective inhibitor of p38 MAPK, which subsequently suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2][3][4]
Solubility and Storage
Proper dissolution and storage of FR167653 are critical for maintaining its stability and efficacy. The compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.
Data Presentation: Solubility and Storage Conditions
| Parameter | Solvent/Condition | Value/Recommendation | Citation(s) |
| Solubility | Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (4.76 mM) in a 10% DMSO co-solvent solution. A 25 mg/mL stock in 100% DMSO is used for further dilutions. | [5] |
| Aqueous Buffers | Sparingly soluble. | [6] | |
| Stock Solution Storage | -80°C | Up to 6 months. | [7] |
| -20°C | Up to 1 month. | [7] | |
| Handling | Aliquoting | Recommended to avoid repeated freeze-thaw cycles. | [7] |
| Light Sensitivity | Protect from prolonged exposure to light. |
Signaling Pathway of FR167653
FR167653 exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of FR167653.
Experimental Protocols
Preparation of a 10 mM FR167653 Stock Solution in DMSO
Materials:
-
FR167653 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of FR167653 sulfate monohydrate is approximately 524.5 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 5.245 mg of FR167653 powder.
-
Dissolution: Aseptically add the weighed FR167653 to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[8][9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: FR167653 may precipitate when the DMSO stock solution is diluted in aqueous culture medium. To minimize this, a stepwise dilution is recommended.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM FR167653 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the intermediate solution to 1 mL of culture medium.
-
Mixing: Mix the final working solution thoroughly by gentle pipetting before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without FR167653) to the cell culture medium.
Experimental Workflow for In Vitro Inhibition Studies
The following workflow provides a general guideline for assessing the inhibitory effect of FR167653 on cytokine production in cell culture.
Caption: General experimental workflow for studying the effects of FR167653.
Recommendations for Use
-
Determining Optimal Concentration: The effective concentration of FR167653 can vary between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific assay.
-
Controls: Always include appropriate controls in your experiments, including a vehicle control (DMSO), a positive control (inflammatory stimulus alone), and a negative control (untreated cells).
-
Aseptic Technique: Maintain sterile conditions throughout the preparation and handling of solutions to prevent contamination of cell cultures.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize FR167653 in their cell culture experiments to investigate the p38 MAPK signaling pathway and its role in various cellular processes.
References
- 1. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FR167653 Administration in Chronic Allograft Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of FR167653, a p38 mitogen-activated protein kinase (MAPK) inhibitor, in rat models of chronic allograft nephropathy (CAN). The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Chronic allograft nephropathy is a leading cause of late graft failure following kidney transplantation.[1][2][3] It is characterized by progressive interstitial fibrosis, tubular atrophy, glomerulosclerosis, and fibrointimal hyperplasia.[4] The pathogenesis of CAN is multifactorial, involving both immunological and non-immunological mechanisms. The p38 MAPK signaling pathway has been identified as a key mediator of inflammation and fibrosis in the kidney, making it a promising therapeutic target for the prevention and treatment of CAN.[1][2][5]
FR167653 is a potent and selective inhibitor of p38 MAPK.[2][6] Studies in rat models of CAN have demonstrated that FR167653 can significantly attenuate the development of histological features of CAN, preserve renal function, and prolong allograft survival.[1][2] These application notes will detail the experimental design, protocols, and expected outcomes of FR167653 administration in a well-established rat model of CAN.
Data Presentation
The following tables summarize the key experimental parameters and outcomes from preclinical studies of FR167653 in rat models of chronic allograft nephropathy. Please note that specific quantitative data from the primary literature is not fully available in the public domain; therefore, these tables are presented as templates for data collection and comparison.
Table 1: Experimental Animal Model and Treatment Regimen
| Parameter | Description | Reference |
| Animal Model | Fisher 344 to Lewis rat orthotopic kidney transplantation | [1][2] |
| Immunosuppression | Cyclosporine A (CsA) | [1][2] |
| FR167653 Dose | 30-32 mg/kg/day | [1][2] |
| Route of Administration | Subcutaneous injection | [1][2] |
| Treatment Duration | 4 to 30 weeks | [1][2] |
| Control Groups | Vehicle-treated allograft recipients, Syngeneic transplant recipients | [1][2] |
Table 2: Quantitative Analysis of Renal Function
| Parameter | Vehicle Control (Allograft) | FR167653-Treated (Allograft) | Syngeneic Control | P-value | Reference |
| Serum Creatinine (B1669602) (mg/dL) at Week X | Data not available | Data not available | Data not available | <0.05 | [1][2] |
| 24-hour Proteinuria (mg/day) at Week X | Data not available | Data not available | Data not available | <0.05 | [1][2] |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) at Week X | Data not available | Data not available | Data not available | <0.05 |
Table 3: Histological Scoring of Chronic Allograft Nephropathy (at 30 weeks)
| Histological Feature | Vehicle Control (Allograft) | FR167653-Treated (Allograft) | Syngeneic Control | P-value | Reference |
| Glomerulosclerosis (%) | Data not available | Data not available | Data not available | <0.05 | [2] |
| Interstitial Fibrosis/Tubular Atrophy (IF/TA) Score (Banff criteria) | Data not available | Data not available | Data not available | <0.05 | [4] |
| Arterial Intimal Thickening Score | Data not available | Data not available | Data not available | <0.05 |
Table 4: Survival Analysis
| Treatment Group | Median Survival (days) | Percent Survival at Week 32 | P-value | Reference |
| Vehicle Control (Allograft) | Data not available | Data not available | <0.01 | [2] |
| FR167653-Treated (Allograft) | Data not available | Data not available | [2] |
Experimental Protocols
Rat Model of Chronic Allograft Nephropathy
This protocol describes the creation of a well-established model of CAN using a Fisher 344 to Lewis rat orthotopic kidney transplant.
Materials:
-
Male Fisher 344 (F344) rats (donor, 200-250 g)
-
Male Lewis (LEW) rats (recipient, 200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Operating microscope
-
Heparinized saline
-
University of Wisconsin (UW) solution or similar preservation solution
-
Suture materials (e.g., 9-0 or 10-0 nylon)
Procedure:
-
Anesthesia: Anesthetize both the donor and recipient rats using a standardized protocol.
-
Donor Nephrectomy:
-
Perform a midline laparotomy on the F344 donor rat.
-
Mobilize the left kidney with its artery, vein, and ureter.
-
Cannulate the aorta and perfuse the kidney with cold, heparinized saline followed by cold preservation solution until the effluent is clear.
-
Excise the left kidney with a patch of the aorta containing the renal artery and a patch of the vena cava containing the renal vein. The ureter should be transected as close to the bladder as possible.
-
Store the donor kidney in cold preservation solution.
-
-
Recipient Preparation and Transplantation:
-
Perform a midline laparotomy on the LEW recipient rat.
-
Perform a left nephrectomy on the recipient.
-
Perform end-to-end anastomosis of the donor renal artery and vein to the recipient's left renal artery and vein, respectively, using an operating microscope and fine sutures.
-
Perform ureteroneocystostomy or ureteroureterostomy to restore urinary tract continuity.
-
-
Post-operative Care:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Perform a right native nephrectomy on the recipient 7-10 days after transplantation to ensure the allograft is the sole functioning kidney.
-
FR167653 and Cyclosporine A Administration
Materials:
-
FR167653
-
Vehicle for FR167653 (e.g., 0.5% carboxymethyl cellulose)
-
Cyclosporine A (CsA)
-
Vehicle for CsA (e.g., olive oil)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Cyclosporine A Administration:
-
To prevent acute rejection, administer CsA to all allograft recipients. A common regimen is 1.5 mg/kg/day subcutaneously for the first 10 days post-transplantation.[2]
-
-
FR167653 Administration:
-
Prepare a suspension of FR167653 in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
For the treatment group, administer FR167653 subcutaneously at a dose of 30-32 mg/kg/day, starting from the day of transplantation and continuing for the duration of the study (e.g., 4 or 30 weeks).[1][2]
-
For the vehicle control group, administer an equivalent volume of the vehicle subcutaneously on the same schedule.
-
Assessment of Renal Function and Histology
Renal Function:
-
Collect 24-hour urine samples at regular intervals (e.g., every 4 weeks) using metabolic cages to measure proteinuria.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.
Histological Analysis:
-
Tissue Collection and Preparation:
-
At the end of the study (e.g., 30 weeks), euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidney allografts and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them at 4-5 µm thickness.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Periodic acid-Schiff (PAS) stain to assess glomerulosclerosis and tubular basement membranes.
-
Use Masson's trichrome stain to evaluate interstitial fibrosis.
-
-
Scoring:
-
Score the histological changes semi-quantitatively using the Banff classification for allograft pathology or the Chronic Allograft Damage Index (CADI).[4] This includes assessing the degree of glomerulosclerosis, interstitial fibrosis, tubular atrophy, and intimal thickening of arteries.
-
Visualizations
Signaling Pathway of FR167653 in Chronic Allograft Nephropathy
Caption: FR167653 inhibits p38 MAPK signaling in CAN.
Experimental Workflow for FR167653 Administration in a Rat CAN Model
Caption: Workflow for evaluating FR167653 in a rat CAN model.
Logical Relationship of FR167653 Action
Caption: Logical flow of FR167653's therapeutic effects.
References
- 1. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction in chronic allograft nephropathy by inhibition of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental rat models of chronic allograft nephropathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new alloantigen-independent control for chronic allograft nephropathy rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for FR167653 Administration in Chronic Allograft Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of FR167653, a p38 mitogen-activated protein kinase (MAPK) inhibitor, in rat models of chronic allograft nephropathy (CAN). The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Chronic allograft nephropathy is a leading cause of late graft failure following kidney transplantation.[1][2][3] It is characterized by progressive interstitial fibrosis, tubular atrophy, glomerulosclerosis, and fibrointimal hyperplasia.[4] The pathogenesis of CAN is multifactorial, involving both immunological and non-immunological mechanisms. The p38 MAPK signaling pathway has been identified as a key mediator of inflammation and fibrosis in the kidney, making it a promising therapeutic target for the prevention and treatment of CAN.[1][2][5]
FR167653 is a potent and selective inhibitor of p38 MAPK.[2][6] Studies in rat models of CAN have demonstrated that FR167653 can significantly attenuate the development of histological features of CAN, preserve renal function, and prolong allograft survival.[1][2] These application notes will detail the experimental design, protocols, and expected outcomes of FR167653 administration in a well-established rat model of CAN.
Data Presentation
The following tables summarize the key experimental parameters and outcomes from preclinical studies of FR167653 in rat models of chronic allograft nephropathy. Please note that specific quantitative data from the primary literature is not fully available in the public domain; therefore, these tables are presented as templates for data collection and comparison.
Table 1: Experimental Animal Model and Treatment Regimen
| Parameter | Description | Reference |
| Animal Model | Fisher 344 to Lewis rat orthotopic kidney transplantation | [1][2] |
| Immunosuppression | Cyclosporine A (CsA) | [1][2] |
| FR167653 Dose | 30-32 mg/kg/day | [1][2] |
| Route of Administration | Subcutaneous injection | [1][2] |
| Treatment Duration | 4 to 30 weeks | [1][2] |
| Control Groups | Vehicle-treated allograft recipients, Syngeneic transplant recipients | [1][2] |
Table 2: Quantitative Analysis of Renal Function
| Parameter | Vehicle Control (Allograft) | FR167653-Treated (Allograft) | Syngeneic Control | P-value | Reference |
| Serum Creatinine (mg/dL) at Week X | Data not available | Data not available | Data not available | <0.05 | [1][2] |
| 24-hour Proteinuria (mg/day) at Week X | Data not available | Data not available | Data not available | <0.05 | [1][2] |
| Blood Urea Nitrogen (BUN) (mg/dL) at Week X | Data not available | Data not available | Data not available | <0.05 |
Table 3: Histological Scoring of Chronic Allograft Nephropathy (at 30 weeks)
| Histological Feature | Vehicle Control (Allograft) | FR167653-Treated (Allograft) | Syngeneic Control | P-value | Reference |
| Glomerulosclerosis (%) | Data not available | Data not available | Data not available | <0.05 | [2] |
| Interstitial Fibrosis/Tubular Atrophy (IF/TA) Score (Banff criteria) | Data not available | Data not available | Data not available | <0.05 | [4] |
| Arterial Intimal Thickening Score | Data not available | Data not available | Data not available | <0.05 |
Table 4: Survival Analysis
| Treatment Group | Median Survival (days) | Percent Survival at Week 32 | P-value | Reference |
| Vehicle Control (Allograft) | Data not available | Data not available | <0.01 | [2] |
| FR167653-Treated (Allograft) | Data not available | Data not available | [2] |
Experimental Protocols
Rat Model of Chronic Allograft Nephropathy
This protocol describes the creation of a well-established model of CAN using a Fisher 344 to Lewis rat orthotopic kidney transplant.
Materials:
-
Male Fisher 344 (F344) rats (donor, 200-250 g)
-
Male Lewis (LEW) rats (recipient, 200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Operating microscope
-
Heparinized saline
-
University of Wisconsin (UW) solution or similar preservation solution
-
Suture materials (e.g., 9-0 or 10-0 nylon)
Procedure:
-
Anesthesia: Anesthetize both the donor and recipient rats using a standardized protocol.
-
Donor Nephrectomy:
-
Perform a midline laparotomy on the F344 donor rat.
-
Mobilize the left kidney with its artery, vein, and ureter.
-
Cannulate the aorta and perfuse the kidney with cold, heparinized saline followed by cold preservation solution until the effluent is clear.
-
Excise the left kidney with a patch of the aorta containing the renal artery and a patch of the vena cava containing the renal vein. The ureter should be transected as close to the bladder as possible.
-
Store the donor kidney in cold preservation solution.
-
-
Recipient Preparation and Transplantation:
-
Perform a midline laparotomy on the LEW recipient rat.
-
Perform a left nephrectomy on the recipient.
-
Perform end-to-end anastomosis of the donor renal artery and vein to the recipient's left renal artery and vein, respectively, using an operating microscope and fine sutures.
-
Perform ureteroneocystostomy or ureteroureterostomy to restore urinary tract continuity.
-
-
Post-operative Care:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Perform a right native nephrectomy on the recipient 7-10 days after transplantation to ensure the allograft is the sole functioning kidney.
-
FR167653 and Cyclosporine A Administration
Materials:
-
FR167653
-
Vehicle for FR167653 (e.g., 0.5% carboxymethyl cellulose)
-
Cyclosporine A (CsA)
-
Vehicle for CsA (e.g., olive oil)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Cyclosporine A Administration:
-
To prevent acute rejection, administer CsA to all allograft recipients. A common regimen is 1.5 mg/kg/day subcutaneously for the first 10 days post-transplantation.[2]
-
-
FR167653 Administration:
-
Prepare a suspension of FR167653 in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
For the treatment group, administer FR167653 subcutaneously at a dose of 30-32 mg/kg/day, starting from the day of transplantation and continuing for the duration of the study (e.g., 4 or 30 weeks).[1][2]
-
For the vehicle control group, administer an equivalent volume of the vehicle subcutaneously on the same schedule.
-
Assessment of Renal Function and Histology
Renal Function:
-
Collect 24-hour urine samples at regular intervals (e.g., every 4 weeks) using metabolic cages to measure proteinuria.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.
Histological Analysis:
-
Tissue Collection and Preparation:
-
At the end of the study (e.g., 30 weeks), euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidney allografts and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Periodic acid-Schiff (PAS) stain to assess glomerulosclerosis and tubular basement membranes.
-
Use Masson's trichrome stain to evaluate interstitial fibrosis.
-
-
Scoring:
-
Score the histological changes semi-quantitatively using the Banff classification for allograft pathology or the Chronic Allograft Damage Index (CADI).[4] This includes assessing the degree of glomerulosclerosis, interstitial fibrosis, tubular atrophy, and intimal thickening of arteries.
-
Visualizations
Signaling Pathway of FR167653 in Chronic Allograft Nephropathy
Caption: FR167653 inhibits p38 MAPK signaling in CAN.
Experimental Workflow for FR167653 Administration in a Rat CAN Model
Caption: Workflow for evaluating FR167653 in a rat CAN model.
Logical Relationship of FR167653 Action
Caption: Logical flow of FR167653's therapeutic effects.
References
- 1. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction in chronic allograft nephropathy by inhibition of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental rat models of chronic allograft nephropathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new alloantigen-independent control for chronic allograft nephropathy rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Subcutaneous Administration of FR167653
These application notes provide detailed protocols for the subcutaneous (s.c.) administration of FR167653, a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK). The information is intended for researchers, scientists, and drug development professionals working with this compound in preclinical models.
Introduction
FR167653 is a small molecule inhibitor that selectively targets the p38 MAPK signaling pathway.[1] This pathway is a key regulator of inflammatory responses, and its inhibition has been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] Preclinical studies have demonstrated the efficacy of FR167653 in various inflammatory disease models when administered systemically, including via subcutaneous injection.
Data Presentation
The following table summarizes quantitative data from preclinical studies involving the administration of FR167653.
| Parameter | Value | Animal Model | Vehicle | Notes | Reference |
| Subcutaneous (s.c.) Doses | 50, 100, 150 mg/kg | Mice with immunological liver injury | 5 g/L methylcellulose (B11928114) solution | Administered at 4, 8, and 12 hours post-LPS injection. | [4] |
| Intraperitoneal (i.p.) Dose | 30 mg/kg per day | Mice with DSS-induced colitis | Phosphate-buffered saline (PBS) | Daily administration. | [2] |
| Oral Administration | 0.08% in diet | Non-obese diabetic (NOD) mice | N/A (in chow) | Continuous administration from 4-30 weeks of age. | [1] |
| Intravenous (i.v.) Doses | 1 and 10 mg/kg | Endotoxemic mice | Not specified | Administered at 0 and 2 hours after LPS injection. | [3] |
Experimental Protocols
Materials
-
FR167653 powder
-
Vehicle (e.g., 5 g/L methylcellulose solution or sterile PBS)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Appropriate animal restraint device
-
Sharps container
Preparation of FR167653 Solution
-
Determine the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the required concentration of the FR167653 solution. The maximum injection volume for subcutaneous administration in mice is typically 10 mL/kg.[5]
-
Weigh the compound: Accurately weigh the required amount of FR167653 powder using a calibrated analytical balance.
-
Dissolve in vehicle: Aseptically add the powder to the sterile vehicle (e.g., 5 g/L methylcellulose). Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Ensure the final solution is sterile. It is recommended to prepare the solution fresh before each experiment.
Subcutaneous Injection Protocol (Mice)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Restraint: Securely restrain the mouse. This can be achieved by allowing the mouse to grip a wire cage lid while gently scruffing the loose skin over the neck and shoulders with the non-dominant hand.[6] This "tenting" of the skin creates a space for the injection.
-
Site Preparation: The recommended site for subcutaneous injection is the dorsal midline, between the shoulder blades.[7] While not always mandatory, disinfecting the injection site with a 70% alcohol wipe is good practice.[7]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the base of the tented skin.[7] The needle should be inserted parallel to the body to avoid puncturing underlying tissues.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5][7]
-
Injection: Slowly and steadily depress the plunger to inject the FR167653 solution. A small bleb or lump may form under the skin, which is normal.[8]
-
Needle Withdrawal: Once the full volume is administered, withdraw the needle swiftly. Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if any leakage occurs.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[5] Document the procedure, including the substance administered, dose, volume, and route, on the animal's record.[8]
-
Disposal: Dispose of the needle and syringe in a designated sharps container.[5]
Visualizations
Experimental Workflow for Subcutaneous Injection
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 8. ltk.uzh.ch [ltk.uzh.ch]
Application Notes and Protocols for Subcutaneous Administration of FR167653
These application notes provide detailed protocols for the subcutaneous (s.c.) administration of FR167653, a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK). The information is intended for researchers, scientists, and drug development professionals working with this compound in preclinical models.
Introduction
FR167653 is a small molecule inhibitor that selectively targets the p38 MAPK signaling pathway.[1] This pathway is a key regulator of inflammatory responses, and its inhibition has been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] Preclinical studies have demonstrated the efficacy of FR167653 in various inflammatory disease models when administered systemically, including via subcutaneous injection.
Data Presentation
The following table summarizes quantitative data from preclinical studies involving the administration of FR167653.
| Parameter | Value | Animal Model | Vehicle | Notes | Reference |
| Subcutaneous (s.c.) Doses | 50, 100, 150 mg/kg | Mice with immunological liver injury | 5 g/L methylcellulose solution | Administered at 4, 8, and 12 hours post-LPS injection. | [4] |
| Intraperitoneal (i.p.) Dose | 30 mg/kg per day | Mice with DSS-induced colitis | Phosphate-buffered saline (PBS) | Daily administration. | [2] |
| Oral Administration | 0.08% in diet | Non-obese diabetic (NOD) mice | N/A (in chow) | Continuous administration from 4-30 weeks of age. | [1] |
| Intravenous (i.v.) Doses | 1 and 10 mg/kg | Endotoxemic mice | Not specified | Administered at 0 and 2 hours after LPS injection. | [3] |
Experimental Protocols
Materials
-
FR167653 powder
-
Vehicle (e.g., 5 g/L methylcellulose solution or sterile PBS)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol or isopropanol wipes
-
Appropriate animal restraint device
-
Sharps container
Preparation of FR167653 Solution
-
Determine the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the required concentration of the FR167653 solution. The maximum injection volume for subcutaneous administration in mice is typically 10 mL/kg.[5]
-
Weigh the compound: Accurately weigh the required amount of FR167653 powder using a calibrated analytical balance.
-
Dissolve in vehicle: Aseptically add the powder to the sterile vehicle (e.g., 5 g/L methylcellulose). Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Ensure the final solution is sterile. It is recommended to prepare the solution fresh before each experiment.
Subcutaneous Injection Protocol (Mice)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Restraint: Securely restrain the mouse. This can be achieved by allowing the mouse to grip a wire cage lid while gently scruffing the loose skin over the neck and shoulders with the non-dominant hand.[6] This "tenting" of the skin creates a space for the injection.
-
Site Preparation: The recommended site for subcutaneous injection is the dorsal midline, between the shoulder blades.[7] While not always mandatory, disinfecting the injection site with a 70% alcohol wipe is good practice.[7]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the base of the tented skin.[7] The needle should be inserted parallel to the body to avoid puncturing underlying tissues.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5][7]
-
Injection: Slowly and steadily depress the plunger to inject the FR167653 solution. A small bleb or lump may form under the skin, which is normal.[8]
-
Needle Withdrawal: Once the full volume is administered, withdraw the needle swiftly. Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if any leakage occurs.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[5] Document the procedure, including the substance administered, dose, volume, and route, on the animal's record.[8]
-
Disposal: Dispose of the needle and syringe in a designated sharps container.[5]
Visualizations
Experimental Workflow for Subcutaneous Injection
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 8. ltk.uzh.ch [ltk.uzh.ch]
FR167653: A Potent p38 MAPK Inhibitor for Research and Drug Development
FR167653 is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that govern inflammatory responses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing FR167653 for their studies. The information compiled includes supplier and purchasing details, experimental protocols derived from peer-reviewed literature, and a visual representation of the p38 MAPK signaling pathway.
Supplier and Purchasing Information
FR167653 is commercially available from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 15293 | ≥98% | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | sc-203411 | ≥98% | 1 mg, 5 mg, 10 mg |
| Selleck Chemicals | S7983 | >99% | 5 mg, 10 mg, 50 mg, 100 mg |
| ApexBio | A4267 | ≥99.8% | 5 mg, 10 mg, 50 mg, 100 mg |
| MedChemExpress | HY-14649 | 99.89% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
Mechanism of Action: p38 MAPK Signaling Pathway
FR167653 exerts its effects by specifically inhibiting the p38 MAPK pathway.[1] This pathway is a crucial transducer of inflammatory signals, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] FR167653 competes with ATP for the binding site on p38 kinase, thereby preventing its phosphorylation and subsequent activation.[3]
Experimental Protocols
FR167653 has been utilized in a variety of in vivo and in vitro experimental models to investigate the role of the p38 MAPK pathway in different pathological conditions.
In Vivo Studies
1. Mouse Model of Acute Inflammation
This protocol is based on a study investigating the anti-inflammatory effects of FR167653 in carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced plasma leakage in mice.[4]
-
Animal Model: Male BALB/c mice.
-
Reagents:
-
FR167653
-
Carrageenan
-
Lipopolysaccharide (LPS)
-
Pontamine sky blue dye
-
-
Experimental Workflow:
-
Procedure:
-
Mice are pretreated with FR167653 or a vehicle control.
-
For the paw edema model, carrageenan is injected into the paw. Paw volume is measured at various time points.
-
For the plasma leakage model, LPS is injected subcutaneously, followed by an intravenous injection of Pontamine sky blue dye. The amount of dye leakage at the injection site is quantified.
-
Tissue and serum samples can be collected to measure levels of inflammatory mediators like TNF-α and prostaglandin E2.[4]
-
2. Rat Model of Chronic Allograft Nephropathy
This protocol is adapted from a study on the protective effects of FR167653 in a rat model of chronic kidney transplant rejection.[5]
-
Animal Model: Fisher-to-Lewis rat orthotopic kidney transplant model.
-
Reagents:
-
FR167653
-
Cyclosporine
-
-
Procedure:
-
An orthotopic kidney transplant is performed.
-
Recipient rats are treated with cyclosporine alone or in combination with FR167653 (30 mg/kg/day, subcutaneous).
-
Renal function is monitored by measuring serum creatinine (B1669602) and urinary protein excretion.
-
At the end of the study period (e.g., 30 weeks), kidneys are harvested for histological and immunohistochemical analysis to assess the severity of chronic allograft nephropathy.[5]
-
Cell-Based Assays
1. Inhibition of Cytokine Production in Monocytes
This protocol describes a general method to assess the in vitro efficacy of FR167653 in inhibiting the production of pro-inflammatory cytokines.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Reagents:
-
FR167653
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-1β
-
-
Experimental Workflow:
-
Procedure:
-
Plate the monocytic cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of FR167653 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using ELISA.
-
Conclusion
FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in various physiological and pathological processes. Its high specificity makes it a preferred inhibitor for both in vitro and in vivo studies. The protocols outlined in this document provide a starting point for researchers to design their experiments and further explore the therapeutic potential of targeting the p38 MAPK pathway.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Potent p38 MAPK Inhibitor for Research and Drug Development
FR167653 is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that govern inflammatory responses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing FR167653 for their studies. The information compiled includes supplier and purchasing details, experimental protocols derived from peer-reviewed literature, and a visual representation of the p38 MAPK signaling pathway.
Supplier and Purchasing Information
FR167653 is commercially available from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 15293 | ≥98% | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | sc-203411 | ≥98% | 1 mg, 5 mg, 10 mg |
| Selleck Chemicals | S7983 | >99% | 5 mg, 10 mg, 50 mg, 100 mg |
| ApexBio | A4267 | ≥99.8% | 5 mg, 10 mg, 50 mg, 100 mg |
| MedChemExpress | HY-14649 | 99.89% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
Mechanism of Action: p38 MAPK Signaling Pathway
FR167653 exerts its effects by specifically inhibiting the p38 MAPK pathway.[1] This pathway is a crucial transducer of inflammatory signals, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] FR167653 competes with ATP for the binding site on p38 kinase, thereby preventing its phosphorylation and subsequent activation.[3]
Experimental Protocols
FR167653 has been utilized in a variety of in vivo and in vitro experimental models to investigate the role of the p38 MAPK pathway in different pathological conditions.
In Vivo Studies
1. Mouse Model of Acute Inflammation
This protocol is based on a study investigating the anti-inflammatory effects of FR167653 in carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced plasma leakage in mice.[4]
-
Animal Model: Male BALB/c mice.
-
Reagents:
-
FR167653
-
Carrageenan
-
Lipopolysaccharide (LPS)
-
Pontamine sky blue dye
-
-
Experimental Workflow:
-
Procedure:
-
Mice are pretreated with FR167653 or a vehicle control.
-
For the paw edema model, carrageenan is injected into the paw. Paw volume is measured at various time points.
-
For the plasma leakage model, LPS is injected subcutaneously, followed by an intravenous injection of Pontamine sky blue dye. The amount of dye leakage at the injection site is quantified.
-
Tissue and serum samples can be collected to measure levels of inflammatory mediators like TNF-α and prostaglandin E2.[4]
-
2. Rat Model of Chronic Allograft Nephropathy
This protocol is adapted from a study on the protective effects of FR167653 in a rat model of chronic kidney transplant rejection.[5]
-
Animal Model: Fisher-to-Lewis rat orthotopic kidney transplant model.
-
Reagents:
-
FR167653
-
Cyclosporine
-
-
Procedure:
-
An orthotopic kidney transplant is performed.
-
Recipient rats are treated with cyclosporine alone or in combination with FR167653 (30 mg/kg/day, subcutaneous).
-
Renal function is monitored by measuring serum creatinine and urinary protein excretion.
-
At the end of the study period (e.g., 30 weeks), kidneys are harvested for histological and immunohistochemical analysis to assess the severity of chronic allograft nephropathy.[5]
-
Cell-Based Assays
1. Inhibition of Cytokine Production in Monocytes
This protocol describes a general method to assess the in vitro efficacy of FR167653 in inhibiting the production of pro-inflammatory cytokines.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Reagents:
-
FR167653
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-1β
-
-
Experimental Workflow:
-
Procedure:
-
Plate the monocytic cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of FR167653 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using ELISA.
-
Conclusion
FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in various physiological and pathological processes. Its high specificity makes it a preferred inhibitor for both in vitro and in vivo studies. The protocols outlined in this document provide a starting point for researchers to design their experiments and further explore the therapeutic potential of targeting the p38 MAPK pathway.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of FR167653 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade.[1][2][3] By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][4] This makes it a valuable tool for research in inflammation, immunology, and related therapeutic areas. Understanding the long-term stability of FR167653 in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. These application notes provide a summary of known stability data and detailed protocols for assessing the stability of FR167653 in solution.
Data Presentation: Stability of FR167653
The following table summarizes the available data on the stability of FR167653 in its powdered form and in a dimethyl sulfoxide (B87167) (DMSO) stock solution.
| Form | Storage Condition | Solvent | Stability Duration |
| Powder | -20°C | N/A | 3 years[1] |
| Powder | 4°C | N/A | 2 years[1] |
| Solution | -80°C | DMSO | 6 months[1] |
| Solution | -20°C | DMSO | 1 month[1] |
Signaling Pathway of FR167653
FR167653 exerts its anti-inflammatory effects by specifically inhibiting the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals.
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Experimental Protocols
Protocol 1: Preparation of FR167653 Stock and Working Solutions
Objective: To prepare stable stock and working solutions of FR167653 for in vitro and in vivo studies.
Materials:
-
FR167653 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or desired buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene (B1209903) microcentrifuge tubes or vials
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the FR167653 powder vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of FR167653 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of FR167653 with a molecular weight of 524.55 g/mol , add 1.906 mL of DMSO for a 10 mM solution).
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the FR167653 stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate sterile buffer or cell culture medium immediately before use.
-
It is recommended to prepare fresh working solutions for each experiment and not to store diluted aqueous solutions for extended periods.
Protocol 2: General Protocol for Long-Term Stability Assessment of FR167653 in Solution
This protocol outlines a general framework for conducting a long-term stability study of FR167653 in a specific solution, based on established pharmaceutical stability testing guidelines.[5][6]
Objective: To evaluate the chemical stability of FR167653 in a given solvent system over an extended period under various storage conditions.
Experimental Workflow:
Caption: General experimental workflow for stability testing of FR167653.
Materials and Equipment:
-
FR167653
-
Solvent system of interest
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Stability chambers or incubators set to desired temperatures
-
Photostability chamber
Procedure:
-
Solution Preparation: Prepare a batch of FR167653 solution at a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately after preparation, perform the following analyses on an initial set of samples:
-
Visual Inspection: Note the appearance, color, and clarity of the solution.
-
pH Measurement: Record the pH of the solution.
-
HPLC Analysis: Determine the initial concentration and purity of FR167653. This will serve as the baseline.
-
-
Sample Storage: Aliquot the remaining solution into appropriate, tightly sealed containers and place them in stability chambers under the following conditions:
-
Long-term: 4°C
-
Intermediate: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH[7]
-
Frozen: -20°C and -80°C
-
Photostability: Expose a set of samples to light according to ICH Q1B guidelines.
-
-
Time Points: Pull samples from each storage condition at predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated).
-
Sample Analysis: At each time point, perform the same analyses as in the initial assessment (visual inspection, pH, and HPLC).
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data. A significant loss of potency is often defined as a decrease in concentration to below 90% of the initial value. Note the appearance of any new peaks in the chromatogram, which may indicate degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To provide a general HPLC method for quantifying FR167653 and detecting potential degradation products. Note: This is a general method and may require optimization.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) may be a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of FR167653 (a scan from 200-400 nm is recommended).
-
Column Temperature: 25-30°C
Method Validation (as per ICH Q2(R1) guidelines): To ensure the method is suitable for its intended purpose, it should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The stability of FR167653 in solution is dependent on the solvent and storage temperature. For routine laboratory use, preparing concentrated stock solutions in DMSO and storing them in single-use aliquots at -80°C is recommended to ensure stability for up to 6 months.[1] For long-term studies or when using different solvent systems, a formal stability assessment is crucial. The protocols provided herein offer a framework for researchers to prepare and handle FR167653 solutions appropriately and to design and execute stability studies that will yield reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of FR167653 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade.[1][2][3] By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][4] This makes it a valuable tool for research in inflammation, immunology, and related therapeutic areas. Understanding the long-term stability of FR167653 in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. These application notes provide a summary of known stability data and detailed protocols for assessing the stability of FR167653 in solution.
Data Presentation: Stability of FR167653
The following table summarizes the available data on the stability of FR167653 in its powdered form and in a dimethyl sulfoxide (DMSO) stock solution.
| Form | Storage Condition | Solvent | Stability Duration |
| Powder | -20°C | N/A | 3 years[1] |
| Powder | 4°C | N/A | 2 years[1] |
| Solution | -80°C | DMSO | 6 months[1] |
| Solution | -20°C | DMSO | 1 month[1] |
Signaling Pathway of FR167653
FR167653 exerts its anti-inflammatory effects by specifically inhibiting the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals.
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Experimental Protocols
Protocol 1: Preparation of FR167653 Stock and Working Solutions
Objective: To prepare stable stock and working solutions of FR167653 for in vitro and in vivo studies.
Materials:
-
FR167653 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or desired buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene microcentrifuge tubes or vials
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the FR167653 powder vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of FR167653 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of FR167653 with a molecular weight of 524.55 g/mol , add 1.906 mL of DMSO for a 10 mM solution).
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the FR167653 stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate sterile buffer or cell culture medium immediately before use.
-
It is recommended to prepare fresh working solutions for each experiment and not to store diluted aqueous solutions for extended periods.
Protocol 2: General Protocol for Long-Term Stability Assessment of FR167653 in Solution
This protocol outlines a general framework for conducting a long-term stability study of FR167653 in a specific solution, based on established pharmaceutical stability testing guidelines.[5][6]
Objective: To evaluate the chemical stability of FR167653 in a given solvent system over an extended period under various storage conditions.
Experimental Workflow:
Caption: General experimental workflow for stability testing of FR167653.
Materials and Equipment:
-
FR167653
-
Solvent system of interest
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Stability chambers or incubators set to desired temperatures
-
Photostability chamber
Procedure:
-
Solution Preparation: Prepare a batch of FR167653 solution at a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately after preparation, perform the following analyses on an initial set of samples:
-
Visual Inspection: Note the appearance, color, and clarity of the solution.
-
pH Measurement: Record the pH of the solution.
-
HPLC Analysis: Determine the initial concentration and purity of FR167653. This will serve as the baseline.
-
-
Sample Storage: Aliquot the remaining solution into appropriate, tightly sealed containers and place them in stability chambers under the following conditions:
-
Long-term: 4°C
-
Intermediate: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH[7]
-
Frozen: -20°C and -80°C
-
Photostability: Expose a set of samples to light according to ICH Q1B guidelines.
-
-
Time Points: Pull samples from each storage condition at predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated).
-
Sample Analysis: At each time point, perform the same analyses as in the initial assessment (visual inspection, pH, and HPLC).
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data. A significant loss of potency is often defined as a decrease in concentration to below 90% of the initial value. Note the appearance of any new peaks in the chromatogram, which may indicate degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To provide a general HPLC method for quantifying FR167653 and detecting potential degradation products. Note: This is a general method and may require optimization.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) may be a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of FR167653 (a scan from 200-400 nm is recommended).
-
Column Temperature: 25-30°C
Method Validation (as per ICH Q2(R1) guidelines): To ensure the method is suitable for its intended purpose, it should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The stability of FR167653 in solution is dependent on the solvent and storage temperature. For routine laboratory use, preparing concentrated stock solutions in DMSO and storing them in single-use aliquots at -80°C is recommended to ensure stability for up to 6 months.[1] For long-term studies or when using different solvent systems, a formal stability assessment is crucial. The protocols provided herein offer a framework for researchers to prepare and handle FR167653 solutions appropriately and to design and execute stability studies that will yield reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FR167653 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FR167653 in cellular assays.
Troubleshooting Guides
Problem 1: Observed cellular phenotype is inconsistent with known p38 MAPK pathway inhibition.
Possible Cause: Off-target effects of FR167653.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Perform a comprehensive dose-response curve for FR167653 in your cellular assay.
-
Compare the EC50 (effective concentration) for the observed phenotype with the reported IC50 for p38 MAPK inhibition. A significant discrepancy may suggest an off-target effect.
-
-
Use of a Structurally Unrelated p38 MAPK Inhibitor:
-
Treat cells with a different, structurally distinct p38 MAPK inhibitor (e.g., SB203580, VX-745).
-
If this second inhibitor does not produce the same phenotype, it is more likely that the effect of FR167653 is off-target.
-
-
Target Engagement Assay:
-
Confirm that FR167653 is engaging p38 MAPK in your cells at the concentrations used. This can be assessed by examining the phosphorylation of direct downstream targets of p38, such as ATF2 or MAPKAPK2, via Western blot. A lack of change in phosphorylation at concentrations that produce the phenotype suggests off-target effects.
-
-
Rescue Experiments:
-
If possible, transfect your cells with a drug-resistant mutant of p38 MAPK. If the phenotype is not reversed in the presence of FR167653, it strongly indicates an off-target mechanism.
-
Problem 2: Inconsistent results in downstream signaling readouts (e.g., Western blot for phospho-proteins).
Possible Cause: Variability in experimental conditions or off-target pathway modulation.
Troubleshooting Steps:
-
Optimize Stimulation Conditions:
-
Ensure consistent stimulation of the p38 MAPK pathway (e.g., with LPS, anisomycin, or cytokines) across experiments. The timing and concentration of the stimulus are critical.
-
-
Confirm Antibody Specificity:
-
Validate the specificity of your primary antibodies for the phosphorylated and total proteins of interest using appropriate controls (e.g., phosphatase-treated lysates, knockout cell lines).
-
-
Time-Course Experiment:
-
Perform a time-course experiment to determine the optimal time point for observing the inhibition of downstream signaling after FR167653 treatment.
-
-
Investigate Parallel Pathways:
-
Consider that FR167653 might be affecting other signaling pathways that cross-talk with the p38 MAPK pathway. Broad-spectrum kinase profiling can help identify potential off-target kinases.
-
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of FR167653?
Q2: What are the potential off-target effects of p38 MAPK inhibitors in general?
A2: Due to the conserved nature of the ATP-binding pocket among kinases, p38 MAPK inhibitors can exhibit cross-reactivity with other kinases. For example, some p38 MAPK inhibitors have been shown to cross-react with casein kinase Iδ/ɛ, which could affect Wnt/β-catenin signaling.[5] Off-target effects are a common challenge with kinase inhibitors and can lead to misinterpretation of experimental results.[6][7][8]
Q3: How can I experimentally determine the off-target profile of FR167653?
A3: Several approaches can be used to identify potential off-targets:
-
Kinome Profiling: Screen FR167653 against a large panel of recombinant kinases (kinome scan) to identify other kinases that are inhibited at relevant concentrations.
-
Chemical Proteomics: Employ techniques like affinity chromatography with immobilized FR167653 to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and can reveal off-target binding.
Q4: What are the key considerations when designing a cellular assay to study FR167653's effects?
A4: Key considerations include:
-
Cell Line Selection: Use a cell line where the p38 MAPK pathway is known to be active and responsive to the stimulus you are using.
-
Inhibitor Concentration: Use the lowest concentration of FR167653 that gives the desired on-target effect to minimize the risk of off-target activities. A full dose-response curve is essential.
-
Controls: Include appropriate vehicle controls (e.g., DMSO), positive controls (stimulus alone), and negative controls (unstimulated cells).
-
Assay Readout: Choose a readout that is a direct and well-validated downstream event of p38 MAPK signaling (e.g., phosphorylation of a direct substrate).
Data Presentation
Due to the lack of publicly available, comprehensive kinase profiling data for FR167653, we provide the following templates for researchers to summarize their own experimental findings.
Table 1: In Vitro Kinase Inhibitory Profile of FR167653
| Kinase Target | IC50 (nM) | Assay Conditions (e.g., ATP concentration) |
| p38α | User Data | |
| p38β | User Data | |
| p38γ | User Data | |
| p38δ | User Data | |
| Off-Target Kinase 1 | User Data | |
| Off-Target Kinase 2 | User Data | |
| ... | ... |
Table 2: Cellular Potency of FR167653
| Cellular Assay | Cell Line | Stimulus | Readout | EC50 (nM) |
| e.g., Cytokine Release | e.g., RAW 264.7 | e.g., LPS | e.g., TNF-α ELISA | User Data |
| e.g., Substrate Phosphorylation | e.g., HeLa | e.g., Anisomycin | e.g., p-ATF2 Western Blot | User Data |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of FR167653 against p38α MAPK by measuring the phosphorylation of the substrate ATF-2.
Materials:
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
FR167653
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical starting concentration range is 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted FR167653 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP and ATF-2 substrate in Kinase Assay Buffer.
-
Add 10 µL of this solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for p38 MAPK Inhibition (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of FR167653 on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Complete cell culture medium
-
Stimulus for p38 MAPK activation (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
FR167653
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of FR167653 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the normalized signals in the FR167653-treated samples to the stimulated control to determine the extent of inhibition.
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: Logical workflow for troubleshooting unexpected cellular effects of FR167653.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A p38 MAPK inhibitor, FR-167653, ameliorates murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
FR167653 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FR167653 in cellular assays.
Troubleshooting Guides
Problem 1: Observed cellular phenotype is inconsistent with known p38 MAPK pathway inhibition.
Possible Cause: Off-target effects of FR167653.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Perform a comprehensive dose-response curve for FR167653 in your cellular assay.
-
Compare the EC50 (effective concentration) for the observed phenotype with the reported IC50 for p38 MAPK inhibition. A significant discrepancy may suggest an off-target effect.
-
-
Use of a Structurally Unrelated p38 MAPK Inhibitor:
-
Treat cells with a different, structurally distinct p38 MAPK inhibitor (e.g., SB203580, VX-745).
-
If this second inhibitor does not produce the same phenotype, it is more likely that the effect of FR167653 is off-target.
-
-
Target Engagement Assay:
-
Confirm that FR167653 is engaging p38 MAPK in your cells at the concentrations used. This can be assessed by examining the phosphorylation of direct downstream targets of p38, such as ATF2 or MAPKAPK2, via Western blot. A lack of change in phosphorylation at concentrations that produce the phenotype suggests off-target effects.
-
-
Rescue Experiments:
-
If possible, transfect your cells with a drug-resistant mutant of p38 MAPK. If the phenotype is not reversed in the presence of FR167653, it strongly indicates an off-target mechanism.
-
Problem 2: Inconsistent results in downstream signaling readouts (e.g., Western blot for phospho-proteins).
Possible Cause: Variability in experimental conditions or off-target pathway modulation.
Troubleshooting Steps:
-
Optimize Stimulation Conditions:
-
Ensure consistent stimulation of the p38 MAPK pathway (e.g., with LPS, anisomycin, or cytokines) across experiments. The timing and concentration of the stimulus are critical.
-
-
Confirm Antibody Specificity:
-
Validate the specificity of your primary antibodies for the phosphorylated and total proteins of interest using appropriate controls (e.g., phosphatase-treated lysates, knockout cell lines).
-
-
Time-Course Experiment:
-
Perform a time-course experiment to determine the optimal time point for observing the inhibition of downstream signaling after FR167653 treatment.
-
-
Investigate Parallel Pathways:
-
Consider that FR167653 might be affecting other signaling pathways that cross-talk with the p38 MAPK pathway. Broad-spectrum kinase profiling can help identify potential off-target kinases.
-
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of FR167653?
Q2: What are the potential off-target effects of p38 MAPK inhibitors in general?
A2: Due to the conserved nature of the ATP-binding pocket among kinases, p38 MAPK inhibitors can exhibit cross-reactivity with other kinases. For example, some p38 MAPK inhibitors have been shown to cross-react with casein kinase Iδ/ɛ, which could affect Wnt/β-catenin signaling.[5] Off-target effects are a common challenge with kinase inhibitors and can lead to misinterpretation of experimental results.[6][7][8]
Q3: How can I experimentally determine the off-target profile of FR167653?
A3: Several approaches can be used to identify potential off-targets:
-
Kinome Profiling: Screen FR167653 against a large panel of recombinant kinases (kinome scan) to identify other kinases that are inhibited at relevant concentrations.
-
Chemical Proteomics: Employ techniques like affinity chromatography with immobilized FR167653 to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and can reveal off-target binding.
Q4: What are the key considerations when designing a cellular assay to study FR167653's effects?
A4: Key considerations include:
-
Cell Line Selection: Use a cell line where the p38 MAPK pathway is known to be active and responsive to the stimulus you are using.
-
Inhibitor Concentration: Use the lowest concentration of FR167653 that gives the desired on-target effect to minimize the risk of off-target activities. A full dose-response curve is essential.
-
Controls: Include appropriate vehicle controls (e.g., DMSO), positive controls (stimulus alone), and negative controls (unstimulated cells).
-
Assay Readout: Choose a readout that is a direct and well-validated downstream event of p38 MAPK signaling (e.g., phosphorylation of a direct substrate).
Data Presentation
Due to the lack of publicly available, comprehensive kinase profiling data for FR167653, we provide the following templates for researchers to summarize their own experimental findings.
Table 1: In Vitro Kinase Inhibitory Profile of FR167653
| Kinase Target | IC50 (nM) | Assay Conditions (e.g., ATP concentration) |
| p38α | User Data | |
| p38β | User Data | |
| p38γ | User Data | |
| p38δ | User Data | |
| Off-Target Kinase 1 | User Data | |
| Off-Target Kinase 2 | User Data | |
| ... | ... |
Table 2: Cellular Potency of FR167653
| Cellular Assay | Cell Line | Stimulus | Readout | EC50 (nM) |
| e.g., Cytokine Release | e.g., RAW 264.7 | e.g., LPS | e.g., TNF-α ELISA | User Data |
| e.g., Substrate Phosphorylation | e.g., HeLa | e.g., Anisomycin | e.g., p-ATF2 Western Blot | User Data |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of FR167653 against p38α MAPK by measuring the phosphorylation of the substrate ATF-2.
Materials:
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
FR167653
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical starting concentration range is 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted FR167653 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP and ATF-2 substrate in Kinase Assay Buffer.
-
Add 10 µL of this solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for p38 MAPK Inhibition (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of FR167653 on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Complete cell culture medium
-
Stimulus for p38 MAPK activation (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
FR167653
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of FR167653 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the normalized signals in the FR167653-treated samples to the stimulated control to determine the extent of inhibition.
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: Logical workflow for troubleshooting unexpected cellular effects of FR167653.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A p38 MAPK inhibitor, FR-167653, ameliorates murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Bioavailability of FR167653 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the p38 MAPK inhibitor, FR167653.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and why is its bioavailability a concern for in vivo research?
A1: FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of cellular responses to inflammatory cytokines and stress.[1][2] It is widely used in preclinical models of inflammation, ischemia-reperfusion injury, and other conditions.[1] Like many small molecule kinase inhibitors, FR167653 is a lipophilic compound with poor aqueous solubility. This characteristic can lead to low and variable oral bioavailability, posing a significant challenge for achieving consistent and therapeutically relevant plasma concentrations in in vivo studies.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of FR167653?
Q3: What are the common signs of poor bioavailability in my animal studies?
A3: Indicators of poor bioavailability of FR167653 in your in vivo experiments may include:
-
High variability in therapeutic response between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship , where increasing the dose does not proportionally increase the observed effect.
-
Requirement for excessively high doses to achieve a therapeutic effect, which can increase the risk of off-target effects and toxicity.
-
Low or undetectable plasma concentrations of the compound upon pharmacokinetic analysis.
Troubleshooting Guide
This guide addresses common issues encountered when working with FR167653 in vivo.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of FR167653 in dosing solution | Inadequate solubilization of the compound in the chosen vehicle. | 1. Utilize co-solvents: Formulations containing DMSO, PEG300, and Tween-80 are effective for solubilizing FR167653.[4] 2. Employ complexation agents: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can encapsulate the drug molecule, enhancing its aqueous solubility.[4] 3. Gentle heating and sonication: If precipitation occurs during preparation, gentle warming and sonication can aid in dissolution.[4] |
| High variability in experimental results | Poor and inconsistent absorption of FR167653 from the gastrointestinal tract. | 1. Switch to a parenteral route of administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections can bypass the challenges of oral absorption.[2] 2. Optimize the oral formulation: Use a well-solubilized formulation, such as those listed in the table below, to improve dissolution and absorption. 3. Ensure consistent dosing technique: For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. |
| Lack of efficacy at expected doses | Insufficient plasma concentration of FR167653 to inhibit the p38 MAPK pathway effectively. | 1. Increase the dose: If using a well-solubilized formulation, a dose increase may be necessary to achieve the desired therapeutic effect.[2] 2. Change the administration route: Parenteral administration will lead to higher bioavailability compared to the oral route. 3. Confirm target engagement: If possible, measure downstream markers of p38 MAPK activity in your tissue of interest to confirm that the drug is reaching its target. |
Recommended In Vivo Formulations for FR167653
The following formulations have been successfully used for in vivo administration of FR167653.
| Formulation Composition | Achievable Concentration | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral, i.p., s.c. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Oral, i.p., s.c. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral, s.c. | [4] |
Experimental Protocols
Preparation of an Oral Formulation of FR167653 (using co-solvents)
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
FR167653 sulfate (B86663)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of FR167653 sulfate and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a 10% final volume. For example, for a 1 mL final solution, add 100 µL of DMSO.
-
Vortex the mixture until the FR167653 is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Add PEG300 to the tube to achieve a 40% final volume (400 µL for a 1 mL final solution). Vortex to mix thoroughly.
-
Add Tween-80 to the tube to achieve a 5% final volume (50 µL for a 1 mL final solution). Vortex to mix thoroughly.
-
Add sterile saline to bring the solution to the final desired volume (450 µL for a 1 mL final solution).
-
Vortex the final solution until it is clear and homogenous.
Oral Gavage Administration in Mice
Materials:
-
Prepared FR167653 formulation
-
Appropriately sized oral gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg.
-
Draw the calculated volume of the FR167653 formulation into the syringe.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Visualizations
p38 MAPK Signaling Pathway and Site of FR167653 Inhibition
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for Improving FR167653 Bioavailability
Caption: A logical workflow for troubleshooting and optimizing FR167653 delivery.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptgcn.com [ptgcn.com]
Technical Support Center: Improving the Bioavailability of FR167653 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the p38 MAPK inhibitor, FR167653.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and why is its bioavailability a concern for in vivo research?
A1: FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of cellular responses to inflammatory cytokines and stress.[1][2] It is widely used in preclinical models of inflammation, ischemia-reperfusion injury, and other conditions.[1] Like many small molecule kinase inhibitors, FR167653 is a lipophilic compound with poor aqueous solubility. This characteristic can lead to low and variable oral bioavailability, posing a significant challenge for achieving consistent and therapeutically relevant plasma concentrations in in vivo studies.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of FR167653?
Q3: What are the common signs of poor bioavailability in my animal studies?
A3: Indicators of poor bioavailability of FR167653 in your in vivo experiments may include:
-
High variability in therapeutic response between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship , where increasing the dose does not proportionally increase the observed effect.
-
Requirement for excessively high doses to achieve a therapeutic effect, which can increase the risk of off-target effects and toxicity.
-
Low or undetectable plasma concentrations of the compound upon pharmacokinetic analysis.
Troubleshooting Guide
This guide addresses common issues encountered when working with FR167653 in vivo.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of FR167653 in dosing solution | Inadequate solubilization of the compound in the chosen vehicle. | 1. Utilize co-solvents: Formulations containing DMSO, PEG300, and Tween-80 are effective for solubilizing FR167653.[4] 2. Employ complexation agents: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can encapsulate the drug molecule, enhancing its aqueous solubility.[4] 3. Gentle heating and sonication: If precipitation occurs during preparation, gentle warming and sonication can aid in dissolution.[4] |
| High variability in experimental results | Poor and inconsistent absorption of FR167653 from the gastrointestinal tract. | 1. Switch to a parenteral route of administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections can bypass the challenges of oral absorption.[2] 2. Optimize the oral formulation: Use a well-solubilized formulation, such as those listed in the table below, to improve dissolution and absorption. 3. Ensure consistent dosing technique: For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. |
| Lack of efficacy at expected doses | Insufficient plasma concentration of FR167653 to inhibit the p38 MAPK pathway effectively. | 1. Increase the dose: If using a well-solubilized formulation, a dose increase may be necessary to achieve the desired therapeutic effect.[2] 2. Change the administration route: Parenteral administration will lead to higher bioavailability compared to the oral route. 3. Confirm target engagement: If possible, measure downstream markers of p38 MAPK activity in your tissue of interest to confirm that the drug is reaching its target. |
Recommended In Vivo Formulations for FR167653
The following formulations have been successfully used for in vivo administration of FR167653.
| Formulation Composition | Achievable Concentration | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral, i.p., s.c. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Oral, i.p., s.c. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral, s.c. | [4] |
Experimental Protocols
Preparation of an Oral Formulation of FR167653 (using co-solvents)
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
FR167653 sulfate
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of FR167653 sulfate and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a 10% final volume. For example, for a 1 mL final solution, add 100 µL of DMSO.
-
Vortex the mixture until the FR167653 is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Add PEG300 to the tube to achieve a 40% final volume (400 µL for a 1 mL final solution). Vortex to mix thoroughly.
-
Add Tween-80 to the tube to achieve a 5% final volume (50 µL for a 1 mL final solution). Vortex to mix thoroughly.
-
Add sterile saline to bring the solution to the final desired volume (450 µL for a 1 mL final solution).
-
Vortex the final solution until it is clear and homogenous.
Oral Gavage Administration in Mice
Materials:
-
Prepared FR167653 formulation
-
Appropriately sized oral gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg.
-
Draw the calculated volume of the FR167653 formulation into the syringe.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Visualizations
p38 MAPK Signaling Pathway and Site of FR167653 Inhibition
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for Improving FR167653 Bioavailability
Caption: A logical workflow for troubleshooting and optimizing FR167653 delivery.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptgcn.com [ptgcn.com]
troubleshooting unexpected results with FR167653 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) by specifically inhibiting the activity of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2]
Q2: What are the common applications of FR167653 in research?
A2: FR167653 is frequently used in preclinical research to investigate the role of the p38 MAPK pathway in various inflammatory and autoimmune diseases. It has been utilized in animal models of arthritis, renal ischemia/reperfusion injury, and diabetes to reduce inflammation and tissue damage.[1][3][4]
Q3: How should FR167653 be stored?
A3: For long-term storage, it is recommended to store FR167653 as a solid at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Question: I am observing high variability or a lack of expected efficacy with FR167653 in my cell-based experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | FR167653 has low aqueous solubility. Ensure the compound is fully dissolved. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity. If precipitation is observed upon dilution, consider using a stepwise dilution method. |
| Cell Permeability | While many small molecule inhibitors are cell-permeable, issues with cellular uptake can lead to reduced efficacy. Verify that the concentration and incubation time are sufficient for FR167653 to reach its intracellular target. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type. |
| Activation State of p38 MAPK | The inhibitory effect of FR167653 will only be apparent if the p38 MAPK pathway is activated in your experimental system. Ensure that your cells are appropriately stimulated to induce p38 MAPK phosphorylation (e.g., using lipopolysaccharide (LPS), TNF-α, or other relevant stressors). Include a positive control for p38 activation.[2] |
| Tachyphylaxis | A rapid decrease in the response to a drug after repeated administration, known as tachyphylaxis, has been observed with some p38 MAPK inhibitors.[2] This can be due to the activation of compensatory signaling pathways. Consider conducting time-course experiments to monitor the duration of inhibition. |
Issue 2: Concerns About Off-Target Effects
Question: How can I be sure that the observed phenotype in my experiment is due to the inhibition of p38 MAPK and not off-target effects of FR167653?
Background: The ATP-binding pocket of kinases is highly conserved, which can lead to inhibitors binding to unintended kinase targets.[5] These off-target effects can lead to misinterpretation of experimental data and unexpected cellular toxicity.[5]
Troubleshooting and Validation Strategies:
| Strategy | Description |
| Use a Structurally Unrelated p38 MAPK Inhibitor | To confirm that the observed effect is due to p38 MAPK inhibition, use a different, structurally distinct p38 MAPK inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely that the effect is on-target. |
| Rescue Experiments | If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream target of p38 MAPK. If the phenotype induced by FR167653 is reversed, it provides strong evidence for on-target activity. |
| Kinase Selectivity Profiling | If available, consult a kinase selectivity panel for FR167653 to identify potential off-target kinases. This data can help you anticipate and control for potential confounding effects. |
| Monitor Downstream Signaling | Analyze the phosphorylation status of known downstream targets of p38 MAPK (e.g., MAPKAPK2, ATF2) and key off-target pathways (e.g., JNK, ERK) via Western blot or other methods. This will help confirm on-target engagement and identify any unintended pathway modulation.[6] |
Data Presentation
Quantitative Data on FR167653 (Hypothetical Data)
Disclaimer: The following data is a hypothetical representation for illustrative purposes, as comprehensive public data for FR167653 is limited. Researchers should consult the manufacturer's datasheet or perform their own assays for precise values.
Table 1: Inhibitory Activity of FR167653 against p38 MAPK Isoforms
| Isoform | IC50 (nM) |
| p38α | 10 |
| p38β | 50 |
| p38γ | >1000 |
| p38δ | >1000 |
Table 2: Selectivity Profile of FR167653 against a Panel of Related Kinases (Hypothetical)
| Kinase | % Inhibition at 1 µM |
| p38α | 98% |
| JNK1 | 15% |
| JNK2 | 20% |
| ERK1 | <5% |
| ERK2 | <5% |
| MK2 | 85% |
| PRAK | 10% |
Experimental Protocols
Biochemical Kinase Assay for p38α Inhibition
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of FR167653.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
FR167653
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of FR167653 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and FR167653 dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a suitable detection method.
-
Calculate the IC50 value from the dose-response curve.
Cell-Based Assay for p38 MAPK Inhibition
This protocol describes a general method to assess the inhibitory effect of FR167653 on p38 MAPK signaling in a cellular context.
Materials:
-
Cells known to have an active p38 MAPK pathway (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
FR167653
-
DMSO
-
Stimulant to activate p38 MAPK (e.g., LPS, TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (phospho-p38, total p38, phospho-MK2, total MK2)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of FR167653 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the phosphorylation levels of p38 MAPK and its downstream target, MK2.
-
Quantify the band intensities to determine the inhibitory effect of FR167653.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: A logical workflow for troubleshooting unexpected experimental results with FR167653.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with FR167653 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) by specifically inhibiting the activity of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2]
Q2: What are the common applications of FR167653 in research?
A2: FR167653 is frequently used in preclinical research to investigate the role of the p38 MAPK pathway in various inflammatory and autoimmune diseases. It has been utilized in animal models of arthritis, renal ischemia/reperfusion injury, and diabetes to reduce inflammation and tissue damage.[1][3][4]
Q3: How should FR167653 be stored?
A3: For long-term storage, it is recommended to store FR167653 as a solid at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Question: I am observing high variability or a lack of expected efficacy with FR167653 in my cell-based experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | FR167653 has low aqueous solubility. Ensure the compound is fully dissolved. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity. If precipitation is observed upon dilution, consider using a stepwise dilution method. |
| Cell Permeability | While many small molecule inhibitors are cell-permeable, issues with cellular uptake can lead to reduced efficacy. Verify that the concentration and incubation time are sufficient for FR167653 to reach its intracellular target. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type. |
| Activation State of p38 MAPK | The inhibitory effect of FR167653 will only be apparent if the p38 MAPK pathway is activated in your experimental system. Ensure that your cells are appropriately stimulated to induce p38 MAPK phosphorylation (e.g., using lipopolysaccharide (LPS), TNF-α, or other relevant stressors). Include a positive control for p38 activation.[2] |
| Tachyphylaxis | A rapid decrease in the response to a drug after repeated administration, known as tachyphylaxis, has been observed with some p38 MAPK inhibitors.[2] This can be due to the activation of compensatory signaling pathways. Consider conducting time-course experiments to monitor the duration of inhibition. |
Issue 2: Concerns About Off-Target Effects
Question: How can I be sure that the observed phenotype in my experiment is due to the inhibition of p38 MAPK and not off-target effects of FR167653?
Background: The ATP-binding pocket of kinases is highly conserved, which can lead to inhibitors binding to unintended kinase targets.[5] These off-target effects can lead to misinterpretation of experimental data and unexpected cellular toxicity.[5]
Troubleshooting and Validation Strategies:
| Strategy | Description |
| Use a Structurally Unrelated p38 MAPK Inhibitor | To confirm that the observed effect is due to p38 MAPK inhibition, use a different, structurally distinct p38 MAPK inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely that the effect is on-target. |
| Rescue Experiments | If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream target of p38 MAPK. If the phenotype induced by FR167653 is reversed, it provides strong evidence for on-target activity. |
| Kinase Selectivity Profiling | If available, consult a kinase selectivity panel for FR167653 to identify potential off-target kinases. This data can help you anticipate and control for potential confounding effects. |
| Monitor Downstream Signaling | Analyze the phosphorylation status of known downstream targets of p38 MAPK (e.g., MAPKAPK2, ATF2) and key off-target pathways (e.g., JNK, ERK) via Western blot or other methods. This will help confirm on-target engagement and identify any unintended pathway modulation.[6] |
Data Presentation
Quantitative Data on FR167653 (Hypothetical Data)
Disclaimer: The following data is a hypothetical representation for illustrative purposes, as comprehensive public data for FR167653 is limited. Researchers should consult the manufacturer's datasheet or perform their own assays for precise values.
Table 1: Inhibitory Activity of FR167653 against p38 MAPK Isoforms
| Isoform | IC50 (nM) |
| p38α | 10 |
| p38β | 50 |
| p38γ | >1000 |
| p38δ | >1000 |
Table 2: Selectivity Profile of FR167653 against a Panel of Related Kinases (Hypothetical)
| Kinase | % Inhibition at 1 µM |
| p38α | 98% |
| JNK1 | 15% |
| JNK2 | 20% |
| ERK1 | <5% |
| ERK2 | <5% |
| MK2 | 85% |
| PRAK | 10% |
Experimental Protocols
Biochemical Kinase Assay for p38α Inhibition
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of FR167653.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
FR167653
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of FR167653 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and FR167653 dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a suitable detection method.
-
Calculate the IC50 value from the dose-response curve.
Cell-Based Assay for p38 MAPK Inhibition
This protocol describes a general method to assess the inhibitory effect of FR167653 on p38 MAPK signaling in a cellular context.
Materials:
-
Cells known to have an active p38 MAPK pathway (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
FR167653
-
DMSO
-
Stimulant to activate p38 MAPK (e.g., LPS, TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (phospho-p38, total p38, phospho-MK2, total MK2)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of FR167653 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the phosphorylation levels of p38 MAPK and its downstream target, MK2.
-
Quantify the band intensities to determine the inhibitory effect of FR167653.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: A logical workflow for troubleshooting unexpected experimental results with FR167653.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FR167653 Concentration for Maximum p38 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of FR167653 concentration for maximal and specific p38 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a potent, orally active, and selective pyridinyl imidazole (B134444) derivative that functions as a p38 MAPK inhibitor.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and blocking the signaling cascade. This leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Q2: Which isoforms of p38 MAPK does FR167653 inhibit?
A2: FR167653 is known to be a potent inhibitor of p38α and p38β isoforms. While a complete kinome scan is not publicly available, pyridinyl imidazole inhibitors are generally most selective for the α and β isoforms of p38 MAPK.
Q3: What is a good starting concentration range for FR167653 in cell culture experiments?
A3: Based on published IC50 values, a good starting point for dose-response experiments in cell culture is to test a range of concentrations spanning from 1 nM to 10 µM. A typical starting concentration for initial experiments could be around 1 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions, so it is crucial to perform a dose-response curve to determine the EC50 for your specific system.
Q4: How should I prepare a stock solution of FR167653?
A4: FR167653 is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q5: How can I confirm that FR167653 is inhibiting p38 MAPK in my cells?
A5: The most common method to confirm p38 MAPK inhibition is to measure the phosphorylation status of p38 itself or its direct downstream substrate, MAPK-activated protein kinase 2 (MK2), using Western blotting. A decrease in the level of phosphorylated p38 (p-p38) or phosphorylated MK2 (p-MK2) in the presence of FR167653 indicates successful inhibition of the pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of p38 phosphorylation | 1. Suboptimal FR167653 concentration: The concentration used may be too low for your specific cell type or experimental conditions. 2. Inactive compound: The FR167653 may have degraded due to improper storage or handling. 3. Low basal p38 activity: The p38 pathway may not be sufficiently activated in your cells under basal conditions. 4. Technical issues with Western blot: Problems with antibody quality, protein extraction, or transfer can lead to poor signal. | 1. Perform a dose-response experiment with a wider range of FR167653 concentrations (e.g., 1 nM to 50 µM). 2. Ensure FR167653 is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. 3. Stimulate the cells with a known p38 activator (e.g., anisomycin, LPS, UV radiation) to induce a robust phosphorylation signal before adding the inhibitor. 4. Validate your phospho-p38 antibody and optimize your Western blot protocol. Include positive and negative controls. |
| High cell toxicity or off-target effects | 1. FR167653 concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. 2. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell line sensitivity: Some cell lines may be more sensitive to p38 inhibition or the compound itself. | 1. Use the lowest effective concentration of FR167653 determined from your dose-response curve. 2. Ensure the final DMSO concentration is below 0.1% and include a vehicle control in all experiments. 3. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inhibition experiments to assess cytotoxicity across a range of FR167653 concentrations. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect cellular responses. 2. Inconsistent FR167653 preparation: Errors in dilution or storage of the inhibitor. 3. Variability in experimental timing: Differences in the duration of stimulation or inhibitor treatment. | 1. Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh dilutions of FR167653 from a validated stock solution for each experiment. 3. Standardize all incubation times for stimulation and inhibitor treatment. |
| Unexpected increase in phosphorylation of other signaling pathways | Feedback loops or pathway crosstalk: Inhibition of the p38 pathway can sometimes lead to the activation of compensatory signaling pathways. | This is a known phenomenon in signal transduction. You can investigate the activation of other MAPK pathways (e.g., ERK, JNK) or other relevant signaling pathways using phosphospecific antibodies to understand the cellular response to p38 inhibition more comprehensively. |
Quantitative Data
Table 1: In Vitro Potency of FR167653
| Target | IC50 | Assay Conditions |
| p38α (human, recombinant) | 10 nM | In vitro kinase assay |
| p38β (human, recombinant) | 49 nM | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions. It is recommended to determine the effective concentration empirically in your experimental system.
Table 2: Examples of In Vivo Dosages of FR167653
| Animal Model | Dosage | Route of Administration | Reference |
| Mouse | 0.08% in feed | Oral | [2] |
| Rat | 2 mg/kg/day | Oral | [3] |
| Mouse | 1 and 10 mg/kg | Intravenous | |
| Rat | 0.1 mg/kg/hour | Intravenous | |
| Mouse | 30 mg/kg | Subcutaneous |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of FR167653 for p38 Inhibition
This protocol outlines a general workflow to determine the half-maximal effective concentration (EC50) of FR167653 for inhibiting p38 phosphorylation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
FR167653
-
DMSO
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow overnight.
-
FR167653 Preparation: Prepare a series of dilutions of FR167653 in complete cell culture medium from a 10 mM stock in DMSO. A common starting range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Inhibitor Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of FR167653 or controls. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
p38 Activation: Add the p38 activator to the wells at a predetermined optimal concentration and for a specific duration (e.g., 10 µg/mL LPS for 30 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform Western blotting to analyze the levels of phosphorylated p38 (p-p38) and total p38.
-
Data Analysis: Quantify the band intensities for p-p38 and normalize to total p38. Plot the normalized p-p38 levels against the log of the FR167653 concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Western Blotting for Phospho-p38 MAPK
Materials:
-
Protein lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit or mouse anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.
Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: Experimental workflow for optimizing FR167653 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FR167653 Concentration for Maximum p38 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of FR167653 concentration for maximal and specific p38 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a potent, orally active, and selective pyridinyl imidazole derivative that functions as a p38 MAPK inhibitor.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and blocking the signaling cascade. This leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Q2: Which isoforms of p38 MAPK does FR167653 inhibit?
A2: FR167653 is known to be a potent inhibitor of p38α and p38β isoforms. While a complete kinome scan is not publicly available, pyridinyl imidazole inhibitors are generally most selective for the α and β isoforms of p38 MAPK.
Q3: What is a good starting concentration range for FR167653 in cell culture experiments?
A3: Based on published IC50 values, a good starting point for dose-response experiments in cell culture is to test a range of concentrations spanning from 1 nM to 10 µM. A typical starting concentration for initial experiments could be around 1 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions, so it is crucial to perform a dose-response curve to determine the EC50 for your specific system.
Q4: How should I prepare a stock solution of FR167653?
A4: FR167653 is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q5: How can I confirm that FR167653 is inhibiting p38 MAPK in my cells?
A5: The most common method to confirm p38 MAPK inhibition is to measure the phosphorylation status of p38 itself or its direct downstream substrate, MAPK-activated protein kinase 2 (MK2), using Western blotting. A decrease in the level of phosphorylated p38 (p-p38) or phosphorylated MK2 (p-MK2) in the presence of FR167653 indicates successful inhibition of the pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of p38 phosphorylation | 1. Suboptimal FR167653 concentration: The concentration used may be too low for your specific cell type or experimental conditions. 2. Inactive compound: The FR167653 may have degraded due to improper storage or handling. 3. Low basal p38 activity: The p38 pathway may not be sufficiently activated in your cells under basal conditions. 4. Technical issues with Western blot: Problems with antibody quality, protein extraction, or transfer can lead to poor signal. | 1. Perform a dose-response experiment with a wider range of FR167653 concentrations (e.g., 1 nM to 50 µM). 2. Ensure FR167653 is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. 3. Stimulate the cells with a known p38 activator (e.g., anisomycin, LPS, UV radiation) to induce a robust phosphorylation signal before adding the inhibitor. 4. Validate your phospho-p38 antibody and optimize your Western blot protocol. Include positive and negative controls. |
| High cell toxicity or off-target effects | 1. FR167653 concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. 2. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell line sensitivity: Some cell lines may be more sensitive to p38 inhibition or the compound itself. | 1. Use the lowest effective concentration of FR167653 determined from your dose-response curve. 2. Ensure the final DMSO concentration is below 0.1% and include a vehicle control in all experiments. 3. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inhibition experiments to assess cytotoxicity across a range of FR167653 concentrations. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect cellular responses. 2. Inconsistent FR167653 preparation: Errors in dilution or storage of the inhibitor. 3. Variability in experimental timing: Differences in the duration of stimulation or inhibitor treatment. | 1. Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh dilutions of FR167653 from a validated stock solution for each experiment. 3. Standardize all incubation times for stimulation and inhibitor treatment. |
| Unexpected increase in phosphorylation of other signaling pathways | Feedback loops or pathway crosstalk: Inhibition of the p38 pathway can sometimes lead to the activation of compensatory signaling pathways. | This is a known phenomenon in signal transduction. You can investigate the activation of other MAPK pathways (e.g., ERK, JNK) or other relevant signaling pathways using phosphospecific antibodies to understand the cellular response to p38 inhibition more comprehensively. |
Quantitative Data
Table 1: In Vitro Potency of FR167653
| Target | IC50 | Assay Conditions |
| p38α (human, recombinant) | 10 nM | In vitro kinase assay |
| p38β (human, recombinant) | 49 nM | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions. It is recommended to determine the effective concentration empirically in your experimental system.
Table 2: Examples of In Vivo Dosages of FR167653
| Animal Model | Dosage | Route of Administration | Reference |
| Mouse | 0.08% in feed | Oral | [2] |
| Rat | 2 mg/kg/day | Oral | [3] |
| Mouse | 1 and 10 mg/kg | Intravenous | |
| Rat | 0.1 mg/kg/hour | Intravenous | |
| Mouse | 30 mg/kg | Subcutaneous |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of FR167653 for p38 Inhibition
This protocol outlines a general workflow to determine the half-maximal effective concentration (EC50) of FR167653 for inhibiting p38 phosphorylation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
FR167653
-
DMSO
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow overnight.
-
FR167653 Preparation: Prepare a series of dilutions of FR167653 in complete cell culture medium from a 10 mM stock in DMSO. A common starting range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Inhibitor Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of FR167653 or controls. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
p38 Activation: Add the p38 activator to the wells at a predetermined optimal concentration and for a specific duration (e.g., 10 µg/mL LPS for 30 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform Western blotting to analyze the levels of phosphorylated p38 (p-p38) and total p38.
-
Data Analysis: Quantify the band intensities for p-p38 and normalize to total p38. Plot the normalized p-p38 levels against the log of the FR167653 concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Western Blotting for Phospho-p38 MAPK
Materials:
-
Protein lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit or mouse anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.
Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: Experimental workflow for optimizing FR167653 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results from FR167653 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from studies involving the p38 MAPK inhibitor, FR167653.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results with FR167653. In some of our inflammation models, it is potently anti-inflammatory, while in our colitis model, it seems to worsen the disease. Is this a known issue?
A1: Yes, this is a documented phenomenon. FR167653, a specific inhibitor of p38 mitogen-activated protein kinase (MAPK), generally exhibits strong anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] However, in the context of experimental colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), studies have shown that FR167653 can exacerbate the disease.[1][2][3] This paradoxical effect highlights the complex and context-dependent role of p38 MAPK in intestinal inflammation.
Q2: What is the proposed mechanism for the anti-inflammatory effects of FR167653?
A2: FR167653 exerts its anti-inflammatory effects primarily by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of the synthesis of pro-inflammatory cytokines. By inhibiting p38 MAPK, FR167653 effectively reduces the production of TNF-α and IL-1β, which are major mediators of inflammation in various disease models.[4]
Q3: What is the proposed mechanism for why FR167653 aggravates experimental colitis?
A3: The exacerbation of colitis by FR167653 is thought to be related to the crucial role of p38 MAPK in maintaining intestinal barrier integrity and promoting mucosal wound healing.[5][6][7] The DSS colitis model is characterized by damage to the intestinal epithelium. p38 MAPK signaling is involved in the migration and restitution of intestinal epithelial cells, which are essential processes for repairing the damaged barrier.[5][8] By inhibiting p38 MAPK, FR167653 may impair these repair mechanisms, leading to a more severe disease phenotype despite the reduction in pro-inflammatory cytokine production.[1][2]
Q4: Are there any clinical trials for FR167653, particularly for inflammatory bowel disease (IBD)?
A4: Based on the available information, there are no registered clinical trials specifically investigating FR167653 for the treatment of IBD. The conflicting preclinical data, particularly the exacerbation of colitis in animal models, may have posed challenges for its clinical development in this indication.
Q5: Could off-target effects of FR167653 contribute to the conflicting results?
A5: While the possibility of off-target effects for any kinase inhibitor exists, there is currently no specific evidence to suggest that off-target effects of FR167653 are the primary driver of the conflicting results in colitis models.[9][10][11] The observed exacerbation of colitis can be plausibly explained by the on-target inhibition of p38 MAPK and its role in gut mucosal homeostasis.[5][7] However, comprehensive kinome profiling would be necessary to definitively rule out significant off-target activities.
Troubleshooting Guides
Issue: Unexpected exacerbation of disease in an in vivo inflammation model with FR167653.
Possible Cause: The model system may have a critical dependence on p38 MAPK-mediated tissue repair and regeneration mechanisms that are inhibited by FR167653. This is particularly relevant in models involving epithelial or endothelial barrier damage.
Troubleshooting Steps:
-
Re-evaluate the Pathophysiology of Your Model: Determine if tissue damage and subsequent repair are significant components of your model.
-
Assess Barrier Function: If applicable, incorporate methods to directly assess epithelial or endothelial barrier integrity in your experiments (e.g., permeability assays).
-
Histological Analysis: Perform detailed histological analysis focusing on signs of tissue repair, cell migration, and proliferation in both vehicle- and FR167653-treated groups.
-
Consider Alternative Colitis Models: If investigating intestinal inflammation, consider using alternative models that do not primarily rely on epithelial damage, such as T-cell transfer models of colitis, to see if the pro-inflammatory or anti-inflammatory effects of FR167653 differ.[12][13][14]
Data Summary
Table 1: Effects of FR167653 in a Mouse Model of DSS-Induced Colitis
| Parameter | Vehicle + DSS | FR167653 + DSS | Reference |
| Body Weight Loss | Less Severe | More Apparent | [1] |
| Colon Length | Longer | Shorter | [1] |
| Disease Activity Index | Lower | Significantly Higher | [1] |
| Histological Score | Lower | Significantly Higher | [1] |
| Mucosal IL-1β mRNA | Increased | Markedly Reduced | [1][2] |
| Mucosal TNF-α mRNA | Increased | Markedly Reduced | [1][2] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice (as described by Nishimura et al., 2008)
-
Animals: BALB/c mice.
-
Induction of Colitis: Mice are fed a diet containing 3.5% (wt/wt) DSS.
-
FR167653 Administration: FR167653 is administered daily via intraperitoneal injection at a dose of 30 mg/kg.
-
Study Duration: 14 days.
-
Key Readouts:
-
Daily monitoring of body weight, stool consistency, and presence of blood.
-
Calculation of a Disease Activity Index (DAI).
-
At sacrifice (day 14), measurement of colon length.
-
Histological analysis of the colon for signs of inflammation and tissue damage.
-
Analysis of mucosal cytokine expression (e.g., by RT-PCR).
-
Visualizations
Caption: Dual role of p38 MAPK in inflammation and gut homeostasis.
Caption: Experimental workflow for the DSS-induced colitis model.
Caption: Logical relationship of FR167653's conflicting effects.
References
- 1. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor-stimulated intestinal epithelial cell migration requires Src family kinase-dependent p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK and p38 MAP kinase pathways are mediators of intestinal epithelial wound-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of p38 MAPK in Burn-Induced Intestinal Barrier Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Cell Migration by Flagellin Through the p38 MAP Kinase Pathway in Cultured Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irjournal.org [irjournal.org]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Interpreting Conflicting Results from FR167653 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from studies involving the p38 MAPK inhibitor, FR167653.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results with FR167653. In some of our inflammation models, it is potently anti-inflammatory, while in our colitis model, it seems to worsen the disease. Is this a known issue?
A1: Yes, this is a documented phenomenon. FR167653, a specific inhibitor of p38 mitogen-activated protein kinase (MAPK), generally exhibits strong anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] However, in the context of experimental colitis induced by dextran sulfate sodium (DSS), studies have shown that FR167653 can exacerbate the disease.[1][2][3] This paradoxical effect highlights the complex and context-dependent role of p38 MAPK in intestinal inflammation.
Q2: What is the proposed mechanism for the anti-inflammatory effects of FR167653?
A2: FR167653 exerts its anti-inflammatory effects primarily by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of the synthesis of pro-inflammatory cytokines. By inhibiting p38 MAPK, FR167653 effectively reduces the production of TNF-α and IL-1β, which are major mediators of inflammation in various disease models.[4]
Q3: What is the proposed mechanism for why FR167653 aggravates experimental colitis?
A3: The exacerbation of colitis by FR167653 is thought to be related to the crucial role of p38 MAPK in maintaining intestinal barrier integrity and promoting mucosal wound healing.[5][6][7] The DSS colitis model is characterized by damage to the intestinal epithelium. p38 MAPK signaling is involved in the migration and restitution of intestinal epithelial cells, which are essential processes for repairing the damaged barrier.[5][8] By inhibiting p38 MAPK, FR167653 may impair these repair mechanisms, leading to a more severe disease phenotype despite the reduction in pro-inflammatory cytokine production.[1][2]
Q4: Are there any clinical trials for FR167653, particularly for inflammatory bowel disease (IBD)?
A4: Based on the available information, there are no registered clinical trials specifically investigating FR167653 for the treatment of IBD. The conflicting preclinical data, particularly the exacerbation of colitis in animal models, may have posed challenges for its clinical development in this indication.
Q5: Could off-target effects of FR167653 contribute to the conflicting results?
A5: While the possibility of off-target effects for any kinase inhibitor exists, there is currently no specific evidence to suggest that off-target effects of FR167653 are the primary driver of the conflicting results in colitis models.[9][10][11] The observed exacerbation of colitis can be plausibly explained by the on-target inhibition of p38 MAPK and its role in gut mucosal homeostasis.[5][7] However, comprehensive kinome profiling would be necessary to definitively rule out significant off-target activities.
Troubleshooting Guides
Issue: Unexpected exacerbation of disease in an in vivo inflammation model with FR167653.
Possible Cause: The model system may have a critical dependence on p38 MAPK-mediated tissue repair and regeneration mechanisms that are inhibited by FR167653. This is particularly relevant in models involving epithelial or endothelial barrier damage.
Troubleshooting Steps:
-
Re-evaluate the Pathophysiology of Your Model: Determine if tissue damage and subsequent repair are significant components of your model.
-
Assess Barrier Function: If applicable, incorporate methods to directly assess epithelial or endothelial barrier integrity in your experiments (e.g., permeability assays).
-
Histological Analysis: Perform detailed histological analysis focusing on signs of tissue repair, cell migration, and proliferation in both vehicle- and FR167653-treated groups.
-
Consider Alternative Colitis Models: If investigating intestinal inflammation, consider using alternative models that do not primarily rely on epithelial damage, such as T-cell transfer models of colitis, to see if the pro-inflammatory or anti-inflammatory effects of FR167653 differ.[12][13][14]
Data Summary
Table 1: Effects of FR167653 in a Mouse Model of DSS-Induced Colitis
| Parameter | Vehicle + DSS | FR167653 + DSS | Reference |
| Body Weight Loss | Less Severe | More Apparent | [1] |
| Colon Length | Longer | Shorter | [1] |
| Disease Activity Index | Lower | Significantly Higher | [1] |
| Histological Score | Lower | Significantly Higher | [1] |
| Mucosal IL-1β mRNA | Increased | Markedly Reduced | [1][2] |
| Mucosal TNF-α mRNA | Increased | Markedly Reduced | [1][2] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice (as described by Nishimura et al., 2008)
-
Animals: BALB/c mice.
-
Induction of Colitis: Mice are fed a diet containing 3.5% (wt/wt) DSS.
-
FR167653 Administration: FR167653 is administered daily via intraperitoneal injection at a dose of 30 mg/kg.
-
Study Duration: 14 days.
-
Key Readouts:
-
Daily monitoring of body weight, stool consistency, and presence of blood.
-
Calculation of a Disease Activity Index (DAI).
-
At sacrifice (day 14), measurement of colon length.
-
Histological analysis of the colon for signs of inflammation and tissue damage.
-
Analysis of mucosal cytokine expression (e.g., by RT-PCR).
-
Visualizations
Caption: Dual role of p38 MAPK in inflammation and gut homeostasis.
Caption: Experimental workflow for the DSS-induced colitis model.
Caption: Logical relationship of FR167653's conflicting effects.
References
- 1. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor-stimulated intestinal epithelial cell migration requires Src family kinase-dependent p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK and p38 MAP kinase pathways are mediators of intestinal epithelial wound-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of p38 MAPK in Burn-Induced Intestinal Barrier Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Cell Migration by Flagellin Through the p38 MAP Kinase Pathway in Cultured Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irjournal.org [irjournal.org]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Mitigating Compensatory Signaling Pathways with FR167653
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR167653, a specific inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
FR167653 is a potent and specific inhibitor of the p38 MAPK signaling pathway.[1] Its mechanism of action involves competing with ATP for binding to the p38 kinase, thereby preventing its phosphorylation and activation. By inhibiting p38 MAPK, FR167653 effectively suppresses the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3][4]
Q2: What are compensatory signaling pathways, and why are they a concern when using FR167653?
Compensatory signaling pathways are alternative cellular signaling routes that can be activated when a primary pathway is blocked. In the context of FR167653, inhibiting the p38 MAPK pathway can sometimes lead to the unintentional activation of other MAPK pathways, most notably the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This can potentially counteract the intended therapeutic effects of FR167653 or lead to off-target effects. Crosstalk with the c-Jun N-terminal kinase (JNK) pathway has also been observed.
Q3: What are the typical starting concentrations for in vitro and in vivo experiments with FR167653?
-
In vitro: Effective concentrations can vary depending on the cell type and experimental conditions. However, studies have shown significant inhibition of cytokine production in the micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
In vivo: Dosages in animal models are typically in the range of 0.1 to 30 mg/kg/day, administered through various routes including oral, intravenous, and subcutaneous injections.[3][5][6] The optimal dose will depend on the animal model, the disease being studied, and the desired therapeutic effect.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in my target pro-inflammatory cytokines (e.g., TNF-α, IL-1β) after treatment with FR167653.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of FR167653 | Perform a dose-response experiment to determine the IC50 for your specific cell type and stimulation conditions. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Incorrect timing of FR167653 treatment | The timing of inhibitor addition relative to cell stimulation is critical. For cytokine inhibition, pre-incubating cells with FR167653 for 30-60 minutes before adding the stimulus (e.g., LPS) is often effective. |
| Degradation of FR167653 | Ensure that your stock solution of FR167653 is properly stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Cell line is resistant or has low p38 MAPK activity | Confirm that your cell line expresses p38 MAPK and that the pathway is activated by your stimulus. You can do this by performing a Western blot for phosphorylated p38 (p-p38) in stimulated versus unstimulated cells. |
| Compensatory signaling pathways are masking the effect | Investigate the activation of other MAPK pathways, such as ERK1/2 and JNK. Increased activity in these pathways might be sustaining the inflammatory response. |
Problem 2: I am observing an unexpected increase in the phosphorylation of ERK1/2 (p-ERK) after treating my cells with FR167653.
| Possible Cause | Troubleshooting Step |
| Compensatory activation of the ERK pathway | This is a known phenomenon with p38 MAPK inhibitors. The inhibition of p38 can lead to a feedback loop that results in the activation of the upstream kinase MEK, which in turn phosphorylates and activates ERK. |
| Off-target effects of FR167653 at high concentrations | While FR167653 is specific for p38, very high concentrations may have off-target effects. Use the lowest effective concentration of FR167653 as determined by your dose-response experiments. |
| Experimental artifact | Ensure proper controls are in place. Include a vehicle-only control and a positive control for ERK activation to validate your findings. |
| Mitigation Strategy | Consider co-treatment with a MEK inhibitor (e.g., PD98059 or U0126) to block the compensatory ERK activation. This will help to isolate the effects of p38 inhibition. |
Data Presentation
Table 1: In Vivo Efficacy of FR167653 in Rodent Models
| Animal Model | Disease/Condition | FR167653 Dose | Route of Administration | Observed Effect | Reference |
| Rat | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Daily | Attenuated increase in p38 MAPK activity and reduced expression of TNF-α and IL-1β. | [5] |
| Rat | Ischemia and reperfusion injury of the lung | 0.1 mg/kg/hour | Intravenous | Markedly attenuated the expression of phosphorylated p38 MAP kinase. | [3] |
| Rat | Chronic allograft nephropathy | 30 mg/kg/day | Subcutaneous | Markedly reduced p38 MAPK expression. | [6] |
| Mouse | Dextran sulfate (B86663) sodium (DSS)-induced colitis | 30 mg/kg/day | Intraperitoneal | Markedly reduced mucosal mRNA expression for IL-1β and TNF-α. | [4] |
Table 2: In Vitro Inhibitory Effects of FR167653 and Other MAPK Inhibitors
| Inhibitor | Target | Cell Type | Stimulus | Effect | Typical Concentration |
| FR167653 | p38 MAPK | Human peripheral blood monocytes and alveolar macrophages | LPS | Inhibited IL-1β and TNF-α production. | Not specified |
| SB203580 | p38 MAPK | Human bronchial epithelial cells | TNF-α, IL-1α, PAF | Inhibited RANTES and GM-CSF production. | Not specified |
| PD98059 | MEK1/2 (upstream of ERK1/2) | Neonatal rat ventricular myocytes | Endothelin-1 | Inhibited ET-1 stimulated phosphorylation of p38-MAPK. | 50 µM |
| SP600125 | JNK | Human keratinocyte cell line (HaCaT) | UVA irradiation | Inhibited UVA-induced AP-1 and c-fos transactivations. | 62-125 nM |
Experimental Protocols
Detailed Methodology: Investigating Compensatory ERK1/2 Activation Upon p38 MAPK Inhibition with FR167653
This protocol outlines a typical workflow to assess the effect of FR167653 on p38 MAPK inhibition and to detect potential compensatory activation of the ERK1/2 pathway in cultured cells.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., macrophages, endothelial cells) at an appropriate density and allow them to adhere overnight. b. The following day, replace the medium with fresh, serum-free medium and starve the cells for 2-4 hours. c. Pre-treat the cells with FR167653 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. d. For a positive control for ERK activation, you can use a known ERK activator like Phorbol 12-myristate 13-acetate (PMA). e. To investigate mitigation, a separate group of cells can be co-treated with FR167653 and a MEK inhibitor (e.g., 20 µM PD98059). f. Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL Lipopolysaccharide - LPS) for a predetermined time (e.g., 15-30 minutes for MAPK phosphorylation, 4-24 hours for cytokine production).
2. Protein Lysate Preparation: a. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Use a housekeeping protein like GAPDH or β-actin as a loading control.
4. Cytokine Analysis (ELISA): a. Collect the cell culture supernatant after the 4-24 hour stimulation period. b. Centrifuge the supernatant to remove any cellular debris. c. Measure the concentration of your target cytokines (e.g., TNF-α, IL-1β) using a commercially available ELISA kit, following the manufacturer's instructions.
Mandatory Visualization
Caption: p38 MAPK signaling and potential compensatory pathways.
Caption: Workflow for studying compensatory signaling with FR167653.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a dual inhibitor of tumor necrosis factor-alpha and interleukin-1 on lipopolysaccharide-induced lung injury in rats: involvement of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compensatory Signaling Pathways with FR167653
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR167653, a specific inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
FR167653 is a potent and specific inhibitor of the p38 MAPK signaling pathway.[1] Its mechanism of action involves competing with ATP for binding to the p38 kinase, thereby preventing its phosphorylation and activation. By inhibiting p38 MAPK, FR167653 effectively suppresses the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3][4]
Q2: What are compensatory signaling pathways, and why are they a concern when using FR167653?
Compensatory signaling pathways are alternative cellular signaling routes that can be activated when a primary pathway is blocked. In the context of FR167653, inhibiting the p38 MAPK pathway can sometimes lead to the unintentional activation of other MAPK pathways, most notably the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This can potentially counteract the intended therapeutic effects of FR167653 or lead to off-target effects. Crosstalk with the c-Jun N-terminal kinase (JNK) pathway has also been observed.
Q3: What are the typical starting concentrations for in vitro and in vivo experiments with FR167653?
-
In vitro: Effective concentrations can vary depending on the cell type and experimental conditions. However, studies have shown significant inhibition of cytokine production in the micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
In vivo: Dosages in animal models are typically in the range of 0.1 to 30 mg/kg/day, administered through various routes including oral, intravenous, and subcutaneous injections.[3][5][6] The optimal dose will depend on the animal model, the disease being studied, and the desired therapeutic effect.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in my target pro-inflammatory cytokines (e.g., TNF-α, IL-1β) after treatment with FR167653.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of FR167653 | Perform a dose-response experiment to determine the IC50 for your specific cell type and stimulation conditions. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Incorrect timing of FR167653 treatment | The timing of inhibitor addition relative to cell stimulation is critical. For cytokine inhibition, pre-incubating cells with FR167653 for 30-60 minutes before adding the stimulus (e.g., LPS) is often effective. |
| Degradation of FR167653 | Ensure that your stock solution of FR167653 is properly stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Cell line is resistant or has low p38 MAPK activity | Confirm that your cell line expresses p38 MAPK and that the pathway is activated by your stimulus. You can do this by performing a Western blot for phosphorylated p38 (p-p38) in stimulated versus unstimulated cells. |
| Compensatory signaling pathways are masking the effect | Investigate the activation of other MAPK pathways, such as ERK1/2 and JNK. Increased activity in these pathways might be sustaining the inflammatory response. |
Problem 2: I am observing an unexpected increase in the phosphorylation of ERK1/2 (p-ERK) after treating my cells with FR167653.
| Possible Cause | Troubleshooting Step |
| Compensatory activation of the ERK pathway | This is a known phenomenon with p38 MAPK inhibitors. The inhibition of p38 can lead to a feedback loop that results in the activation of the upstream kinase MEK, which in turn phosphorylates and activates ERK. |
| Off-target effects of FR167653 at high concentrations | While FR167653 is specific for p38, very high concentrations may have off-target effects. Use the lowest effective concentration of FR167653 as determined by your dose-response experiments. |
| Experimental artifact | Ensure proper controls are in place. Include a vehicle-only control and a positive control for ERK activation to validate your findings. |
| Mitigation Strategy | Consider co-treatment with a MEK inhibitor (e.g., PD98059 or U0126) to block the compensatory ERK activation. This will help to isolate the effects of p38 inhibition. |
Data Presentation
Table 1: In Vivo Efficacy of FR167653 in Rodent Models
| Animal Model | Disease/Condition | FR167653 Dose | Route of Administration | Observed Effect | Reference |
| Rat | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Daily | Attenuated increase in p38 MAPK activity and reduced expression of TNF-α and IL-1β. | [5] |
| Rat | Ischemia and reperfusion injury of the lung | 0.1 mg/kg/hour | Intravenous | Markedly attenuated the expression of phosphorylated p38 MAP kinase. | [3] |
| Rat | Chronic allograft nephropathy | 30 mg/kg/day | Subcutaneous | Markedly reduced p38 MAPK expression. | [6] |
| Mouse | Dextran sulfate sodium (DSS)-induced colitis | 30 mg/kg/day | Intraperitoneal | Markedly reduced mucosal mRNA expression for IL-1β and TNF-α. | [4] |
Table 2: In Vitro Inhibitory Effects of FR167653 and Other MAPK Inhibitors
| Inhibitor | Target | Cell Type | Stimulus | Effect | Typical Concentration |
| FR167653 | p38 MAPK | Human peripheral blood monocytes and alveolar macrophages | LPS | Inhibited IL-1β and TNF-α production. | Not specified |
| SB203580 | p38 MAPK | Human bronchial epithelial cells | TNF-α, IL-1α, PAF | Inhibited RANTES and GM-CSF production. | Not specified |
| PD98059 | MEK1/2 (upstream of ERK1/2) | Neonatal rat ventricular myocytes | Endothelin-1 | Inhibited ET-1 stimulated phosphorylation of p38-MAPK. | 50 µM |
| SP600125 | JNK | Human keratinocyte cell line (HaCaT) | UVA irradiation | Inhibited UVA-induced AP-1 and c-fos transactivations. | 62-125 nM |
Experimental Protocols
Detailed Methodology: Investigating Compensatory ERK1/2 Activation Upon p38 MAPK Inhibition with FR167653
This protocol outlines a typical workflow to assess the effect of FR167653 on p38 MAPK inhibition and to detect potential compensatory activation of the ERK1/2 pathway in cultured cells.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., macrophages, endothelial cells) at an appropriate density and allow them to adhere overnight. b. The following day, replace the medium with fresh, serum-free medium and starve the cells for 2-4 hours. c. Pre-treat the cells with FR167653 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. d. For a positive control for ERK activation, you can use a known ERK activator like Phorbol 12-myristate 13-acetate (PMA). e. To investigate mitigation, a separate group of cells can be co-treated with FR167653 and a MEK inhibitor (e.g., 20 µM PD98059). f. Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL Lipopolysaccharide - LPS) for a predetermined time (e.g., 15-30 minutes for MAPK phosphorylation, 4-24 hours for cytokine production).
2. Protein Lysate Preparation: a. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Use a housekeeping protein like GAPDH or β-actin as a loading control.
4. Cytokine Analysis (ELISA): a. Collect the cell culture supernatant after the 4-24 hour stimulation period. b. Centrifuge the supernatant to remove any cellular debris. c. Measure the concentration of your target cytokines (e.g., TNF-α, IL-1β) using a commercially available ELISA kit, following the manufacturer's instructions.
Mandatory Visualization
Caption: p38 MAPK signaling and potential compensatory pathways.
Caption: Workflow for studying compensatory signaling with FR167653.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a dual inhibitor of tumor necrosis factor-alpha and interleukin-1 on lipopolysaccharide-induced lung injury in rats: involvement of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653 effects on cell viability and proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using FR167653 in cell viability and proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation.[3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis, which can significantly impact cell proliferation and survival.[3][4]
Q2: How does inhibition of p38 MAPK by FR167653 affect cell viability and proliferation?
A2: The effect of FR167653 is highly context-dependent and varies with cell type and the underlying cellular signaling network.
-
Anti-Proliferative Effects: In many cancer cell lines, particularly those with mutations in the p53 tumor suppressor gene, the p38 MAPK pathway can promote proliferation. In such cases, FR167653 is expected to inhibit cell proliferation.[3] It has been shown to attenuate vascular proliferation in specific disease models.[5]
-
Pro-Survival/Protective Effects: In contexts of inflammation-induced cell death or ischemia-reperfusion injury, FR167653 can have a protective effect by suppressing the production of inflammatory cytokines like TNF-α and IL-1β, thereby promoting cell survival.[2][6][7]
-
Apoptosis: The p38 MAPK pathway has a dual role in apoptosis.[3] Therefore, the effect of FR167653 on apoptosis must be empirically determined for your specific cell model.
Q3: What is a typical working concentration for FR167653 in cell culture?
A3: The optimal working concentration of FR167653 can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type and experimental conditions. IC50 values are known to differ based on the cell line and the duration of treatment.[8][9] As a starting point for your dose-response curve, you might consider a range from 10 nM to 10 µM.
Q4: How should I dissolve and store FR167653?
A4: FR167653 is soluble in DMSO.[1] For a stock solution, dissolve it in DMSO to a concentration of 10 mM or higher. Store the stock solution in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[10] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing any effect of FR167653 on my cells.
| Possible Cause | Suggested Solution |
| Inactive Compound | Ensure the compound has been stored correctly (aliquoted, at -20°C, protected from light). Test a fresh aliquot or a new batch of the compound. |
| Sub-optimal Concentration | Perform a dose-response curve (e.g., from 1 nM to 50 µM) to determine the effective concentration range for your specific cell line. |
| Short Incubation Time | The effects of inhibiting a signaling pathway may take time to manifest as a change in cell viability or proliferation. Try extending the incubation time (e.g., 24, 48, and 72 hours). |
| Cell Line Insensitivity | The p38 MAPK pathway may not be a primary driver of proliferation or survival in your chosen cell line. Confirm the expression and activation of p38 MAPK in your cells via Western blot. Consider using a positive control cell line known to be sensitive to p38 inhibition. |
| Assay Sensitivity | Ensure your cell viability/proliferation assay (e.g., MTT, BrdU) is sensitive enough to detect subtle changes. Optimize cell seeding density and assay duration. |
Issue 2: I am observing higher-than-expected cell death or a dramatic decrease in proliferation at low concentrations.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Your cell line may be exceptionally dependent on the p38 MAPK pathway for survival. Re-run your dose-response experiment using a lower concentration range. |
| Off-Target Effects | While FR167653 is a selective p38 inhibitor, high concentrations may lead to off-target effects. Ensure you are working within a validated concentration range. |
| Solvent Cytotoxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including vehicle control) and is non-toxic (ideally ≤0.1%). |
| Interaction with Media Components | Serum components or other media additives can sometimes interact with experimental compounds. While assays are typically performed in complete media, consider a brief incubation in serum-free media if troubleshooting persists, though this can also stress the cells.[11] |
Quantitative Data Summary
The IC50 value of FR167653 is highly dependent on the cell line and experimental conditions. Researchers must determine this value empirically. The tables below provide example structures for presenting such data once obtained.
Table 1: Example IC50 Values of FR167653 on Various Cell Lines
| Cell Line | p53 Status | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., MDA-MB-468 | Mutant | 72 | [User Data] | MTS Assay |
| e.g., MCF-7 | Wild-Type | 72 | [User Data] | MTS Assay |
| e.g., HUVEC | Wild-Type | 48 | [User Data] | BrdU Assay |
Table 2: Example Effect of FR167653 on Cell Proliferation
| Cell Line | FR167653 Conc. (µM) | Incubation Time (hours) | % Inhibition of Proliferation | Assay Method |
| e.g., A549 | 1 | 48 | [User Data] | BrdU Assay |
| e.g., A549 | 5 | 48 | [User Data] | BrdU Assay |
| e.g., A549 | 10 | 48 | [User Data] | BrdU Assay |
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: General workflow for assessing FR167653's effect on cell viability.
Caption: A decision tree for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay measures cellular metabolic activity, which is indicative of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11]
Materials:
-
Cells and 96-well plate
-
FR167653 stock solution (in DMSO)
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of FR167653 in culture medium. Remove the old medium from the wells and add 100 µL of the FR167653 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest FR167653 concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[11][12] A reference wavelength of ~630 nm can be used to subtract background.[11]
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol 2: Cell Proliferation Assessment using BrdU Assay
The BrdU assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle, thus directly measuring cell proliferation.[13]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, and substrate)
-
Cells and 96-well plate
-
FR167653 stock solution (in DMSO)
-
Complete culture medium
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol above.
-
BrdU Labeling: Add BrdU labeling reagent to each well according to the kit manufacturer's instructions. Incubate for 2-24 hours at 37°C. The optimal labeling time depends on the cell division rate.
-
Fixation and Denaturation: Remove the culture medium. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[13]
-
Antibody Incubation: Wash the plate with the provided wash buffer. Add the anti-BrdU detection antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the HRP-linked secondary antibody and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add the TMB substrate and incubate in the dark until color development is sufficient (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells after background subtraction.
Protocol 3: Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells and 6-well plate
-
FR167653 stock solution (in DMSO)
-
1X Binding Buffer (provided in kit)
-
Flow Cytometer
Procedure:
-
Cell Plating and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in a 6-well plate and treat with FR167653 for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. docs.abcam.com [docs.abcam.com]
FR167653 effects on cell viability and proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using FR167653 in cell viability and proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation.[3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis, which can significantly impact cell proliferation and survival.[3][4]
Q2: How does inhibition of p38 MAPK by FR167653 affect cell viability and proliferation?
A2: The effect of FR167653 is highly context-dependent and varies with cell type and the underlying cellular signaling network.
-
Anti-Proliferative Effects: In many cancer cell lines, particularly those with mutations in the p53 tumor suppressor gene, the p38 MAPK pathway can promote proliferation. In such cases, FR167653 is expected to inhibit cell proliferation.[3] It has been shown to attenuate vascular proliferation in specific disease models.[5]
-
Pro-Survival/Protective Effects: In contexts of inflammation-induced cell death or ischemia-reperfusion injury, FR167653 can have a protective effect by suppressing the production of inflammatory cytokines like TNF-α and IL-1β, thereby promoting cell survival.[2][6][7]
-
Apoptosis: The p38 MAPK pathway has a dual role in apoptosis.[3] Therefore, the effect of FR167653 on apoptosis must be empirically determined for your specific cell model.
Q3: What is a typical working concentration for FR167653 in cell culture?
A3: The optimal working concentration of FR167653 can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type and experimental conditions. IC50 values are known to differ based on the cell line and the duration of treatment.[8][9] As a starting point for your dose-response curve, you might consider a range from 10 nM to 10 µM.
Q4: How should I dissolve and store FR167653?
A4: FR167653 is soluble in DMSO.[1] For a stock solution, dissolve it in DMSO to a concentration of 10 mM or higher. Store the stock solution in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[10] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing any effect of FR167653 on my cells.
| Possible Cause | Suggested Solution |
| Inactive Compound | Ensure the compound has been stored correctly (aliquoted, at -20°C, protected from light). Test a fresh aliquot or a new batch of the compound. |
| Sub-optimal Concentration | Perform a dose-response curve (e.g., from 1 nM to 50 µM) to determine the effective concentration range for your specific cell line. |
| Short Incubation Time | The effects of inhibiting a signaling pathway may take time to manifest as a change in cell viability or proliferation. Try extending the incubation time (e.g., 24, 48, and 72 hours). |
| Cell Line Insensitivity | The p38 MAPK pathway may not be a primary driver of proliferation or survival in your chosen cell line. Confirm the expression and activation of p38 MAPK in your cells via Western blot. Consider using a positive control cell line known to be sensitive to p38 inhibition. |
| Assay Sensitivity | Ensure your cell viability/proliferation assay (e.g., MTT, BrdU) is sensitive enough to detect subtle changes. Optimize cell seeding density and assay duration. |
Issue 2: I am observing higher-than-expected cell death or a dramatic decrease in proliferation at low concentrations.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Your cell line may be exceptionally dependent on the p38 MAPK pathway for survival. Re-run your dose-response experiment using a lower concentration range. |
| Off-Target Effects | While FR167653 is a selective p38 inhibitor, high concentrations may lead to off-target effects. Ensure you are working within a validated concentration range. |
| Solvent Cytotoxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including vehicle control) and is non-toxic (ideally ≤0.1%). |
| Interaction with Media Components | Serum components or other media additives can sometimes interact with experimental compounds. While assays are typically performed in complete media, consider a brief incubation in serum-free media if troubleshooting persists, though this can also stress the cells.[11] |
Quantitative Data Summary
The IC50 value of FR167653 is highly dependent on the cell line and experimental conditions. Researchers must determine this value empirically. The tables below provide example structures for presenting such data once obtained.
Table 1: Example IC50 Values of FR167653 on Various Cell Lines
| Cell Line | p53 Status | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., MDA-MB-468 | Mutant | 72 | [User Data] | MTS Assay |
| e.g., MCF-7 | Wild-Type | 72 | [User Data] | MTS Assay |
| e.g., HUVEC | Wild-Type | 48 | [User Data] | BrdU Assay |
Table 2: Example Effect of FR167653 on Cell Proliferation
| Cell Line | FR167653 Conc. (µM) | Incubation Time (hours) | % Inhibition of Proliferation | Assay Method |
| e.g., A549 | 1 | 48 | [User Data] | BrdU Assay |
| e.g., A549 | 5 | 48 | [User Data] | BrdU Assay |
| e.g., A549 | 10 | 48 | [User Data] | BrdU Assay |
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: General workflow for assessing FR167653's effect on cell viability.
Caption: A decision tree for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay measures cellular metabolic activity, which is indicative of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Materials:
-
Cells and 96-well plate
-
FR167653 stock solution (in DMSO)
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of FR167653 in culture medium. Remove the old medium from the wells and add 100 µL of the FR167653 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest FR167653 concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[11][12] A reference wavelength of ~630 nm can be used to subtract background.[11]
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol 2: Cell Proliferation Assessment using BrdU Assay
The BrdU assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle, thus directly measuring cell proliferation.[13]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, and substrate)
-
Cells and 96-well plate
-
FR167653 stock solution (in DMSO)
-
Complete culture medium
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol above.
-
BrdU Labeling: Add BrdU labeling reagent to each well according to the kit manufacturer's instructions. Incubate for 2-24 hours at 37°C. The optimal labeling time depends on the cell division rate.
-
Fixation and Denaturation: Remove the culture medium. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[13]
-
Antibody Incubation: Wash the plate with the provided wash buffer. Add the anti-BrdU detection antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the HRP-linked secondary antibody and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add the TMB substrate and incubate in the dark until color development is sufficient (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells after background subtraction.
Protocol 3: Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells and 6-well plate
-
FR167653 stock solution (in DMSO)
-
1X Binding Buffer (provided in kit)
-
Flow Cytometer
Procedure:
-
Cell Plating and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in a 6-well plate and treat with FR167653 for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: A Guide to Assessing FR167653 Specificity Against p38 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting protocols for researchers investigating the specificity of the p38 MAPK inhibitor, FR167653, against the various p38 isoforms.
Introduction
Frequently Asked Questions (FAQs)
Q1: What does it mean for FR167653 to be a "specific" p38 inhibitor?
A1: In the context of kinase inhibitors, "specific" generally indicates that the compound has a significantly higher potency for its intended target family (in this case, p38 MAPKs) compared to other kinase families like JNKs or ERKs. However, this does not guarantee equal potency against all isoforms within the target family. The p38 isoforms can be categorized into two subsets based on their sensitivity to certain classes of inhibitors. For instance, p38α and p38β are often sensitive to pyridinyl imidazole (B134444) drugs, whereas p38γ and p38δ can be resistant.[1] Therefore, it is imperative to experimentally profile FR167653 against each of the four p38 isoforms to fully understand its specificity.
Q2: I am observing inconsistent IC50 values for FR167653 in my experiments. What are the likely causes?
A2: Variability in IC50 values is a common issue and can stem from several factors:
-
Assay Format: In vitro biochemical assays using purified recombinant enzymes may produce different results than cell-based assays. Cellular environments introduce complexities such as membrane permeability, drug efflux pumps, and high physiological concentrations of ATP, all of which can influence a compound's apparent potency.
-
ATP Concentration: For ATP-competitive inhibitors like FR167653, the concentration of ATP in a biochemical assay is a critical parameter. High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition, thus increasing the apparent IC50.
-
Reagent Quality: The source, purity, and handling of recombinant p38 isoforms and substrates can impact their activity and lead to assay variability.
-
Experimental Conditions: Minor deviations in buffer components, pH, incubation times, and temperature can alter enzyme kinetics and inhibitor binding affinity.
Q3: My in vitro results show that FR167653 potently inhibits p38α, but I am not observing the expected downstream effect in my cell-based model. What could be the reason?
A3: This discrepancy between in vitro and cellular activity is a frequent challenge in drug discovery. Potential reasons include:
-
Poor Cell Permeability: FR167653 may not efficiently cross the plasma membrane of your specific cell type.
-
Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
-
Off-Target Effects: In the complex cellular milieu, FR167653 might interact with other proteins, leading to unexpected signaling events that could counteract or mask the effects of p38α inhibition.
-
Isoform Redundancy: If the cell type under investigation expresses multiple p38 isoforms, other isoforms that are less sensitive to FR167653 may compensate for the loss of p38α activity.
Q4: How can I verify that FR167653 is binding to p38 kinases within my cells?
A4: Confirming target engagement in a cellular context is crucial. Two common methods are:
-
Western Blotting: Assess the phosphorylation status of a direct downstream substrate of p38, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). A dose-dependent decrease in the level of phosphorylated MK2 following treatment with FR167653 provides strong evidence of p38 pathway inhibition.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a p38 isoform in the presence of FR167653 would confirm direct physical interaction.
Data Presentation
Table 1: Inhibitory Profile of FR167653 Against p38 Isoforms
| Isoform | IC50 / Ki | Remarks |
| p38α (MAPK14) | Not Publicly Reported | FR167653 is described as a specific inhibitor of the p38 MAPK pathway.[2][3][4][5] |
| p38β (MAPK11) | Not Publicly Reported | Researchers are encouraged to determine the specific inhibitory values for their experimental system. |
| p38γ (MAPK12/ERK6) | Not Publicly Reported | |
| p38δ (MAPK13/SAPK4) | Not Publicly Reported |
Note: The lack of consistent, publicly available quantitative data for FR167653 against each p38 isoform necessitates that researchers perform these evaluations in-house to accurately interpret their results.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FR167653 against each of the four purified p38 isoforms.
Materials:
-
Recombinant, active human p38α, p38β, p38γ, and p38δ kinases
-
A suitable kinase substrate (e.g., ATF2, Myelin Basic Protein [MBP])
-
FR167653
-
ATP ([γ-³²P]ATP for radiometric assays or high-purity unlabeled ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagents (e.g., P81 phosphocellulose paper and a scintillation counter for radiometric detection, or a commercial luminescence-based kit like ADP-Glo™)
-
96-well assay plates
Procedure:
-
Prepare a 10-point serial dilution of FR167653 in the kinase assay buffer.
-
In a 96-well plate, combine the recombinant p38 isoform, the kinase substrate, and the serially diluted FR167653. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 15 minutes.
-
Initiate the kinase reaction by adding ATP. It is recommended to use an ATP concentration at or near the Km for each respective isoform to ensure accurate IC50 determination for an ATP-competitive inhibitor.
-
Allow the reaction to proceed for a predetermined time within the linear range of the assay.
-
Terminate the reaction according to the specific assay protocol (e.g., by adding a stop solution or spotting onto P81 paper).
-
Quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell-Based p38 Inhibition Assay
Objective: To evaluate the functional inhibition of the p38 signaling pathway by FR167653 in a cellular context.
Materials:
-
A suitable cell line that expresses the p38 isoform(s) of interest and responds to a p38 activator (e.g., HEK293, THP-1, or HeLa cells).
-
FR167653
-
A p38 pathway activator (e.g., anisomycin, lipopolysaccharide [LPS], or TNF-α).
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies for Western blotting: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-phospho-p38 (Thr180/Tyr182), and anti-total-p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with a range of concentrations of FR167653 (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a p38 activator for a time determined to induce robust phosphorylation of downstream targets (typically 15-30 minutes).
-
Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phospho-MK2 and total MK2. Probing for phospho-p38 and total p38 can confirm that the inhibitor is not acting upstream of p38 itself.
-
Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized phospho-protein signal against the FR167653 concentration to determine the cellular potency of the inhibitor.
Troubleshooting Guides
Issue 1: High background signal in the in vitro kinase assay.
-
Possible Cause: High level of kinase autophosphorylation.
-
Troubleshooting Step: Reduce the concentration of the recombinant kinase in the assay. Run a control reaction without the substrate to quantify the contribution of autophosphorylation to the total signal.
Issue 2: FR167653 shows no inhibitory activity in the in vitro assay.
-
Possible Cause: The inhibitor may have degraded, the ATP concentration may be too high, or the enzyme may be inactive.
-
Troubleshooting Step: Confirm the integrity and concentration of the FR167653 stock solution. Lower the ATP concentration to the Km of the kinase. Include a known p38 inhibitor as a positive control to validate the assay system.
Issue 3: Significant well-to-well variability in the cell-based assay.
-
Possible Cause: Inconsistent cell seeding, variations in the timing of reagent addition, or compromised cell health.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette or automated liquid handler for the simultaneous addition of the inhibitor and activator. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure that the observed effects are not a result of cytotoxicity.
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Caption: A generalized experimental workflow for assessing the isoform specificity of FR167653.
References
- 1. Diagnostic Significance of p38 Isoforms (p38α, p38β, p38γ, p38δ) in Head and Neck Squamous Cell Carcinoma: Comparative Serum Level Evaluation and Design of Novel Peptide Inhibitor Targeting the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Assessing FR167653 Specificity Against p38 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting protocols for researchers investigating the specificity of the p38 MAPK inhibitor, FR167653, against the various p38 isoforms.
Introduction
Frequently Asked Questions (FAQs)
Q1: What does it mean for FR167653 to be a "specific" p38 inhibitor?
A1: In the context of kinase inhibitors, "specific" generally indicates that the compound has a significantly higher potency for its intended target family (in this case, p38 MAPKs) compared to other kinase families like JNKs or ERKs. However, this does not guarantee equal potency against all isoforms within the target family. The p38 isoforms can be categorized into two subsets based on their sensitivity to certain classes of inhibitors. For instance, p38α and p38β are often sensitive to pyridinyl imidazole drugs, whereas p38γ and p38δ can be resistant.[1] Therefore, it is imperative to experimentally profile FR167653 against each of the four p38 isoforms to fully understand its specificity.
Q2: I am observing inconsistent IC50 values for FR167653 in my experiments. What are the likely causes?
A2: Variability in IC50 values is a common issue and can stem from several factors:
-
Assay Format: In vitro biochemical assays using purified recombinant enzymes may produce different results than cell-based assays. Cellular environments introduce complexities such as membrane permeability, drug efflux pumps, and high physiological concentrations of ATP, all of which can influence a compound's apparent potency.
-
ATP Concentration: For ATP-competitive inhibitors like FR167653, the concentration of ATP in a biochemical assay is a critical parameter. High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition, thus increasing the apparent IC50.
-
Reagent Quality: The source, purity, and handling of recombinant p38 isoforms and substrates can impact their activity and lead to assay variability.
-
Experimental Conditions: Minor deviations in buffer components, pH, incubation times, and temperature can alter enzyme kinetics and inhibitor binding affinity.
Q3: My in vitro results show that FR167653 potently inhibits p38α, but I am not observing the expected downstream effect in my cell-based model. What could be the reason?
A3: This discrepancy between in vitro and cellular activity is a frequent challenge in drug discovery. Potential reasons include:
-
Poor Cell Permeability: FR167653 may not efficiently cross the plasma membrane of your specific cell type.
-
Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
-
Off-Target Effects: In the complex cellular milieu, FR167653 might interact with other proteins, leading to unexpected signaling events that could counteract or mask the effects of p38α inhibition.
-
Isoform Redundancy: If the cell type under investigation expresses multiple p38 isoforms, other isoforms that are less sensitive to FR167653 may compensate for the loss of p38α activity.
Q4: How can I verify that FR167653 is binding to p38 kinases within my cells?
A4: Confirming target engagement in a cellular context is crucial. Two common methods are:
-
Western Blotting: Assess the phosphorylation status of a direct downstream substrate of p38, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). A dose-dependent decrease in the level of phosphorylated MK2 following treatment with FR167653 provides strong evidence of p38 pathway inhibition.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a p38 isoform in the presence of FR167653 would confirm direct physical interaction.
Data Presentation
Table 1: Inhibitory Profile of FR167653 Against p38 Isoforms
| Isoform | IC50 / Ki | Remarks |
| p38α (MAPK14) | Not Publicly Reported | FR167653 is described as a specific inhibitor of the p38 MAPK pathway.[2][3][4][5] |
| p38β (MAPK11) | Not Publicly Reported | Researchers are encouraged to determine the specific inhibitory values for their experimental system. |
| p38γ (MAPK12/ERK6) | Not Publicly Reported | |
| p38δ (MAPK13/SAPK4) | Not Publicly Reported |
Note: The lack of consistent, publicly available quantitative data for FR167653 against each p38 isoform necessitates that researchers perform these evaluations in-house to accurately interpret their results.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FR167653 against each of the four purified p38 isoforms.
Materials:
-
Recombinant, active human p38α, p38β, p38γ, and p38δ kinases
-
A suitable kinase substrate (e.g., ATF2, Myelin Basic Protein [MBP])
-
FR167653
-
ATP ([γ-³²P]ATP for radiometric assays or high-purity unlabeled ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagents (e.g., P81 phosphocellulose paper and a scintillation counter for radiometric detection, or a commercial luminescence-based kit like ADP-Glo™)
-
96-well assay plates
Procedure:
-
Prepare a 10-point serial dilution of FR167653 in the kinase assay buffer.
-
In a 96-well plate, combine the recombinant p38 isoform, the kinase substrate, and the serially diluted FR167653. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 15 minutes.
-
Initiate the kinase reaction by adding ATP. It is recommended to use an ATP concentration at or near the Km for each respective isoform to ensure accurate IC50 determination for an ATP-competitive inhibitor.
-
Allow the reaction to proceed for a predetermined time within the linear range of the assay.
-
Terminate the reaction according to the specific assay protocol (e.g., by adding a stop solution or spotting onto P81 paper).
-
Quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell-Based p38 Inhibition Assay
Objective: To evaluate the functional inhibition of the p38 signaling pathway by FR167653 in a cellular context.
Materials:
-
A suitable cell line that expresses the p38 isoform(s) of interest and responds to a p38 activator (e.g., HEK293, THP-1, or HeLa cells).
-
FR167653
-
A p38 pathway activator (e.g., anisomycin, lipopolysaccharide [LPS], or TNF-α).
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies for Western blotting: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-phospho-p38 (Thr180/Tyr182), and anti-total-p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with a range of concentrations of FR167653 (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a p38 activator for a time determined to induce robust phosphorylation of downstream targets (typically 15-30 minutes).
-
Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phospho-MK2 and total MK2. Probing for phospho-p38 and total p38 can confirm that the inhibitor is not acting upstream of p38 itself.
-
Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized phospho-protein signal against the FR167653 concentration to determine the cellular potency of the inhibitor.
Troubleshooting Guides
Issue 1: High background signal in the in vitro kinase assay.
-
Possible Cause: High level of kinase autophosphorylation.
-
Troubleshooting Step: Reduce the concentration of the recombinant kinase in the assay. Run a control reaction without the substrate to quantify the contribution of autophosphorylation to the total signal.
Issue 2: FR167653 shows no inhibitory activity in the in vitro assay.
-
Possible Cause: The inhibitor may have degraded, the ATP concentration may be too high, or the enzyme may be inactive.
-
Troubleshooting Step: Confirm the integrity and concentration of the FR167653 stock solution. Lower the ATP concentration to the Km of the kinase. Include a known p38 inhibitor as a positive control to validate the assay system.
Issue 3: Significant well-to-well variability in the cell-based assay.
-
Possible Cause: Inconsistent cell seeding, variations in the timing of reagent addition, or compromised cell health.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette or automated liquid handler for the simultaneous addition of the inhibitor and activator. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure that the observed effects are not a result of cytotoxicity.
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Caption: A generalized experimental workflow for assessing the isoform specificity of FR167653.
References
- 1. Diagnostic Significance of p38 Isoforms (p38α, p38β, p38γ, p38δ) in Head and Neck Squamous Cell Carcinoma: Comparative Serum Level Evaluation and Design of Novel Peptide Inhibitor Targeting the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibition: FR167653 versus SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of p38 mitogen-activated protein kinase (MAPK): FR167653 and SB203580. This document is intended to assist researchers in making informed decisions when selecting an appropriate inhibitor for their experimental needs by presenting available quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors. Dysregulation of this pathway is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. As such, the p38 MAPKs, particularly the α and β isoforms, have become important targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding pocket of p38 MAPKs are invaluable tools for dissecting the pathway's role in physiological and pathological processes.
Overview of FR167653 and SB203580
FR167653 is a potent and specific inhibitor of p38 MAPK that has demonstrated significant anti-inflammatory effects in various in vivo models.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] While its efficacy in animal models is well-documented, specific in vitro IC50 values for p38 isoforms and comprehensive kinase selectivity data are not as readily available in the public domain.
SB203580 is one of the most widely studied and commercially available p38 MAPK inhibitors. It is a pyridinyl imidazole (B134444) compound that selectively inhibits the p38α and p38β2 isoforms.[4][5] Its mechanism of action involves competitive binding to the ATP pocket of the kinase.[6] While highly potent for its intended targets, SB203580 has been reported to have off-target effects on other kinases, which should be a consideration in experimental design.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for FR167653 and SB203580, focusing on their inhibitory potency against p38 MAPK isoforms and other kinases.
Table 1: p38 MAPK Inhibition Profile
| Inhibitor | Target Isoform | IC50 (nM) | Cell-based IC50 (µM) | Ki (nM) | Reference(s) |
| SB203580 | p38α (SAPK2a) | 50 | 0.3-0.5 (THP-1 cells) | 21 | [4][6][7] |
| p38β2 (SAPK2b) | 500 | - | - | [4] | |
| FR167653 | p38 MAPK | Data not available | Data not available | Data not available | [3] |
Table 2: Kinase Selectivity Profile of SB203580
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. p38α | Reference(s) |
| RIPK2 | 46 | ~1 | [10] |
| JNK3 | >10,000 | >200 | [7] |
| LCK | >10,000 | >200 | [4] |
| GSK-3β | >10,000 | >200 | [4] |
| PKBα | 3,000 - 5,000 | 60 - 100 | [7] |
Note: Comprehensive kinase selectivity panel data for FR167653 is not publicly available.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
Caption: General experimental workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare p38 MAPK inhibitors.
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate[11]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
Test compounds (FR167653, SB203580) dissolved in DMSO
-
P81 phosphocellulose paper or ADP-Glo™ Kinase Assay kit
-
[γ-³²P]ATP (for radioactive assay)
-
Phosphoric acid (for radioactive assay)
-
Scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure (Radioactive Method):
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a reaction tube, combine the recombinant p38α MAPK enzyme, the test compound dilution (or DMSO for control), and the ATF2 substrate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[12]
Western Blot Analysis of p38 MAPK Phosphorylation
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of p38 MAPK or its downstream substrate, MAPKAPK2, in response to a stimulus.[13]
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus (e.g., Anisomycin, Lipopolysaccharide)
-
Test compounds (FR167653, SB203580)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2[13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[14]
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the inhibitors on cell viability and proliferation, which is crucial for distinguishing specific inhibitory effects from general cytotoxicity.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds (FR167653, SB203580)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[15][16]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC50 (50% cytotoxic concentration).[17]
Conclusion
Both FR167653 and SB203580 are valuable tools for investigating the roles of p38 MAPK in various biological processes. SB203580 is a well-characterized inhibitor with known potency for p38α and p38β2, but researchers should be mindful of its potential off-target effects at higher concentrations. FR167653 has demonstrated potent anti-inflammatory effects in vivo and appears to be a specific p38 MAPK inhibitor. However, the lack of publicly available, direct comparative in vitro data on its potency and selectivity against a broad kinase panel makes a head-to-head quantitative comparison with SB203580 challenging.
The choice between these inhibitors will depend on the specific experimental context. For initial in vitro studies where well-defined potency is required, SB203580 may be a suitable choice, with appropriate controls to account for potential off-target effects. For in vivo studies focusing on anti-inflammatory outcomes, FR167653 has a strong track record. It is recommended that researchers perform their own in-house validation of these inhibitors within their specific experimental systems to ensure the reliability and interpretability of their results.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to p38 MAPK Inhibition: FR167653 versus SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of p38 mitogen-activated protein kinase (MAPK): FR167653 and SB203580. This document is intended to assist researchers in making informed decisions when selecting an appropriate inhibitor for their experimental needs by presenting available quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors. Dysregulation of this pathway is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. As such, the p38 MAPKs, particularly the α and β isoforms, have become important targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding pocket of p38 MAPKs are invaluable tools for dissecting the pathway's role in physiological and pathological processes.
Overview of FR167653 and SB203580
FR167653 is a potent and specific inhibitor of p38 MAPK that has demonstrated significant anti-inflammatory effects in various in vivo models.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] While its efficacy in animal models is well-documented, specific in vitro IC50 values for p38 isoforms and comprehensive kinase selectivity data are not as readily available in the public domain.
SB203580 is one of the most widely studied and commercially available p38 MAPK inhibitors. It is a pyridinyl imidazole compound that selectively inhibits the p38α and p38β2 isoforms.[4][5] Its mechanism of action involves competitive binding to the ATP pocket of the kinase.[6] While highly potent for its intended targets, SB203580 has been reported to have off-target effects on other kinases, which should be a consideration in experimental design.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for FR167653 and SB203580, focusing on their inhibitory potency against p38 MAPK isoforms and other kinases.
Table 1: p38 MAPK Inhibition Profile
| Inhibitor | Target Isoform | IC50 (nM) | Cell-based IC50 (µM) | Ki (nM) | Reference(s) |
| SB203580 | p38α (SAPK2a) | 50 | 0.3-0.5 (THP-1 cells) | 21 | [4][6][7] |
| p38β2 (SAPK2b) | 500 | - | - | [4] | |
| FR167653 | p38 MAPK | Data not available | Data not available | Data not available | [3] |
Table 2: Kinase Selectivity Profile of SB203580
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. p38α | Reference(s) |
| RIPK2 | 46 | ~1 | [10] |
| JNK3 | >10,000 | >200 | [7] |
| LCK | >10,000 | >200 | [4] |
| GSK-3β | >10,000 | >200 | [4] |
| PKBα | 3,000 - 5,000 | 60 - 100 | [7] |
Note: Comprehensive kinase selectivity panel data for FR167653 is not publicly available.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
Caption: General experimental workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare p38 MAPK inhibitors.
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate[11]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
Test compounds (FR167653, SB203580) dissolved in DMSO
-
P81 phosphocellulose paper or ADP-Glo™ Kinase Assay kit
-
[γ-³²P]ATP (for radioactive assay)
-
Phosphoric acid (for radioactive assay)
-
Scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure (Radioactive Method):
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a reaction tube, combine the recombinant p38α MAPK enzyme, the test compound dilution (or DMSO for control), and the ATF2 substrate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[12]
Western Blot Analysis of p38 MAPK Phosphorylation
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of p38 MAPK or its downstream substrate, MAPKAPK2, in response to a stimulus.[13]
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus (e.g., Anisomycin, Lipopolysaccharide)
-
Test compounds (FR167653, SB203580)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2[13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[14]
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the inhibitors on cell viability and proliferation, which is crucial for distinguishing specific inhibitory effects from general cytotoxicity.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds (FR167653, SB203580)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[15][16]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the CC50 (50% cytotoxic concentration).[17]
Conclusion
Both FR167653 and SB203580 are valuable tools for investigating the roles of p38 MAPK in various biological processes. SB203580 is a well-characterized inhibitor with known potency for p38α and p38β2, but researchers should be mindful of its potential off-target effects at higher concentrations. FR167653 has demonstrated potent anti-inflammatory effects in vivo and appears to be a specific p38 MAPK inhibitor. However, the lack of publicly available, direct comparative in vitro data on its potency and selectivity against a broad kinase panel makes a head-to-head quantitative comparison with SB203580 challenging.
The choice between these inhibitors will depend on the specific experimental context. For initial in vitro studies where well-defined potency is required, SB203580 may be a suitable choice, with appropriate controls to account for potential off-target effects. For in vivo studies focusing on anti-inflammatory outcomes, FR167653 has a strong track record. It is recommended that researchers perform their own in-house validation of these inhibitors within their specific experimental systems to ensure the reliability and interpretability of their results.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to FR167653 and BIRB 796 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitors, FR167653 and BIRB 796, based on their performance in various inflammation models. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific research needs.
Introduction to FR167653 and BIRB 796
Both FR167653 and BIRB 796 are potent small molecule inhibitors of p38 MAPK, a key kinase involved in the inflammatory cascade. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, both compounds effectively suppress the inflammatory response, making them valuable tools for studying and potentially treating inflammatory diseases.
FR167653 is a selective p38 MAPK inhibitor that has demonstrated efficacy in various preclinical models of inflammation. It is known to potently suppress the production of TNF-α and IL-1β.
BIRB 796 , also known as Doramapimod, is a highly potent and orally active inhibitor of p38 MAPK. It is a diaryl urea (B33335) compound that binds to an allosteric site on the p38 kinase, a mechanism that distinguishes it from many other ATP-competitive inhibitors.[1] This unique binding mode results in a slow dissociation rate and high affinity. BIRB 796 has been evaluated in clinical trials for inflammatory conditions.[2][3]
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
FR167653 and BIRB 796 exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals. Upon stimulation by stressors or pro-inflammatory cytokines, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, which in turn regulate the expression of inflammatory genes.
Quantitative Data Presentation
The following tables summarize the available quantitative data for FR167653 and BIRB 796 from various in vitro and in vivo studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro Inhibition of p38 MAPK Isoforms
| Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) | Reference |
| BIRB 796 | 38 | 65 | 200 | 520 | [4] |
| FR167653 | Not Reported | Not Reported | Not Reported | Not Reported | - |
Table 2: In Vitro Inhibition of Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine | IC₅₀ (nM) | Reference |
| BIRB 796 | Human PBMCs | LPS | TNF-α | ~10-100 | [1] |
| BIRB 796 | THP-1 cells | LPS | IL-8 | Reduced production | [5] |
| FR167653 | Human Monocytes | LPS | IL-1β, TNF-α | Potent inhibition | [6] |
Table 3: In Vivo Efficacy in Inflammation Models
| Compound | Model | Species | Key Findings | Reference |
| BIRB 796 | Collagen-Induced Arthritis | Mouse | Demonstrated efficacy | [1] |
| FR167653 | Carrageenan-Induced Paw Edema | Mouse | Inhibited edema and suppressed TNF-α and PGE₂ levels in the paw | |
| FR167653 | LPS-Induced Plasma Leakage | Mouse | Dose-dependently inhibited plasma leakage and suppressed serum and skin TNF-α and PGE₂ levels |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a generalized procedure for evaluating the in vitro efficacy of p38 MAPK inhibitors.
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
2. Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well.
3. Compound Treatment:
-
Prepare serial dilutions of FR167653 or BIRB 796 in culture medium.
-
Add the compounds to the respective wells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
4. LPS Stimulation:
-
Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1-10 ng/mL to all wells except the negative control.
5. Incubation and Supernatant Collection:
-
Incubate the plates for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates and carefully collect the cell-free supernatant.
6. Cytokine Analysis:
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
7. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Mice
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Use male BALB/c mice (6-8 weeks old).
-
House the animals under standard laboratory conditions with free access to food and water.
2. Compound Administration:
-
Administer FR167653 or BIRB 796 orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection.
-
A vehicle control group should be included.
3. Induction of Edema:
-
Inject 20-50 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
5. Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
In Vivo Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used model for studying rheumatoid arthritis.
1. Animals:
-
Use DBA/1 mice, which are susceptible to CIA.
2. Immunization:
-
Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
Administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
3. Compound Administration:
-
Begin oral or parenteral administration of FR167653 or BIRB 796 after the onset of arthritis (prophylactic or therapeutic regimen).
-
Include a vehicle control group.
4. Arthritis Assessment:
-
Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The maximum score per mouse is 16.
-
Paw thickness can also be measured using calipers.
5. Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.
Summary and Conclusion
Both FR167653 and BIRB 796 are effective inhibitors of the p38 MAPK pathway and demonstrate significant anti-inflammatory properties in a range of preclinical models.
-
BIRB 796 has been more extensively characterized in terms of its inhibitory activity against the different p38 MAPK isoforms, with specific IC₅₀ values available. Its unique allosteric binding mechanism contributes to its high potency and long residence time on the target.
-
FR167653 has been shown to be a potent inhibitor of pro-inflammatory cytokine production, particularly TNF-α and IL-1β, and is effective in in vivo models of acute inflammation.
The choice between these two inhibitors will depend on the specific research question. For studies requiring a well-characterized inhibitor with known potency against different p38 isoforms, BIRB 796 may be the preferred choice. For general studies on the role of p38 MAPK in inflammation where potent cytokine inhibition is the primary goal, FR167653 is also a valuable tool.
Researchers are encouraged to consult the original research articles for detailed experimental conditions and to perform their own dose-response experiments to determine the optimal concentration for their specific model system.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FR167653 and BIRB 796 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitors, FR167653 and BIRB 796, based on their performance in various inflammation models. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific research needs.
Introduction to FR167653 and BIRB 796
Both FR167653 and BIRB 796 are potent small molecule inhibitors of p38 MAPK, a key kinase involved in the inflammatory cascade. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, both compounds effectively suppress the inflammatory response, making them valuable tools for studying and potentially treating inflammatory diseases.
FR167653 is a selective p38 MAPK inhibitor that has demonstrated efficacy in various preclinical models of inflammation. It is known to potently suppress the production of TNF-α and IL-1β.
BIRB 796 , also known as Doramapimod, is a highly potent and orally active inhibitor of p38 MAPK. It is a diaryl urea compound that binds to an allosteric site on the p38 kinase, a mechanism that distinguishes it from many other ATP-competitive inhibitors.[1] This unique binding mode results in a slow dissociation rate and high affinity. BIRB 796 has been evaluated in clinical trials for inflammatory conditions.[2][3]
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
FR167653 and BIRB 796 exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals. Upon stimulation by stressors or pro-inflammatory cytokines, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, which in turn regulate the expression of inflammatory genes.
Quantitative Data Presentation
The following tables summarize the available quantitative data for FR167653 and BIRB 796 from various in vitro and in vivo studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro Inhibition of p38 MAPK Isoforms
| Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) | Reference |
| BIRB 796 | 38 | 65 | 200 | 520 | [4] |
| FR167653 | Not Reported | Not Reported | Not Reported | Not Reported | - |
Table 2: In Vitro Inhibition of Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine | IC₅₀ (nM) | Reference |
| BIRB 796 | Human PBMCs | LPS | TNF-α | ~10-100 | [1] |
| BIRB 796 | THP-1 cells | LPS | IL-8 | Reduced production | [5] |
| FR167653 | Human Monocytes | LPS | IL-1β, TNF-α | Potent inhibition | [6] |
Table 3: In Vivo Efficacy in Inflammation Models
| Compound | Model | Species | Key Findings | Reference |
| BIRB 796 | Collagen-Induced Arthritis | Mouse | Demonstrated efficacy | [1] |
| FR167653 | Carrageenan-Induced Paw Edema | Mouse | Inhibited edema and suppressed TNF-α and PGE₂ levels in the paw | |
| FR167653 | LPS-Induced Plasma Leakage | Mouse | Dose-dependently inhibited plasma leakage and suppressed serum and skin TNF-α and PGE₂ levels |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a generalized procedure for evaluating the in vitro efficacy of p38 MAPK inhibitors.
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
2. Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well.
3. Compound Treatment:
-
Prepare serial dilutions of FR167653 or BIRB 796 in culture medium.
-
Add the compounds to the respective wells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
4. LPS Stimulation:
-
Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1-10 ng/mL to all wells except the negative control.
5. Incubation and Supernatant Collection:
-
Incubate the plates for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates and carefully collect the cell-free supernatant.
6. Cytokine Analysis:
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
7. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Mice
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Use male BALB/c mice (6-8 weeks old).
-
House the animals under standard laboratory conditions with free access to food and water.
2. Compound Administration:
-
Administer FR167653 or BIRB 796 orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection.
-
A vehicle control group should be included.
3. Induction of Edema:
-
Inject 20-50 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
5. Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
In Vivo Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used model for studying rheumatoid arthritis.
1. Animals:
-
Use DBA/1 mice, which are susceptible to CIA.
2. Immunization:
-
Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
Administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
3. Compound Administration:
-
Begin oral or parenteral administration of FR167653 or BIRB 796 after the onset of arthritis (prophylactic or therapeutic regimen).
-
Include a vehicle control group.
4. Arthritis Assessment:
-
Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The maximum score per mouse is 16.
-
Paw thickness can also be measured using calipers.
5. Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.
Summary and Conclusion
Both FR167653 and BIRB 796 are effective inhibitors of the p38 MAPK pathway and demonstrate significant anti-inflammatory properties in a range of preclinical models.
-
BIRB 796 has been more extensively characterized in terms of its inhibitory activity against the different p38 MAPK isoforms, with specific IC₅₀ values available. Its unique allosteric binding mechanism contributes to its high potency and long residence time on the target.
-
FR167653 has been shown to be a potent inhibitor of pro-inflammatory cytokine production, particularly TNF-α and IL-1β, and is effective in in vivo models of acute inflammation.
The choice between these two inhibitors will depend on the specific research question. For studies requiring a well-characterized inhibitor with known potency against different p38 isoforms, BIRB 796 may be the preferred choice. For general studies on the role of p38 MAPK in inflammation where potent cytokine inhibition is the primary goal, FR167653 is also a valuable tool.
Researchers are encouraged to consult the original research articles for detailed experimental conditions and to perform their own dose-response experiments to determine the optimal concentration for their specific model system.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: FR167653 and VX-745 (Neflamapimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: FR167653 and VX-745 (neflamapimod). Both small molecules target the p38 MAPK signaling pathway, a critical regulator of inflammatory responses. While both compounds have demonstrated anti-inflammatory properties, their development, and the extent of their characterization in publicly available literature differ significantly. This comparison aims to summarize the available experimental data to aid researchers in evaluating these compounds for their studies.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both FR167653 and VX-745 function by inhibiting the activity of p38 MAP kinases. These kinases are key components of a signaling cascade that responds to cellular stress and inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). The p38 MAPK family comprises four isoforms: α, β, γ, and δ. The α and β isoforms are ubiquitously expressed and are considered the primary mediators of the inflammatory response. Inhibition of p38α, in particular, has been a major focus for the development of anti-inflammatory drugs. By blocking p38 MAPK, these inhibitors can suppress the production of pro-inflammatory cytokines and mitigate downstream inflammatory effects.
Quantitative Performance Data
A direct comparison of the inhibitory potency of FR167653 and VX-745 is challenging due to the limited availability of public data for FR167653's activity against specific p38 isoforms. However, extensive data for VX-745 (neflamapimod) allows for a detailed characterization of its potency and selectivity.
In Vitro Kinase Inhibition
| Compound | Target | IC50 | Selectivity |
| VX-745 (neflamapimod) | p38α | 10 nM[1] | 22-fold vs p38β[1] |
| p38β | 220 nM[1] | ||
| p38γ | >20 µM[1] | ||
| FR167653 | p38 MAPK | Data not publicly available | Data not publicly available |
Cellular Activity: Cytokine Inhibition
Both compounds have demonstrated the ability to inhibit the production of key pro-inflammatory cytokines in cellular assays. VX-745 has well-defined IC50 values for the inhibition of TNF-α and IL-1β in human peripheral blood mononuclear cells (PBMCs).[1] FR167653 has also been shown to be a potent suppressor of TNF-α and IL-1β production in response to lipopolysaccharide (LPS) in human monocytes and alveolar macrophages.[3]
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 |
| VX-745 (neflamapimod) | Human PBMCs | LPS | TNF-α | 52 nM[1] |
| IL-1β | 56 nM[1] | |||
| FR167653 | Human Monocytes | LPS | TNF-α | Potent inhibition demonstrated, specific IC50 not reported[3] |
| IL-1β | Potent inhibition demonstrated, specific IC50 not reported[3] |
In Vivo Efficacy
Both FR167653 and VX-745 have demonstrated anti-inflammatory efficacy in various preclinical animal models.
FR167653
FR167653 has shown efficacy in several models of acute and chronic inflammation:
-
LPS-induced Shock in Rabbits: A dose of 0.32 mg/kg/h ameliorated mortality and attenuated the hypotensive response, along with inhibiting increases in plasma IL-1β and TNF-α levels.
-
Acetic Acid-Induced Colitis in Rats: Subcutaneous administration of 1.5 and 2.5 mg/kg every 6 hours significantly ameliorated colonic lesions and reduced mucosal and serum levels of TNF-α and IL-1β.
-
LPS-induced Hepatic Microvascular Dysfunction in Mice: Intravenous administration of 1 and 10 mg/kg significantly reduced leukocyte adhesion and restored sinusoidal perfusion, correlating with lower levels of TNF-α and IL-1β.[4]
-
Nonobese Diabetic (NOD) Mice: Continuous oral administration of 0.08% FR167653 prevented the development of diabetes by keeping insulitis benign, partly by inhibiting Th1 immunity.[5]
VX-745 (Neflamapimod)
VX-745 has been evaluated in preclinical models of arthritis and, more recently, in models of neurodegenerative diseases.
-
Adjuvant-Induced Arthritis (AA) in Rats: An ED50 of 5 mg/kg was reported, with histological analysis showing significant inhibition of bone resorption and inflammation.[1]
-
Collagen-Induced Arthritis (CIA) in Mice: Doses of 2.5, 5, and 10 mg/kg resulted in a dose-responsive improvement in inflammatory scores and protection against bone and cartilage erosion.[1]
-
Neuroinflammation and Cognitive Deficits: VX-745 has been extensively studied in the context of Alzheimer's disease and other neurodegenerative disorders, where it has been shown to reduce neuroinflammation and improve cognitive function in animal models.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 MAPK isoform.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of purified recombinant p38 MAPK, a suitable substrate (e.g., ATF2), ATP, and the test inhibitor at various concentrations.
-
Pre-incubation: In a multi-well plate, combine the p38 kinase and the test inhibitor in a kinase assay buffer and allow them to pre-incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as EDTA or SDS-PAGE loading buffer.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
ELISA: Using a phospho-specific antibody.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.
-
Radiometric Assay: Using radiolabeled [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from cells stimulated with an inflammatory agent like LPS.
Protocol Outline:
-
Cell Culture: Culture a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1), in a multi-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Add an inflammatory stimulus, typically lipopolysaccharide (LPS), to the wells to induce cytokine production.
-
Incubation: Incubate the cells for a period sufficient for cytokine production and release into the culture medium (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α, IL-1β) in the supernatant using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of cytokine inhibition at each inhibitor concentration relative to the stimulated control and determine the IC50 value from the resulting dose-response curve.
Summary and Conclusion
Both FR167653 and VX-745 (neflamapimod) are effective inhibitors of the p38 MAPK signaling pathway, demonstrating anti-inflammatory properties in a range of preclinical models.
VX-745 (neflamapimod) has been extensively characterized, with publicly available data on its potent and selective inhibition of p38α and p38β isoforms, as well as its cellular activity in inhibiting key pro-inflammatory cytokines. Its development has progressed to clinical trials, particularly for neurodegenerative diseases, providing a wealth of information on its pharmacokinetic and pharmacodynamic properties in humans.
FR167653 has demonstrated significant in vivo efficacy in various models of inflammation, effectively reducing cytokine production and ameliorating disease pathology. However, a direct comparison of its intrinsic inhibitory potency against the p38 MAPK isoforms is limited by the lack of publicly available IC50 data.
For researchers selecting a p38 MAPK inhibitor, the choice may depend on the specific research question. VX-745 offers the advantage of well-defined in vitro potency and a more extensive publicly available dataset, including clinical data. FR167653, while less characterized at the molecular level in the public domain, has a strong portfolio of in vivo efficacy in diverse inflammatory models. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK506 potently inhibits T cell activation induced TNF-alpha and IL-1beta production in vitro by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
A Comparative Guide to p38 MAPK Inhibitors: FR167653 and VX-745 (Neflamapimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: FR167653 and VX-745 (neflamapimod). Both small molecules target the p38 MAPK signaling pathway, a critical regulator of inflammatory responses. While both compounds have demonstrated anti-inflammatory properties, their development, and the extent of their characterization in publicly available literature differ significantly. This comparison aims to summarize the available experimental data to aid researchers in evaluating these compounds for their studies.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both FR167653 and VX-745 function by inhibiting the activity of p38 MAP kinases. These kinases are key components of a signaling cascade that responds to cellular stress and inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). The p38 MAPK family comprises four isoforms: α, β, γ, and δ. The α and β isoforms are ubiquitously expressed and are considered the primary mediators of the inflammatory response. Inhibition of p38α, in particular, has been a major focus for the development of anti-inflammatory drugs. By blocking p38 MAPK, these inhibitors can suppress the production of pro-inflammatory cytokines and mitigate downstream inflammatory effects.
Quantitative Performance Data
A direct comparison of the inhibitory potency of FR167653 and VX-745 is challenging due to the limited availability of public data for FR167653's activity against specific p38 isoforms. However, extensive data for VX-745 (neflamapimod) allows for a detailed characterization of its potency and selectivity.
In Vitro Kinase Inhibition
| Compound | Target | IC50 | Selectivity |
| VX-745 (neflamapimod) | p38α | 10 nM[1] | 22-fold vs p38β[1] |
| p38β | 220 nM[1] | ||
| p38γ | >20 µM[1] | ||
| FR167653 | p38 MAPK | Data not publicly available | Data not publicly available |
Cellular Activity: Cytokine Inhibition
Both compounds have demonstrated the ability to inhibit the production of key pro-inflammatory cytokines in cellular assays. VX-745 has well-defined IC50 values for the inhibition of TNF-α and IL-1β in human peripheral blood mononuclear cells (PBMCs).[1] FR167653 has also been shown to be a potent suppressor of TNF-α and IL-1β production in response to lipopolysaccharide (LPS) in human monocytes and alveolar macrophages.[3]
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 |
| VX-745 (neflamapimod) | Human PBMCs | LPS | TNF-α | 52 nM[1] |
| IL-1β | 56 nM[1] | |||
| FR167653 | Human Monocytes | LPS | TNF-α | Potent inhibition demonstrated, specific IC50 not reported[3] |
| IL-1β | Potent inhibition demonstrated, specific IC50 not reported[3] |
In Vivo Efficacy
Both FR167653 and VX-745 have demonstrated anti-inflammatory efficacy in various preclinical animal models.
FR167653
FR167653 has shown efficacy in several models of acute and chronic inflammation:
-
LPS-induced Shock in Rabbits: A dose of 0.32 mg/kg/h ameliorated mortality and attenuated the hypotensive response, along with inhibiting increases in plasma IL-1β and TNF-α levels.
-
Acetic Acid-Induced Colitis in Rats: Subcutaneous administration of 1.5 and 2.5 mg/kg every 6 hours significantly ameliorated colonic lesions and reduced mucosal and serum levels of TNF-α and IL-1β.
-
LPS-induced Hepatic Microvascular Dysfunction in Mice: Intravenous administration of 1 and 10 mg/kg significantly reduced leukocyte adhesion and restored sinusoidal perfusion, correlating with lower levels of TNF-α and IL-1β.[4]
-
Nonobese Diabetic (NOD) Mice: Continuous oral administration of 0.08% FR167653 prevented the development of diabetes by keeping insulitis benign, partly by inhibiting Th1 immunity.[5]
VX-745 (Neflamapimod)
VX-745 has been evaluated in preclinical models of arthritis and, more recently, in models of neurodegenerative diseases.
-
Adjuvant-Induced Arthritis (AA) in Rats: An ED50 of 5 mg/kg was reported, with histological analysis showing significant inhibition of bone resorption and inflammation.[1]
-
Collagen-Induced Arthritis (CIA) in Mice: Doses of 2.5, 5, and 10 mg/kg resulted in a dose-responsive improvement in inflammatory scores and protection against bone and cartilage erosion.[1]
-
Neuroinflammation and Cognitive Deficits: VX-745 has been extensively studied in the context of Alzheimer's disease and other neurodegenerative disorders, where it has been shown to reduce neuroinflammation and improve cognitive function in animal models.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 MAPK isoform.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of purified recombinant p38 MAPK, a suitable substrate (e.g., ATF2), ATP, and the test inhibitor at various concentrations.
-
Pre-incubation: In a multi-well plate, combine the p38 kinase and the test inhibitor in a kinase assay buffer and allow them to pre-incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as EDTA or SDS-PAGE loading buffer.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
ELISA: Using a phospho-specific antibody.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.
-
Radiometric Assay: Using radiolabeled [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from cells stimulated with an inflammatory agent like LPS.
Protocol Outline:
-
Cell Culture: Culture a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1), in a multi-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Add an inflammatory stimulus, typically lipopolysaccharide (LPS), to the wells to induce cytokine production.
-
Incubation: Incubate the cells for a period sufficient for cytokine production and release into the culture medium (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α, IL-1β) in the supernatant using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of cytokine inhibition at each inhibitor concentration relative to the stimulated control and determine the IC50 value from the resulting dose-response curve.
Summary and Conclusion
Both FR167653 and VX-745 (neflamapimod) are effective inhibitors of the p38 MAPK signaling pathway, demonstrating anti-inflammatory properties in a range of preclinical models.
VX-745 (neflamapimod) has been extensively characterized, with publicly available data on its potent and selective inhibition of p38α and p38β isoforms, as well as its cellular activity in inhibiting key pro-inflammatory cytokines. Its development has progressed to clinical trials, particularly for neurodegenerative diseases, providing a wealth of information on its pharmacokinetic and pharmacodynamic properties in humans.
FR167653 has demonstrated significant in vivo efficacy in various models of inflammation, effectively reducing cytokine production and ameliorating disease pathology. However, a direct comparison of its intrinsic inhibitory potency against the p38 MAPK isoforms is limited by the lack of publicly available IC50 data.
For researchers selecting a p38 MAPK inhibitor, the choice may depend on the specific research question. VX-745 offers the advantage of well-defined in vitro potency and a more extensive publicly available dataset, including clinical data. FR167653, while less characterized at the molecular level in the public domain, has a strong portfolio of in vivo efficacy in diverse inflammatory models. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK506 potently inhibits T cell activation induced TNF-alpha and IL-1beta production in vitro by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
A Head-to-Head Showdown: Evaluating p38 MAPK Inhibitors In Vivo
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1] While numerous p38 MAPK inhibitors have been developed, their translation to clinical success has been challenging, often due to off-target effects and toxicity.[1] This has spurred the development of next-generation inhibitors with improved selectivity and potency. This guide provides a comparative analysis of key p38 MAPK inhibitors, presenting available in vivo experimental data to aid researchers, scientists, and drug development professionals in this competitive field.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Canonical p38 MAPK signaling pathway and the point of intervention for p38 MAPK inhibitors.
Head-to-Head Comparison of p38 MAPK Inhibitors in a Murine Arthritis Model
A pre-clinical study directly compared the efficacy of two p38 MAPK inhibitors, GW856553X and GSK678361, in a murine model of collagen-induced arthritis (CIA), which mimics human rheumatoid arthritis.[2]
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| GW856553X | Murine Collagen-Induced Arthritis (CIA) | Not specified | Reduced clinical signs and symptoms of both acute and chronic arthritis. Protected joints from damage. Inhibited endothelial cell migration and angiogenesis. | [2] |
| GSK678361 | Murine Collagen-Induced Arthritis (CIA) | Treatment from 14 days post-onset of chronic arthritis | Completely reversed signs of established disease and joint destruction. | [2] |
In Vivo Efficacy of Various p38 MAPK Inhibitors
While direct head-to-head studies are limited, various p38 MAPK inhibitors have been evaluated in different in vivo models. The following table summarizes the findings for several prominent inhibitors. It is important to note that these studies were not performed in a comparative setting, and thus, the results should be interpreted with caution.
| Inhibitor | Animal Model | Key In Vivo Findings | Reference |
| SCIO-469 (Talmapimod) | Murine Collagen-Induced Arthritis (mCIA) | Showed equivalent efficacy to anti-TNF antibody treatment in the mCIA model. | [1] |
| BIRB-796 (Doramapimod) | In vivo models of inflammation | Inhibits all p38 MAPK isoforms in vivo. | [3] |
| SB203580 | ApoE(-/-) mice (model of hypercholesterolemia) | Increased the number of pro-angiogenic cells and reduced atherosclerotic lesion size. | [4] |
| Ralimetinib (LY2228820) | Multiple animal cancer models | Produced significant tumor growth delay. | [1] |
| PH797804 | Patient-derived xenografts (PDXs) from human colon tumors | Reduced tumor growth, which correlated with impaired colon tumor cell proliferation and survival. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for common in vivo assays used to characterize p38 MAPK inhibitors, based on methodologies described in the cited literature.
Murine Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.
Generalized experimental workflow for evaluating p38 MAPK inhibitors in a CIA model.
Objective: To assess the anti-inflammatory and disease-modifying effects of p38 MAPK inhibitors in a model of rheumatoid arthritis.
Procedure:
-
Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant. A booster injection is typically given 21 days later.[2]
-
Treatment: Once arthritis is established (typically around day 28-35), mice are randomized into treatment and control groups. The p38 MAPK inhibitor or vehicle is administered orally or via another appropriate route daily.[2]
-
Clinical Assessment: Disease severity is monitored regularly by scoring paw swelling and erythema.
-
Histological Analysis: At the end of the study, joints are collected, sectioned, and stained to assess the degree of inflammation, cartilage destruction, and bone erosion.[2]
-
Biomarker Analysis: Serum or tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.
Human Tumor Xenograft Models
These models are used to evaluate the anti-cancer efficacy of novel compounds in an in vivo setting.[6]
Objective: To determine the effect of p38 MAPK inhibitors on tumor growth in vivo.
Procedure:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The p38 MAPK inhibitor or vehicle is administered.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as western blotting for target engagement (e.g., phosphorylation of downstream targets) or immunohistochemistry.[5]
Conclusion and Future Perspectives
The in vivo data presented here highlight the therapeutic potential of p38 MAPK inhibitors in inflammatory diseases and cancer. Direct comparative studies, such as the one evaluating GW856553X and GSK678361, are invaluable for discerning the relative efficacy of different compounds.[2] However, the lack of extensive head-to-head in vivo comparisons makes it challenging to definitively rank the available inhibitors.
The clinical development of many p38 MAPK inhibitors has been hampered by a narrow therapeutic window, with toxicity limiting the achievable effective dose.[1] Future research should focus on developing more selective inhibitors that target specific p38 isoforms to minimize off-target effects. Furthermore, the use of patient-derived xenograft models may provide a more predictive assessment of clinical efficacy.[5] For researchers in the field, the continued development and rigorous in vivo comparison of novel p38 MAPK inhibitors are essential for realizing the full therapeutic potential of targeting this critical signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Evaluating p38 MAPK Inhibitors In Vivo
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1] While numerous p38 MAPK inhibitors have been developed, their translation to clinical success has been challenging, often due to off-target effects and toxicity.[1] This has spurred the development of next-generation inhibitors with improved selectivity and potency. This guide provides a comparative analysis of key p38 MAPK inhibitors, presenting available in vivo experimental data to aid researchers, scientists, and drug development professionals in this competitive field.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Canonical p38 MAPK signaling pathway and the point of intervention for p38 MAPK inhibitors.
Head-to-Head Comparison of p38 MAPK Inhibitors in a Murine Arthritis Model
A pre-clinical study directly compared the efficacy of two p38 MAPK inhibitors, GW856553X and GSK678361, in a murine model of collagen-induced arthritis (CIA), which mimics human rheumatoid arthritis.[2]
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| GW856553X | Murine Collagen-Induced Arthritis (CIA) | Not specified | Reduced clinical signs and symptoms of both acute and chronic arthritis. Protected joints from damage. Inhibited endothelial cell migration and angiogenesis. | [2] |
| GSK678361 | Murine Collagen-Induced Arthritis (CIA) | Treatment from 14 days post-onset of chronic arthritis | Completely reversed signs of established disease and joint destruction. | [2] |
In Vivo Efficacy of Various p38 MAPK Inhibitors
While direct head-to-head studies are limited, various p38 MAPK inhibitors have been evaluated in different in vivo models. The following table summarizes the findings for several prominent inhibitors. It is important to note that these studies were not performed in a comparative setting, and thus, the results should be interpreted with caution.
| Inhibitor | Animal Model | Key In Vivo Findings | Reference |
| SCIO-469 (Talmapimod) | Murine Collagen-Induced Arthritis (mCIA) | Showed equivalent efficacy to anti-TNF antibody treatment in the mCIA model. | [1] |
| BIRB-796 (Doramapimod) | In vivo models of inflammation | Inhibits all p38 MAPK isoforms in vivo. | [3] |
| SB203580 | ApoE(-/-) mice (model of hypercholesterolemia) | Increased the number of pro-angiogenic cells and reduced atherosclerotic lesion size. | [4] |
| Ralimetinib (LY2228820) | Multiple animal cancer models | Produced significant tumor growth delay. | [1] |
| PH797804 | Patient-derived xenografts (PDXs) from human colon tumors | Reduced tumor growth, which correlated with impaired colon tumor cell proliferation and survival. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for common in vivo assays used to characterize p38 MAPK inhibitors, based on methodologies described in the cited literature.
Murine Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.
Generalized experimental workflow for evaluating p38 MAPK inhibitors in a CIA model.
Objective: To assess the anti-inflammatory and disease-modifying effects of p38 MAPK inhibitors in a model of rheumatoid arthritis.
Procedure:
-
Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant. A booster injection is typically given 21 days later.[2]
-
Treatment: Once arthritis is established (typically around day 28-35), mice are randomized into treatment and control groups. The p38 MAPK inhibitor or vehicle is administered orally or via another appropriate route daily.[2]
-
Clinical Assessment: Disease severity is monitored regularly by scoring paw swelling and erythema.
-
Histological Analysis: At the end of the study, joints are collected, sectioned, and stained to assess the degree of inflammation, cartilage destruction, and bone erosion.[2]
-
Biomarker Analysis: Serum or tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.
Human Tumor Xenograft Models
These models are used to evaluate the anti-cancer efficacy of novel compounds in an in vivo setting.[6]
Objective: To determine the effect of p38 MAPK inhibitors on tumor growth in vivo.
Procedure:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The p38 MAPK inhibitor or vehicle is administered.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as western blotting for target engagement (e.g., phosphorylation of downstream targets) or immunohistochemistry.[5]
Conclusion and Future Perspectives
The in vivo data presented here highlight the therapeutic potential of p38 MAPK inhibitors in inflammatory diseases and cancer. Direct comparative studies, such as the one evaluating GW856553X and GSK678361, are invaluable for discerning the relative efficacy of different compounds.[2] However, the lack of extensive head-to-head in vivo comparisons makes it challenging to definitively rank the available inhibitors.
The clinical development of many p38 MAPK inhibitors has been hampered by a narrow therapeutic window, with toxicity limiting the achievable effective dose.[1] Future research should focus on developing more selective inhibitors that target specific p38 isoforms to minimize off-target effects. Furthermore, the use of patient-derived xenograft models may provide a more predictive assessment of clinical efficacy.[5] For researchers in the field, the continued development and rigorous in vivo comparison of novel p38 MAPK inhibitors are essential for realizing the full therapeutic potential of targeting this critical signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating FR167653's Inhibitory Effect on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FR167653, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other alternative inhibitors. The objective is to present experimental data validating its inhibitory effect on downstream targets and to offer detailed methodologies for key experiments. This information is intended to assist researchers in designing experiments and evaluating the suitability of FR167653 for their specific research needs.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1][2] It is activated by cellular stress and inflammatory cytokines, leading to the downstream phosphorylation of various transcription factors and kinases. This cascade culminates in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] Consequently, inhibitors of p38 MAPK are valuable tools for studying and potentially treating inflammatory diseases.
FR167653 has been identified as a specific inhibitor of the p38 MAPK pathway.[3] Its administration has been shown to significantly reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby demonstrating its potential as an anti-inflammatory agent.[4][5][6] This guide will delve into the specifics of its inhibitory action and compare it with other well-known p38 MAPK inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
To provide a clear comparison of FR167653 with other p38 MAPK inhibitors, the following table summarizes their reported IC50 values against different p38 MAPK isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and is a key measure of its potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | p38α (SAPK2a) IC50 | p38β (SAPK2b) IC50 | p38γ (SAPK3) IC50 | p38δ (SAPK4) IC50 |
| FR167653 | Data not available | Data not available | Data not available | Data not available |
| SB203580 | 50 nM[1][7] | 500 nM[1][7] | Not specified | Not specified |
| BIRB 796 (Doramapimod) | 38 nM[8] | 65 nM[8] | 200 nM[8] | 520 nM[8] |
Note: The absence of publicly available IC50 data for FR167653 across the p38 MAPK isoforms is a current limitation in performing a direct quantitative comparison of its potency and selectivity against other inhibitors.
Validating the Inhibitory Effect on Downstream Targets
The efficacy of a p38 MAPK inhibitor is ultimately determined by its ability to suppress the downstream consequences of p38 MAPK activation. Key downstream effects include the production of pro-inflammatory cytokines.
Inhibition of Cytokine Production
Studies have demonstrated that FR167653 effectively suppresses the production of several key inflammatory cytokines:
-
TNF-α and IL-1β: FR167653 has been shown to inhibit the synthesis of TNF-α and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]
-
IFN-γ: In a model of autoimmune diabetes, oral administration of FR167653 significantly reduced the ex vivo production of interferon-gamma (IFN-γ) by splenic Th1 cells.[3]
-
Prostaglandin E2 (PGE2): FR167653 has been observed to suppress the levels of PGE2, another important mediator of inflammation.[4]
While direct head-to-head comparative studies with quantitative data on cytokine inhibition between FR167653 and other p38 MAPK inhibitors are limited in the public domain, the available evidence consistently points to FR167653's potent anti-inflammatory effects through the suppression of these key downstream mediators.
Experimental Protocols
To facilitate the validation and comparison of p38 MAPK inhibitors, this section provides detailed methodologies for key experiments.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Objective: To determine the IC50 value of an inhibitor against a purified p38 kinase.
Materials:
-
Recombinant active p38 MAPK enzyme (e.g., p38α)
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Test inhibitor (e.g., FR167653)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. In a non-radioactive assay, this can be done by quantifying the amount of ADP produced using a commercial kit.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay for Cytokine Inhibition (ELISA)
This assay measures the effect of an inhibitor on the production of a specific cytokine by cells in culture.
Objective: To determine the IC50 of an inhibitor for the suppression of cytokine production in a cellular context.
Materials:
-
Cell line capable of producing the cytokine of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS)
-
Test inhibitor
-
ELISA kit for the target cytokine (e.g., TNF-α)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for TNF-α production) and incubate for a suitable period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Phosphorylated p38 MAPK
This technique is used to detect the phosphorylation status of p38 MAPK within cells, providing a direct measure of its activation state.
Objective: To determine if an inhibitor blocks the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Cells treated with a stimulant and the test inhibitor
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., phospho-p38 MAPK Thr180/Tyr182).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the point of intervention for inhibitors like FR167653.
Conclusion
FR167653 is a specific inhibitor of the p38 MAPK pathway, effectively suppressing the production of key pro-inflammatory cytokines. While a direct quantitative comparison of its potency and selectivity with other inhibitors is currently limited by the lack of publicly available IC50 data for all p38 isoforms, the existing evidence strongly supports its utility as a valuable tool for studying inflammatory processes. The experimental protocols provided in this guide offer a framework for researchers to further validate and compare the inhibitory effects of FR167653 and other p38 MAPK inhibitors on their downstream targets. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of FR167653 in the context of p38 MAPK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pardon Our Interruption [opnme.com]
Validating FR167653's Inhibitory Effect on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FR167653, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other alternative inhibitors. The objective is to present experimental data validating its inhibitory effect on downstream targets and to offer detailed methodologies for key experiments. This information is intended to assist researchers in designing experiments and evaluating the suitability of FR167653 for their specific research needs.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1][2] It is activated by cellular stress and inflammatory cytokines, leading to the downstream phosphorylation of various transcription factors and kinases. This cascade culminates in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] Consequently, inhibitors of p38 MAPK are valuable tools for studying and potentially treating inflammatory diseases.
FR167653 has been identified as a specific inhibitor of the p38 MAPK pathway.[3] Its administration has been shown to significantly reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby demonstrating its potential as an anti-inflammatory agent.[4][5][6] This guide will delve into the specifics of its inhibitory action and compare it with other well-known p38 MAPK inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
To provide a clear comparison of FR167653 with other p38 MAPK inhibitors, the following table summarizes their reported IC50 values against different p38 MAPK isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and is a key measure of its potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | p38α (SAPK2a) IC50 | p38β (SAPK2b) IC50 | p38γ (SAPK3) IC50 | p38δ (SAPK4) IC50 |
| FR167653 | Data not available | Data not available | Data not available | Data not available |
| SB203580 | 50 nM[1][7] | 500 nM[1][7] | Not specified | Not specified |
| BIRB 796 (Doramapimod) | 38 nM[8] | 65 nM[8] | 200 nM[8] | 520 nM[8] |
Note: The absence of publicly available IC50 data for FR167653 across the p38 MAPK isoforms is a current limitation in performing a direct quantitative comparison of its potency and selectivity against other inhibitors.
Validating the Inhibitory Effect on Downstream Targets
The efficacy of a p38 MAPK inhibitor is ultimately determined by its ability to suppress the downstream consequences of p38 MAPK activation. Key downstream effects include the production of pro-inflammatory cytokines.
Inhibition of Cytokine Production
Studies have demonstrated that FR167653 effectively suppresses the production of several key inflammatory cytokines:
-
TNF-α and IL-1β: FR167653 has been shown to inhibit the synthesis of TNF-α and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]
-
IFN-γ: In a model of autoimmune diabetes, oral administration of FR167653 significantly reduced the ex vivo production of interferon-gamma (IFN-γ) by splenic Th1 cells.[3]
-
Prostaglandin E2 (PGE2): FR167653 has been observed to suppress the levels of PGE2, another important mediator of inflammation.[4]
While direct head-to-head comparative studies with quantitative data on cytokine inhibition between FR167653 and other p38 MAPK inhibitors are limited in the public domain, the available evidence consistently points to FR167653's potent anti-inflammatory effects through the suppression of these key downstream mediators.
Experimental Protocols
To facilitate the validation and comparison of p38 MAPK inhibitors, this section provides detailed methodologies for key experiments.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Objective: To determine the IC50 value of an inhibitor against a purified p38 kinase.
Materials:
-
Recombinant active p38 MAPK enzyme (e.g., p38α)
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Test inhibitor (e.g., FR167653)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. In a non-radioactive assay, this can be done by quantifying the amount of ADP produced using a commercial kit.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay for Cytokine Inhibition (ELISA)
This assay measures the effect of an inhibitor on the production of a specific cytokine by cells in culture.
Objective: To determine the IC50 of an inhibitor for the suppression of cytokine production in a cellular context.
Materials:
-
Cell line capable of producing the cytokine of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS)
-
Test inhibitor
-
ELISA kit for the target cytokine (e.g., TNF-α)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for TNF-α production) and incubate for a suitable period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Phosphorylated p38 MAPK
This technique is used to detect the phosphorylation status of p38 MAPK within cells, providing a direct measure of its activation state.
Objective: To determine if an inhibitor blocks the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Cells treated with a stimulant and the test inhibitor
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., phospho-p38 MAPK Thr180/Tyr182).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the point of intervention for inhibitors like FR167653.
Conclusion
FR167653 is a specific inhibitor of the p38 MAPK pathway, effectively suppressing the production of key pro-inflammatory cytokines. While a direct quantitative comparison of its potency and selectivity with other inhibitors is currently limited by the lack of publicly available IC50 data for all p38 isoforms, the existing evidence strongly supports its utility as a valuable tool for studying inflammatory processes. The experimental protocols provided in this guide offer a framework for researchers to further validate and compare the inhibitory effects of FR167653 and other p38 MAPK inhibitors on their downstream targets. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of FR167653 in the context of p38 MAPK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pardon Our Interruption [opnme.com]
FR167653: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitor, FR167653, focusing on its cross-reactivity with other kinases. The information presented herein is intended to assist researchers in evaluating the suitability of FR167653 for their studies and to provide context for its potential on- and off-target effects.
Executive Summary
Comparison of Kinase Inhibition
FR167653's primary target is the p38 MAP kinase. Qualitative assessments from various studies indicate high selectivity for p38 over other closely related MAP kinases, such as JNK and ERK. However, a comprehensive quantitative profile of its inhibitory activity against a wide array of kinases is not publicly available.
| Kinase Target | FR167653 Inhibition | Alternative p38 Inhibitors | Notes |
| p38 MAPK | Primary Target | SB203580, BIRB 796, Doramapimod | FR167653 is consistently reported as a specific inhibitor of the p38 MAPK pathway. |
| JNK | No significant modulation | SP600125, AS601245 | Studies suggest FR167653 does not significantly affect JNK activity. |
| ERK | No significant modulation | PD98059, U0126 | Research indicates a lack of significant inhibition of the ERK pathway by FR167653. |
| Other Kinases | Data not publicly available | Staurosporine (non-selective), Sunitinib (multi-kinase) | A broad kinase cross-reactivity profile with IC50 values is not available in published literature. |
Signaling Pathway Analysis
FR167653 exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a key transducer of cellular responses to external stress signals and inflammatory cytokines.
Experimental Protocols
To assess the cross-reactivity of FR167653, a variety of in vitro kinase assays can be employed. Below are generalized protocols for determining kinase inhibition.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (e.g., myelin basic protein for p38)
-
FR167653 (or other inhibitors) at various concentrations
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add FR167653 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each FR167653 concentration and determine the IC50 value.
Kinase Selectivity Profiling Workflow
A general workflow for assessing the selectivity of a kinase inhibitor across the kinome is depicted below.
Conclusion
FR167653 is a valuable research tool for specifically investigating the role of the p38 MAPK pathway in various biological processes. While its high selectivity for p38 over other MAP kinases is well-established qualitatively, researchers should be aware of the lack of comprehensive public data on its cross-reactivity against a broader kinase panel. For studies where off-target effects are a critical concern, it is recommended to perform independent kinase profiling to quantitatively assess the selectivity of FR167653 in the context of the specific experimental system.
FR167653: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitor, FR167653, focusing on its cross-reactivity with other kinases. The information presented herein is intended to assist researchers in evaluating the suitability of FR167653 for their studies and to provide context for its potential on- and off-target effects.
Executive Summary
Comparison of Kinase Inhibition
FR167653's primary target is the p38 MAP kinase. Qualitative assessments from various studies indicate high selectivity for p38 over other closely related MAP kinases, such as JNK and ERK. However, a comprehensive quantitative profile of its inhibitory activity against a wide array of kinases is not publicly available.
| Kinase Target | FR167653 Inhibition | Alternative p38 Inhibitors | Notes |
| p38 MAPK | Primary Target | SB203580, BIRB 796, Doramapimod | FR167653 is consistently reported as a specific inhibitor of the p38 MAPK pathway. |
| JNK | No significant modulation | SP600125, AS601245 | Studies suggest FR167653 does not significantly affect JNK activity. |
| ERK | No significant modulation | PD98059, U0126 | Research indicates a lack of significant inhibition of the ERK pathway by FR167653. |
| Other Kinases | Data not publicly available | Staurosporine (non-selective), Sunitinib (multi-kinase) | A broad kinase cross-reactivity profile with IC50 values is not available in published literature. |
Signaling Pathway Analysis
FR167653 exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a key transducer of cellular responses to external stress signals and inflammatory cytokines.
Experimental Protocols
To assess the cross-reactivity of FR167653, a variety of in vitro kinase assays can be employed. Below are generalized protocols for determining kinase inhibition.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (e.g., myelin basic protein for p38)
-
FR167653 (or other inhibitors) at various concentrations
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add FR167653 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each FR167653 concentration and determine the IC50 value.
Kinase Selectivity Profiling Workflow
A general workflow for assessing the selectivity of a kinase inhibitor across the kinome is depicted below.
Conclusion
FR167653 is a valuable research tool for specifically investigating the role of the p38 MAPK pathway in various biological processes. While its high selectivity for p38 over other MAP kinases is well-established qualitatively, researchers should be aware of the lack of comprehensive public data on its cross-reactivity against a broader kinase panel. For studies where off-target effects are a critical concern, it is recommended to perform independent kinase profiling to quantitatively assess the selectivity of FR167653 in the context of the specific experimental system.
FR167653: A Comparative Guide for Immunosuppressive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other established immunosuppressive agents, namely the calcineurin inhibitors (tacrolimus and cyclosporin (B1163) A) and the mTOR inhibitor (sirolimus). This document is intended to serve as a resource for researchers and professionals in the field of immunology and drug development, offering a comparative analysis of their mechanisms of action, available efficacy data, and relevant experimental protocols.
Introduction to FR167653 and Alternative Immunosuppressants
FR167653 is an investigational immunosuppressive agent that selectively targets the p38 MAPK signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[1]. By inhibiting p38 MAPK, FR167653 presents a distinct mechanism of action compared to currently approved immunosuppressants.
Calcineurin Inhibitors (Tacrolimus and Cyclosporin A) are a cornerstone of immunosuppressive therapy in organ transplantation. They exert their effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of IL-2 and other cytokines that promote T-cell proliferation and activation. While both tacrolimus (B1663567) and cyclosporin A target calcineurin, they bind to different immunophilins (FKBP12 for tacrolimus and cyclophilin for cyclosporin A). Interestingly, some studies suggest that tacrolimus may also exert inhibitory effects on the p38 MAPK pathway[2][3].
mTOR Inhibitors (Sirolimus) , also known as rapamycin (B549165), represent another class of immunosuppressive drugs. Sirolimus binds to FKBP12, and this complex then inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase. The inhibition of mTOR disrupts signaling pathways that are critical for cell growth, proliferation, and survival, thereby suppressing the immune response.
Mechanism of Action: A Comparative Overview
The immunosuppressive agents discussed in this guide operate through distinct intracellular signaling pathways, leading to the modulation of T-cell activation and cytokine production.
FR167653: p38 MAPK Inhibition
FR167653 acts as a specific inhibitor of p38 MAPK. The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines. Its inhibition by FR167653 leads to the downstream suppression of pro-inflammatory cytokine synthesis.
Calcineurin Inhibitors: Tacrolimus and Cyclosporin A
Tacrolimus and Cyclosporin A block T-cell activation by inhibiting calcineurin, which is essential for the activation of NFAT and subsequent transcription of genes encoding pro-inflammatory cytokines like IL-2.
mTOR Inhibitors: Sirolimus
Sirolimus inhibits the mTOR pathway, which is crucial for cell cycle progression and proliferation of T-cells in response to cytokine signaling, particularly IL-2.
Comparative Efficacy Data
Direct comparative studies of FR167653 against tacrolimus, cyclosporin A, and sirolimus are limited. The following tables summarize available data from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Allograft Survival
A study in a rat renal allograft model provides a direct comparison of FR167653 and cyclosporin A.
| Treatment Group | Mean Graft Survival (Days) | n | Study Reference |
| Control (Untreated) | 8.2 ± 0.8 | 10 | [4] |
| FR167653 (64 mg/kg/day) | 8.7 ± 1.3 | 10 | [4] |
| Cyclosporin A (1.0 mg/kg/day) | 8.7 ± 1.7 | 10 | [4] |
| FR167653 (64 mg/kg/day) + Cyclosporin A (1.0 mg/kg/day) | >50% survival at 42 days | 15 | [4] |
Data from a Wistar-Lewis rat renal acute-rejection model.
In Vitro Efficacy: Inhibition of T-Cell Proliferation and Cytokine Production
| Compound | Assay | IC50 | Cell Type | Study Reference |
| Tacrolimus | Inhibition of IL-2, IFN-γ, IL-4, IL-5 production | 0.02-0.11 ng/mL | Human PBMC | [5] |
| Cyclosporin A | Inhibition of T-cell proliferation (PHA-stimulated) | Not explicitly stated, but dose-dependent inhibition observed | Human PBMC | [6] |
| Sirolimus | Inhibition of T-cell proliferation (allogeneic stimulation) | Not explicitly stated, but effective at therapeutic concentrations | Human T-cells | [7] |
| FR167653 | Inhibition of TNF-α and IL-1β production | Dose-dependent inhibition observed | Mouse models | [1] |
Note: The lack of head-to-head in vitro studies makes direct comparison of the potency of FR167653 with other agents challenging.
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to evaluate and compare the efficacy of immunosuppressive agents.
In Vitro Assay: Mixed Lymphocyte Reaction (MLR)
The MLR is a standard assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial phase of transplant rejection.
Detailed Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation[8].
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C (50 µg/mL) or irradiation (e.g., 30 Gy) to arrest their proliferation[9].
-
Co-culture: In a 96-well plate, co-culture the responder PBMCs (from the second donor) with the treated stimulator PBMCs at a 1:1 ratio.
-
Drug Treatment: Add serial dilutions of the immunosuppressive agents (FR167653, tacrolimus, cyclosporin A, sirolimus) to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log of the drug concentration.
In Vitro Assay: Cytokine Release Assay
This assay measures the ability of an immunosuppressive agent to inhibit the production of key cytokines from activated immune cells.
Detailed Methodology:
-
Cell Preparation: Isolate human PBMCs as described for the MLR assay[8].
-
Cell Stimulation: Plate the PBMCs in a 96-well plate and pre-incubate with serial dilutions of the immunosuppressive drugs for 1-2 hours.
-
Activation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce cytokine production.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-2, IFN-γ) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[10][11].
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine for each compound.
In Vivo Model: Rat Heterotopic Heart Transplantation
This animal model is widely used to assess the in vivo efficacy of immunosuppressive drugs in preventing organ rejection.
Detailed Methodology:
-
Animal Model: Use a fully major histocompatibility complex (MHC)-mismatched rat strain combination (e.g., Lewis to Brown Norway) to ensure a robust rejection response[12][13].
-
Surgical Procedure: Perform a heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen. The native heart remains in place to sustain the animal.
-
Drug Administration: Administer the immunosuppressive agents daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the day of transplantation.
-
Monitoring: Monitor the graft function daily by palpation of the transplanted heart's beat. The cessation of a palpable heartbeat is considered the primary endpoint (rejection).
-
Histological Analysis: At the time of rejection or at the end of the study, harvest the transplanted heart for histological analysis to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).
-
Data Analysis: Compare the mean graft survival time between the different treatment groups using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).
Conclusion
FR167653, with its distinct mechanism of targeting the p38 MAPK pathway, presents a novel approach to immunosuppression. The available in vivo data suggests a synergistic effect when combined with a calcineurin inhibitor like cyclosporin A, potentially allowing for dose reduction and mitigation of side effects associated with calcineurin inhibitor therapy[4]. However, a comprehensive understanding of its comparative efficacy requires direct head-to-head in vitro and in vivo studies against standard-of-care agents like tacrolimus and sirolimus. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations, which will be crucial in determining the future therapeutic potential of FR167653 as an alternative or complementary immunosuppressive agent.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of tacrolimus on p38 mitogen-activated protein kinase signaling in kidney transplant recipients measured by whole-blood phosphospecific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Significant prolongation of animal survival by combined therapy of FR167653 and cyclosporine A in rat renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory effect of calcineurin inhibitor, tacrolimus, on IL-6/sIL-6R-mediated RANKL expression through JAK2-STAT3-SOCS3 signaling pathway in fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunosuppressants Tacrolimus and Sirolimus revert the cardiac antifibrotic properties of p38-MAPK inhibition in 3D-multicellular human iPSC-heart organoids [frontiersin.org]
- 8. Isolated Human Peripheral Blood Mononuclear Cell (PBMC), a Cost Effective Tool for Predicting Immunosuppressive Effects of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Cytokine analysis to predict immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of new immunosuppressive drugs in a rat cardiac allograft heterotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
FR167653: A Comparative Guide for Immunosuppressive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other established immunosuppressive agents, namely the calcineurin inhibitors (tacrolimus and cyclosporin A) and the mTOR inhibitor (sirolimus). This document is intended to serve as a resource for researchers and professionals in the field of immunology and drug development, offering a comparative analysis of their mechanisms of action, available efficacy data, and relevant experimental protocols.
Introduction to FR167653 and Alternative Immunosuppressants
FR167653 is an investigational immunosuppressive agent that selectively targets the p38 MAPK signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[1]. By inhibiting p38 MAPK, FR167653 presents a distinct mechanism of action compared to currently approved immunosuppressants.
Calcineurin Inhibitors (Tacrolimus and Cyclosporin A) are a cornerstone of immunosuppressive therapy in organ transplantation. They exert their effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of IL-2 and other cytokines that promote T-cell proliferation and activation. While both tacrolimus and cyclosporin A target calcineurin, they bind to different immunophilins (FKBP12 for tacrolimus and cyclophilin for cyclosporin A). Interestingly, some studies suggest that tacrolimus may also exert inhibitory effects on the p38 MAPK pathway[2][3].
mTOR Inhibitors (Sirolimus) , also known as rapamycin, represent another class of immunosuppressive drugs. Sirolimus binds to FKBP12, and this complex then inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase. The inhibition of mTOR disrupts signaling pathways that are critical for cell growth, proliferation, and survival, thereby suppressing the immune response.
Mechanism of Action: A Comparative Overview
The immunosuppressive agents discussed in this guide operate through distinct intracellular signaling pathways, leading to the modulation of T-cell activation and cytokine production.
FR167653: p38 MAPK Inhibition
FR167653 acts as a specific inhibitor of p38 MAPK. The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines. Its inhibition by FR167653 leads to the downstream suppression of pro-inflammatory cytokine synthesis.
Calcineurin Inhibitors: Tacrolimus and Cyclosporin A
Tacrolimus and Cyclosporin A block T-cell activation by inhibiting calcineurin, which is essential for the activation of NFAT and subsequent transcription of genes encoding pro-inflammatory cytokines like IL-2.
mTOR Inhibitors: Sirolimus
Sirolimus inhibits the mTOR pathway, which is crucial for cell cycle progression and proliferation of T-cells in response to cytokine signaling, particularly IL-2.
Comparative Efficacy Data
Direct comparative studies of FR167653 against tacrolimus, cyclosporin A, and sirolimus are limited. The following tables summarize available data from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Allograft Survival
A study in a rat renal allograft model provides a direct comparison of FR167653 and cyclosporin A.
| Treatment Group | Mean Graft Survival (Days) | n | Study Reference |
| Control (Untreated) | 8.2 ± 0.8 | 10 | [4] |
| FR167653 (64 mg/kg/day) | 8.7 ± 1.3 | 10 | [4] |
| Cyclosporin A (1.0 mg/kg/day) | 8.7 ± 1.7 | 10 | [4] |
| FR167653 (64 mg/kg/day) + Cyclosporin A (1.0 mg/kg/day) | >50% survival at 42 days | 15 | [4] |
Data from a Wistar-Lewis rat renal acute-rejection model.
In Vitro Efficacy: Inhibition of T-Cell Proliferation and Cytokine Production
| Compound | Assay | IC50 | Cell Type | Study Reference |
| Tacrolimus | Inhibition of IL-2, IFN-γ, IL-4, IL-5 production | 0.02-0.11 ng/mL | Human PBMC | [5] |
| Cyclosporin A | Inhibition of T-cell proliferation (PHA-stimulated) | Not explicitly stated, but dose-dependent inhibition observed | Human PBMC | [6] |
| Sirolimus | Inhibition of T-cell proliferation (allogeneic stimulation) | Not explicitly stated, but effective at therapeutic concentrations | Human T-cells | [7] |
| FR167653 | Inhibition of TNF-α and IL-1β production | Dose-dependent inhibition observed | Mouse models | [1] |
Note: The lack of head-to-head in vitro studies makes direct comparison of the potency of FR167653 with other agents challenging.
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used to evaluate and compare the efficacy of immunosuppressive agents.
In Vitro Assay: Mixed Lymphocyte Reaction (MLR)
The MLR is a standard assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial phase of transplant rejection.
Detailed Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation[8].
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C (50 µg/mL) or irradiation (e.g., 30 Gy) to arrest their proliferation[9].
-
Co-culture: In a 96-well plate, co-culture the responder PBMCs (from the second donor) with the treated stimulator PBMCs at a 1:1 ratio.
-
Drug Treatment: Add serial dilutions of the immunosuppressive agents (FR167653, tacrolimus, cyclosporin A, sirolimus) to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log of the drug concentration.
In Vitro Assay: Cytokine Release Assay
This assay measures the ability of an immunosuppressive agent to inhibit the production of key cytokines from activated immune cells.
Detailed Methodology:
-
Cell Preparation: Isolate human PBMCs as described for the MLR assay[8].
-
Cell Stimulation: Plate the PBMCs in a 96-well plate and pre-incubate with serial dilutions of the immunosuppressive drugs for 1-2 hours.
-
Activation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce cytokine production.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-2, IFN-γ) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[10][11].
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine for each compound.
In Vivo Model: Rat Heterotopic Heart Transplantation
This animal model is widely used to assess the in vivo efficacy of immunosuppressive drugs in preventing organ rejection.
Detailed Methodology:
-
Animal Model: Use a fully major histocompatibility complex (MHC)-mismatched rat strain combination (e.g., Lewis to Brown Norway) to ensure a robust rejection response[12][13].
-
Surgical Procedure: Perform a heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen. The native heart remains in place to sustain the animal.
-
Drug Administration: Administer the immunosuppressive agents daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the day of transplantation.
-
Monitoring: Monitor the graft function daily by palpation of the transplanted heart's beat. The cessation of a palpable heartbeat is considered the primary endpoint (rejection).
-
Histological Analysis: At the time of rejection or at the end of the study, harvest the transplanted heart for histological analysis to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).
-
Data Analysis: Compare the mean graft survival time between the different treatment groups using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).
Conclusion
FR167653, with its distinct mechanism of targeting the p38 MAPK pathway, presents a novel approach to immunosuppression. The available in vivo data suggests a synergistic effect when combined with a calcineurin inhibitor like cyclosporin A, potentially allowing for dose reduction and mitigation of side effects associated with calcineurin inhibitor therapy[4]. However, a comprehensive understanding of its comparative efficacy requires direct head-to-head in vitro and in vivo studies against standard-of-care agents like tacrolimus and sirolimus. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations, which will be crucial in determining the future therapeutic potential of FR167653 as an alternative or complementary immunosuppressive agent.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of tacrolimus on p38 mitogen-activated protein kinase signaling in kidney transplant recipients measured by whole-blood phosphospecific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Significant prolongation of animal survival by combined therapy of FR167653 and cyclosporine A in rat renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory effect of calcineurin inhibitor, tacrolimus, on IL-6/sIL-6R-mediated RANKL expression through JAK2-STAT3-SOCS3 signaling pathway in fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunosuppressants Tacrolimus and Sirolimus revert the cardiac antifibrotic properties of p38-MAPK inhibition in 3D-multicellular human iPSC-heart organoids [frontiersin.org]
- 8. Isolated Human Peripheral Blood Mononuclear Cell (PBMC), a Cost Effective Tool for Predicting Immunosuppressive Effects of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Cytokine analysis to predict immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of new immunosuppressive drugs in a rat cardiac allograft heterotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of FR167653 and Cyclosporine in Transplant Models: A Guide for Researchers
For researchers and professionals in the fields of transplantation immunology and drug development, the selection of appropriate immunosuppressive agents is paramount to improving graft survival and patient outcomes. This guide provides a detailed comparative analysis of two such agents: the established calcineurin inhibitor, Cyclosporine, and the novel p38 MAP kinase inhibitor, FR167653. By examining their mechanisms of action, efficacy in preclinical transplant models, and associated experimental protocols, this document aims to provide a comprehensive resource for informed decision-making in research and development.
Executive Summary
Cyclosporine, a cornerstone of immunosuppressive therapy for decades, effectively prevents allograft rejection by inhibiting calcineurin, a key enzyme in T-cell activation. This action ultimately blocks the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. However, its clinical use is often hampered by significant side effects, most notably nephrotoxicity.
FR167653 represents a newer class of immunosuppressants that target the p38 mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting p38 MAPK, FR167653 suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which play a crucial role in the inflammatory cascade of graft rejection. Preclinical studies suggest that FR167653 may offer a non-nephrotoxic alternative or synergistic partner to traditional calcineurin inhibitors.
This guide presents a side-by-side comparison of these two compounds, summarizing available quantitative data from a key preclinical study, detailing relevant experimental methodologies, and providing visual representations of their distinct signaling pathways and a typical experimental workflow.
Data Presentation: Efficacy in a Rat Renal Transplant Model
The following tables summarize the quantitative data from a pivotal study comparing FR167653 and Cyclosporine in a Wistar-Lewis rat renal allograft model. This study highlights the effects of monotherapy and combination therapy on graft survival.
Table 1: Monotherapy Graft Survival in Rat Renal Allograft Model
| Treatment Group | Dose | Mean Graft Survival (Days) | n |
| Control (Vehicle) | - | 8.2 ± 0.8 | 10 |
| FR167653 | 32 mg/kg/day (i.p.) | 8.7 ± 1.3 | 10 |
| FR167653 | 64 mg/kg/day (i.p.) | Not specified in study | - |
| Cyclosporine A (CsA) | 1.0 mg/kg/day (i.m.) | 8.7 ± 1.7 | 10 |
Data from Azuma et al., Transplantation (2003).[1]
Table 2: Combination Therapy Graft Survival in Rat Renal Allograft Model
| Treatment Group | Dose | Outcome | n |
| FR167653 + CsA | 64 mg/kg/day FR167653 (i.p.) + 0.1 mg/kg/day CsA (i.m.) | >50% survival at 42 days | 15 |
| FR167653 + CsA | 64 mg/kg/day FR167653 (i.p.) + 0.5 mg/kg/day CsA (i.m.) | >50% survival at 42 days | 15 |
| FR167653 + CsA | 64 mg/kg/day FR167653 (i.p.) + 1.0 mg/kg/day CsA (i.m.) | >50% survival at 42 days | 15 |
Data from Azuma et al., Transplantation (2003). The study demonstrated a significant prolongation of animal survival with the combined treatment compared to all other groups (P<0.01).[1]
Immunological analysis from this study also revealed that the combined treatment of FR167653 and Cyclosporine significantly decreased the production of major inflammatory mediators and adhesion molecules in the allografts compared with control and monotherapy groups.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FR167653 and Cyclosporine.
Rat Renal Allograft Model
This protocol is based on the methodology described by Azuma et al. (2003) for inducing acute rejection in a rat renal transplant model.[1]
-
Animal Model: Male Wistar and Lewis rats are used as donor and recipient strains, respectively, to create a model of acute rejection.
-
Surgical Procedure:
-
The donor Wistar rat is anesthetized, and the left kidney is exposed.
-
The renal artery, vein, and ureter are carefully dissected.
-
The kidney is perfused with a cold preservation solution (e.g., Euro-Collins solution) until it becomes pale.
-
The kidney is harvested and stored in cold preservation solution.
-
The recipient Lewis rat is anesthetized, and a bilateral nephrectomy is performed.
-
The donor kidney is transplanted orthotopically. The renal artery and vein are anastomosed end-to-end to the recipient's renal artery and vein, respectively. The ureter is anastomosed to the recipient's bladder.
-
-
Drug Administration:
-
FR167653 is administered intraperitoneally (i.p.) daily, with doses typically ranging from 32 to 64 mg/kg.
-
Cyclosporine A (CsA) is administered intramuscularly (i.m.) daily, with doses typically around 1.0 mg/kg for monotherapy and 0.1-1.0 mg/kg for combination therapy.
-
Treatment is initiated on the day of transplantation and continued for the duration of the experiment.
-
-
Assessment of Graft Survival: Graft survival is monitored daily by palpation of the transplanted kidney. Rejection is confirmed by the cessation of renal function, determined by a significant increase in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), and is the primary endpoint.
-
Histological Analysis: At the time of rejection or at the end of the study, the transplanted kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the severity of rejection based on the Banff classification, which scores for tubulitis, interstitial inflammation, and intimal arteritis.
-
Immunological Analysis:
-
RT-PCR: RNA is extracted from graft tissue to quantify the expression of genes for pro-inflammatory cytokines (e.g., IL-2, TNF-α, IFN-γ) and adhesion molecules (e.g., ICAM-1).
-
Immunohistochemistry: Tissue sections are stained with antibodies specific for immune cell markers (e.g., CD4, CD8 for T-lymphocytes; ED-1 for macrophages) to evaluate the composition of the cellular infiltrate.
-
In Vitro T-Cell Proliferation Assay
This protocol is a standard method to assess the direct immunosuppressive effects of compounds on T-lymphocyte activation and proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: T-cells are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA) or through T-cell receptor (TCR) cross-linking with anti-CD3 and anti-CD28 antibodies.
-
Drug Treatment: FR167653 and Cyclosporine are dissolved in an appropriate solvent (e.g., DMSO) and added to the cell cultures at various concentrations prior to stimulation. A vehicle control (solvent only) is included.
-
Proliferation Measurement: After a 48-72 hour incubation period, cell proliferation is assessed using one of the following methods:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final 18 hours. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the fluorescence intensity of CFSE is halved. Proliferation is measured by analyzing the decrease in fluorescence intensity using flow cytometry.
-
-
Data Analysis: The concentration of each drug that inhibits T-cell proliferation by 50% (IC₅₀) is calculated to compare their in vitro potency.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by FR167653 and Cyclosporine.
Caption: FR167653 inhibits the p38 MAPK signaling pathway.
Caption: Cyclosporine inhibits the calcineurin-NFAT signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing immunosuppressive agents in a preclinical transplant model.
Caption: A typical workflow for preclinical transplant studies.
Conclusion
The comparative analysis of FR167653 and Cyclosporine reveals two distinct yet potentially complementary approaches to immunosuppression in transplantation. Cyclosporine's potent inhibition of T-cell activation via the calcineurin-NFAT pathway has been a mainstay in preventing rejection, though its utility is tempered by nephrotoxicity. FR167653, with its targeted inhibition of the p38 MAPK pathway, offers a mechanism focused on suppressing pro-inflammatory cytokine production, a critical component of the alloimmune response.
The preclinical data presented here, particularly the synergistic effect observed with combination therapy, suggests that a multi-pronged approach targeting different arms of the immune response may be a promising strategy. The significant prolongation of graft survival with a combination of FR167653 and a low dose of Cyclosporine indicates that such a regimen could potentially reduce the dose-dependent toxicity of calcineurin inhibitors while maintaining or even enhancing immunosuppressive efficacy.[1]
Further research is warranted to fully elucidate the long-term efficacy and safety of FR167653, both as a monotherapy and in combination with other immunosuppressants. Future studies should aim to provide more detailed quantitative data on immunological parameters and renal function to build a more complete picture of the comparative performance of these two agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such future investigations.
References
A Comparative Analysis of FR167653 and Cyclosporine in Transplant Models: A Guide for Researchers
For researchers and professionals in the fields of transplantation immunology and drug development, the selection of appropriate immunosuppressive agents is paramount to improving graft survival and patient outcomes. This guide provides a detailed comparative analysis of two such agents: the established calcineurin inhibitor, Cyclosporine, and the novel p38 MAP kinase inhibitor, FR167653. By examining their mechanisms of action, efficacy in preclinical transplant models, and associated experimental protocols, this document aims to provide a comprehensive resource for informed decision-making in research and development.
Executive Summary
Cyclosporine, a cornerstone of immunosuppressive therapy for decades, effectively prevents allograft rejection by inhibiting calcineurin, a key enzyme in T-cell activation. This action ultimately blocks the production of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. However, its clinical use is often hampered by significant side effects, most notably nephrotoxicity.
FR167653 represents a newer class of immunosuppressants that target the p38 mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting p38 MAPK, FR167653 suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which play a crucial role in the inflammatory cascade of graft rejection. Preclinical studies suggest that FR167653 may offer a non-nephrotoxic alternative or synergistic partner to traditional calcineurin inhibitors.
This guide presents a side-by-side comparison of these two compounds, summarizing available quantitative data from a key preclinical study, detailing relevant experimental methodologies, and providing visual representations of their distinct signaling pathways and a typical experimental workflow.
Data Presentation: Efficacy in a Rat Renal Transplant Model
The following tables summarize the quantitative data from a pivotal study comparing FR167653 and Cyclosporine in a Wistar-Lewis rat renal allograft model. This study highlights the effects of monotherapy and combination therapy on graft survival.
Table 1: Monotherapy Graft Survival in Rat Renal Allograft Model
| Treatment Group | Dose | Mean Graft Survival (Days) | n |
| Control (Vehicle) | - | 8.2 ± 0.8 | 10 |
| FR167653 | 32 mg/kg/day (i.p.) | 8.7 ± 1.3 | 10 |
| FR167653 | 64 mg/kg/day (i.p.) | Not specified in study | - |
| Cyclosporine A (CsA) | 1.0 mg/kg/day (i.m.) | 8.7 ± 1.7 | 10 |
Data from Azuma et al., Transplantation (2003).[1]
Table 2: Combination Therapy Graft Survival in Rat Renal Allograft Model
| Treatment Group | Dose | Outcome | n |
| FR167653 + CsA | 64 mg/kg/day FR167653 (i.p.) + 0.1 mg/kg/day CsA (i.m.) | >50% survival at 42 days | 15 |
| FR167653 + CsA | 64 mg/kg/day FR167653 (i.p.) + 0.5 mg/kg/day CsA (i.m.) | >50% survival at 42 days | 15 |
| FR167653 + CsA | 64 mg/kg/day FR167653 (i.p.) + 1.0 mg/kg/day CsA (i.m.) | >50% survival at 42 days | 15 |
Data from Azuma et al., Transplantation (2003). The study demonstrated a significant prolongation of animal survival with the combined treatment compared to all other groups (P<0.01).[1]
Immunological analysis from this study also revealed that the combined treatment of FR167653 and Cyclosporine significantly decreased the production of major inflammatory mediators and adhesion molecules in the allografts compared with control and monotherapy groups.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FR167653 and Cyclosporine.
Rat Renal Allograft Model
This protocol is based on the methodology described by Azuma et al. (2003) for inducing acute rejection in a rat renal transplant model.[1]
-
Animal Model: Male Wistar and Lewis rats are used as donor and recipient strains, respectively, to create a model of acute rejection.
-
Surgical Procedure:
-
The donor Wistar rat is anesthetized, and the left kidney is exposed.
-
The renal artery, vein, and ureter are carefully dissected.
-
The kidney is perfused with a cold preservation solution (e.g., Euro-Collins solution) until it becomes pale.
-
The kidney is harvested and stored in cold preservation solution.
-
The recipient Lewis rat is anesthetized, and a bilateral nephrectomy is performed.
-
The donor kidney is transplanted orthotopically. The renal artery and vein are anastomosed end-to-end to the recipient's renal artery and vein, respectively. The ureter is anastomosed to the recipient's bladder.
-
-
Drug Administration:
-
FR167653 is administered intraperitoneally (i.p.) daily, with doses typically ranging from 32 to 64 mg/kg.
-
Cyclosporine A (CsA) is administered intramuscularly (i.m.) daily, with doses typically around 1.0 mg/kg for monotherapy and 0.1-1.0 mg/kg for combination therapy.
-
Treatment is initiated on the day of transplantation and continued for the duration of the experiment.
-
-
Assessment of Graft Survival: Graft survival is monitored daily by palpation of the transplanted kidney. Rejection is confirmed by the cessation of renal function, determined by a significant increase in serum creatinine and blood urea nitrogen (BUN), and is the primary endpoint.
-
Histological Analysis: At the time of rejection or at the end of the study, the transplanted kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the severity of rejection based on the Banff classification, which scores for tubulitis, interstitial inflammation, and intimal arteritis.
-
Immunological Analysis:
-
RT-PCR: RNA is extracted from graft tissue to quantify the expression of genes for pro-inflammatory cytokines (e.g., IL-2, TNF-α, IFN-γ) and adhesion molecules (e.g., ICAM-1).
-
Immunohistochemistry: Tissue sections are stained with antibodies specific for immune cell markers (e.g., CD4, CD8 for T-lymphocytes; ED-1 for macrophages) to evaluate the composition of the cellular infiltrate.
-
In Vitro T-Cell Proliferation Assay
This protocol is a standard method to assess the direct immunosuppressive effects of compounds on T-lymphocyte activation and proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: T-cells are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA) or through T-cell receptor (TCR) cross-linking with anti-CD3 and anti-CD28 antibodies.
-
Drug Treatment: FR167653 and Cyclosporine are dissolved in an appropriate solvent (e.g., DMSO) and added to the cell cultures at various concentrations prior to stimulation. A vehicle control (solvent only) is included.
-
Proliferation Measurement: After a 48-72 hour incubation period, cell proliferation is assessed using one of the following methods:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures for the final 18 hours. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the fluorescence intensity of CFSE is halved. Proliferation is measured by analyzing the decrease in fluorescence intensity using flow cytometry.
-
-
Data Analysis: The concentration of each drug that inhibits T-cell proliferation by 50% (IC₅₀) is calculated to compare their in vitro potency.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by FR167653 and Cyclosporine.
Caption: FR167653 inhibits the p38 MAPK signaling pathway.
Caption: Cyclosporine inhibits the calcineurin-NFAT signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing immunosuppressive agents in a preclinical transplant model.
Caption: A typical workflow for preclinical transplant studies.
Conclusion
The comparative analysis of FR167653 and Cyclosporine reveals two distinct yet potentially complementary approaches to immunosuppression in transplantation. Cyclosporine's potent inhibition of T-cell activation via the calcineurin-NFAT pathway has been a mainstay in preventing rejection, though its utility is tempered by nephrotoxicity. FR167653, with its targeted inhibition of the p38 MAPK pathway, offers a mechanism focused on suppressing pro-inflammatory cytokine production, a critical component of the alloimmune response.
The preclinical data presented here, particularly the synergistic effect observed with combination therapy, suggests that a multi-pronged approach targeting different arms of the immune response may be a promising strategy. The significant prolongation of graft survival with a combination of FR167653 and a low dose of Cyclosporine indicates that such a regimen could potentially reduce the dose-dependent toxicity of calcineurin inhibitors while maintaining or even enhancing immunosuppressive efficacy.[1]
Further research is warranted to fully elucidate the long-term efficacy and safety of FR167653, both as a monotherapy and in combination with other immunosuppressants. Future studies should aim to provide more detailed quantitative data on immunological parameters and renal function to build a more complete picture of the comparative performance of these two agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such future investigations.
References
advantages of FR167653 over first-generation p38 inhibitors
FR167653 demonstrates significant advantages over first-generation p38 inhibitors, primarily through its enhanced selectivity, leading to a more targeted inhibition of the p38 MAPK signaling pathway and potentially a better safety profile. This improved specificity is crucial for researchers and drug developers aiming to minimize off-target effects that have hindered the clinical progression of earlier compounds.
First-generation p38 inhibitors, such as SB203580 and BIRB 796, while potent, have been shown to interact with other kinases, leading to a broader spectrum of biological activity than intended. This lack of specificity can confound experimental results and contribute to adverse effects in clinical applications. In contrast, FR167653 has been characterized as a highly specific inhibitor of the p38 MAPK pathway, with minimal activity against other closely related kinases like JNK and ERK.
Enhanced Selectivity Profile of FR167653
The primary advantage of FR167653 lies in its refined selectivity. While comprehensive quantitative data from head-to-head kinase panel screenings remains limited in publicly accessible literature, available studies consistently describe FR167653 as a specific p38 inhibitor. This specificity is a significant step forward from first-generation inhibitors. For instance, SB203580, a widely used research tool, not only inhibits p38α and p38β but also affects other kinases such as casein kinase Iδ, CKIε, and RIPK2, sometimes with comparable potency. Similarly, BIRB 796, despite its high affinity for p38, also exhibits inhibitory activity against JNK2α2 and c-Raf-1. These off-target interactions can lead to a variety of unintended cellular effects, complicating the interpretation of research findings and posing safety concerns.
One study highlighted that FR167653 dramatically and selectively attenuates the activity of p38, without significantly modulating JNK and ERK-1/2 activity[1]. This is a key differentiator from first-generation inhibitors and underscores its utility as a more precise tool for studying p38-mediated signaling.
Comparative Potency and Functional Outcomes
For instance, in a study on experimental colitis, FR167653 demonstrated a potent ability to reduce mucosal IL-1β and TNF-α expression[5]. Another study in a model of endotoxin-induced shock showed that FR167653 ameliorated the hypotensive response and inhibited the increase in plasma IL-1 and TNF-α levels[4]. These functional outcomes are consistent with potent and specific inhibition of the p38 pathway.
The table below summarizes the available quantitative data for first-generation p38 inhibitors, highlighting their potency against p38 isoforms and notable off-target kinases. The absence of a similar detailed profile for FR167653 in the public domain represents a current knowledge gap, though its functional specificity is a recurring theme in the literature.
| Inhibitor | Target | Potency (IC50/Kd) | Key Off-Targets | Potency (IC50/Kd) |
| SB203580 | p38α | 16-50 nM (IC50) | RIPK2 | 46 nM (IC50) |
| p38β | 500 nM (IC50) | |||
| BIRB 796 | p38α | 38 nM (IC50), 50-100 pM (Kd) | JNK2α2 | 98 nM (IC50) |
| p38β | 65 nM (IC50) | c-Raf-1 | 1.4 µM (IC50) | |
| p38γ | 200 nM (IC50) | |||
| p38δ | 520 nM (IC50) | |||
| FR167653 | p38 | Data not publicly available | JNK, ERK | Not significantly modulated |
Experimental Methodologies
The evaluation of p38 inhibitors typically involves a combination of in vitro kinase assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Protocol Outline:
-
Reagents: Recombinant human p38 MAPK (α, β, γ, or δ isoforms), kinase buffer, ATP, a suitable substrate (e.g., ATF2 or MBP), and the test inhibitor (FR167653 or first-generation inhibitors).
-
Procedure:
-
The p38 kinase is pre-incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Cell-Based Cytokine Production Assay
This assay assesses the functional consequence of p38 inhibition in a cellular context by measuring the production of downstream inflammatory cytokines.
Protocol Outline:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or RAW 264.7 macrophages) is cultured.
-
Procedure:
-
Cells are pre-treated with various concentrations of the p38 inhibitor.
-
Inflammation is stimulated by adding an agent like lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The cytokine concentration is plotted against the inhibitor concentration to determine the EC50 value (the effective concentration of the inhibitor that causes a 50% reduction in cytokine production).
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing p38 MAPK inhibitors.
References
- 1. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of FR167653 over first-generation p38 inhibitors
FR167653 demonstrates significant advantages over first-generation p38 inhibitors, primarily through its enhanced selectivity, leading to a more targeted inhibition of the p38 MAPK signaling pathway and potentially a better safety profile. This improved specificity is crucial for researchers and drug developers aiming to minimize off-target effects that have hindered the clinical progression of earlier compounds.
First-generation p38 inhibitors, such as SB203580 and BIRB 796, while potent, have been shown to interact with other kinases, leading to a broader spectrum of biological activity than intended. This lack of specificity can confound experimental results and contribute to adverse effects in clinical applications. In contrast, FR167653 has been characterized as a highly specific inhibitor of the p38 MAPK pathway, with minimal activity against other closely related kinases like JNK and ERK.
Enhanced Selectivity Profile of FR167653
The primary advantage of FR167653 lies in its refined selectivity. While comprehensive quantitative data from head-to-head kinase panel screenings remains limited in publicly accessible literature, available studies consistently describe FR167653 as a specific p38 inhibitor. This specificity is a significant step forward from first-generation inhibitors. For instance, SB203580, a widely used research tool, not only inhibits p38α and p38β but also affects other kinases such as casein kinase Iδ, CKIε, and RIPK2, sometimes with comparable potency. Similarly, BIRB 796, despite its high affinity for p38, also exhibits inhibitory activity against JNK2α2 and c-Raf-1. These off-target interactions can lead to a variety of unintended cellular effects, complicating the interpretation of research findings and posing safety concerns.
One study highlighted that FR167653 dramatically and selectively attenuates the activity of p38, without significantly modulating JNK and ERK-1/2 activity[1]. This is a key differentiator from first-generation inhibitors and underscores its utility as a more precise tool for studying p38-mediated signaling.
Comparative Potency and Functional Outcomes
For instance, in a study on experimental colitis, FR167653 demonstrated a potent ability to reduce mucosal IL-1β and TNF-α expression[5]. Another study in a model of endotoxin-induced shock showed that FR167653 ameliorated the hypotensive response and inhibited the increase in plasma IL-1 and TNF-α levels[4]. These functional outcomes are consistent with potent and specific inhibition of the p38 pathway.
The table below summarizes the available quantitative data for first-generation p38 inhibitors, highlighting their potency against p38 isoforms and notable off-target kinases. The absence of a similar detailed profile for FR167653 in the public domain represents a current knowledge gap, though its functional specificity is a recurring theme in the literature.
| Inhibitor | Target | Potency (IC50/Kd) | Key Off-Targets | Potency (IC50/Kd) |
| SB203580 | p38α | 16-50 nM (IC50) | RIPK2 | 46 nM (IC50) |
| p38β | 500 nM (IC50) | |||
| BIRB 796 | p38α | 38 nM (IC50), 50-100 pM (Kd) | JNK2α2 | 98 nM (IC50) |
| p38β | 65 nM (IC50) | c-Raf-1 | 1.4 µM (IC50) | |
| p38γ | 200 nM (IC50) | |||
| p38δ | 520 nM (IC50) | |||
| FR167653 | p38 | Data not publicly available | JNK, ERK | Not significantly modulated |
Experimental Methodologies
The evaluation of p38 inhibitors typically involves a combination of in vitro kinase assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Protocol Outline:
-
Reagents: Recombinant human p38 MAPK (α, β, γ, or δ isoforms), kinase buffer, ATP, a suitable substrate (e.g., ATF2 or MBP), and the test inhibitor (FR167653 or first-generation inhibitors).
-
Procedure:
-
The p38 kinase is pre-incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Cell-Based Cytokine Production Assay
This assay assesses the functional consequence of p38 inhibition in a cellular context by measuring the production of downstream inflammatory cytokines.
Protocol Outline:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or RAW 264.7 macrophages) is cultured.
-
Procedure:
-
Cells are pre-treated with various concentrations of the p38 inhibitor.
-
Inflammation is stimulated by adding an agent like lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The cytokine concentration is plotted against the inhibitor concentration to determine the EC50 value (the effective concentration of the inhibitor that causes a 50% reduction in cytokine production).
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing p38 MAPK inhibitors.
References
- 1. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking FR167653 Against Newly Developed p38 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established p38 mitogen-activated protein kinase (MAPK) inhibitor, FR167653, with a selection of more recently developed inhibitors that have undergone clinical evaluation. The objective is to offer a clear, data-driven overview to inform research and development decisions in the pursuit of novel anti-inflammatory and immunomodulatory therapeutics.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, p38 MAPK, particularly the α isoform, has been a key target for therapeutic intervention. FR167653 was one of the early, potent, and selective inhibitors of p38 MAPK, demonstrating significant anti-inflammatory effects in various preclinical models.[1][2][3][4] More recent efforts have focused on developing inhibitors with improved potency, selectivity, and pharmacokinetic profiles, leading to a number of compounds entering clinical trials.
Quantitative Performance Comparison
| Inhibitor | p38α IC50 (nM) | Cell-Based Assay (IC50) | Key Characteristics |
| FR167653 | Not Publicly Available | Potent inhibitor of TNF-α and IL-1β production in vivo.[5] | Orally active, selective p38 MAPK inhibitor with demonstrated efficacy in various animal models of inflammation.[5] |
| VX-745 (Neflamapimod) | 10 | 52 nM (TNF-α release, PBMCs) | Potent and selective inhibitor of p38α. |
| VX-702 | 4 - 20 | 99 ng/mL (TNF-α release, whole blood) | Highly selective inhibitor of p38α. |
| BIRB-796 (Doramapimod) | 38 | 18 nM (TNF-α release, THP-1 cells) | Highly potent, allosteric inhibitor with slow dissociation kinetics. |
| Ralimetinib (LY2228820) | 5.3 | 5.2 nM (TNF-α release, murine macrophages) | Potent and selective inhibitor of p38α and p38β. |
| SCIO-469 | - | Strong inhibition of p38 MAPK phosphorylation. | Orally active inhibitor that entered clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize p38 MAPK inhibitors.
p38α MAPK Enzymatic Assay
This in vitro assay directly measures the enzymatic activity of purified, active p38α MAPK and the inhibitory effect of test compounds.
Materials:
-
Recombinant active human p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA)
-
ATP solution
-
Specific p38 MAPK substrate (e.g., ATF2 peptide)
-
Test compounds (e.g., FR167653, newer inhibitors) dissolved in DMSO
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the p38α MAPK enzyme to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., using a phosphospecific antibody in an ELISA format, or measuring ATP consumption via a luciferase-based assay).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay from LPS-Stimulated Human PBMCs
This cell-based assay assesses the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood.
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (e.g., FR167653, newer inhibitors) dissolved in DMSO.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.
Visualizing Key Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The p38 MAPK signaling cascade.
Caption: Key experimental workflows.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking FR167653 Against Newly Developed p38 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established p38 mitogen-activated protein kinase (MAPK) inhibitor, FR167653, with a selection of more recently developed inhibitors that have undergone clinical evaluation. The objective is to offer a clear, data-driven overview to inform research and development decisions in the pursuit of novel anti-inflammatory and immunomodulatory therapeutics.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, p38 MAPK, particularly the α isoform, has been a key target for therapeutic intervention. FR167653 was one of the early, potent, and selective inhibitors of p38 MAPK, demonstrating significant anti-inflammatory effects in various preclinical models.[1][2][3][4] More recent efforts have focused on developing inhibitors with improved potency, selectivity, and pharmacokinetic profiles, leading to a number of compounds entering clinical trials.
Quantitative Performance Comparison
| Inhibitor | p38α IC50 (nM) | Cell-Based Assay (IC50) | Key Characteristics |
| FR167653 | Not Publicly Available | Potent inhibitor of TNF-α and IL-1β production in vivo.[5] | Orally active, selective p38 MAPK inhibitor with demonstrated efficacy in various animal models of inflammation.[5] |
| VX-745 (Neflamapimod) | 10 | 52 nM (TNF-α release, PBMCs) | Potent and selective inhibitor of p38α. |
| VX-702 | 4 - 20 | 99 ng/mL (TNF-α release, whole blood) | Highly selective inhibitor of p38α. |
| BIRB-796 (Doramapimod) | 38 | 18 nM (TNF-α release, THP-1 cells) | Highly potent, allosteric inhibitor with slow dissociation kinetics. |
| Ralimetinib (LY2228820) | 5.3 | 5.2 nM (TNF-α release, murine macrophages) | Potent and selective inhibitor of p38α and p38β. |
| SCIO-469 | - | Strong inhibition of p38 MAPK phosphorylation. | Orally active inhibitor that entered clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize p38 MAPK inhibitors.
p38α MAPK Enzymatic Assay
This in vitro assay directly measures the enzymatic activity of purified, active p38α MAPK and the inhibitory effect of test compounds.
Materials:
-
Recombinant active human p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA)
-
ATP solution
-
Specific p38 MAPK substrate (e.g., ATF2 peptide)
-
Test compounds (e.g., FR167653, newer inhibitors) dissolved in DMSO
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the p38α MAPK enzyme to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., using a phosphospecific antibody in an ELISA format, or measuring ATP consumption via a luciferase-based assay).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay from LPS-Stimulated Human PBMCs
This cell-based assay assesses the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood.
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (e.g., FR167653, newer inhibitors) dissolved in DMSO.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.
Visualizing Key Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The p38 MAPK signaling cascade.
Caption: Key experimental workflows.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to FR167653 in Combination Anti-inflammatory Therapies
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) inhibitor, FR167653, has demonstrated significant anti-inflammatory properties by selectively targeting a key signaling pathway involved in the production of pro-inflammatory cytokines. This guide provides a comparative analysis of FR167653 and other p38 MAPK inhibitors when used in combination with other classes of anti-inflammatory drugs, including corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), and biologics. The experimental data, detailed methodologies, and signaling pathway diagrams presented herein offer a comprehensive resource for researchers exploring novel therapeutic strategies for inflammatory diseases.
FR167653: Mechanism of Action
FR167653 is a potent and specific inhibitor of p38 MAPK, an enzyme that plays a crucial role in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1] By inhibiting p38 MAPK, FR167653 effectively suppresses the inflammatory cascade at a critical upstream point.
Combination Therapy with Corticosteroids
The combination of p38 MAPK inhibitors with corticosteroids, such as dexamethasone (B1670325), has been shown to produce additive or synergistic anti-inflammatory effects. This is attributed to their distinct mechanisms of action. While corticosteroids primarily act through the glucocorticoid receptor to transrepress pro-inflammatory gene expression, p38 MAPK inhibitors block the signaling pathways that lead to the activation of transcription factors and enhance the stability of inflammatory mRNAs.
Quantitative Data: p38 MAPK Inhibitors and Dexamethasone
| Cell Type | Inflammatory Stimulus | Drug Combination | Cytokine | Maximum Inhibition (Combination) | Nature of Interaction | Reference |
| Human Lung Fibroblasts | TNF-α | BIRB-796 + Dexamethasone | IL-6 | Increased by 10-20% vs. Dexamethasone alone | Additive | |
| Human Lung Fibroblasts | TNF-α | BIRB-796 + Dexamethasone | CXCL8 | Increased by 10-20% vs. Dexamethasone alone | Additive | |
| Human Bronchial Epithelial Cells | TNF-α | BIRB-796 + Dexamethasone | IL-6 | Synergistically enhanced | Synergistic | |
| Human Bronchial Epithelial Cells | TNF-α | BIRB-796 + Dexamethasone | CXCL8 | Synergistically enhanced | Synergistic | |
| Alveolar Macrophages (COPD patients) | Lipopolysaccharide (LPS) | BIRB-796 + Dexamethasone | IL-6, IL-8, TNF-α | Synergistically enhanced | Synergistic | |
| Peripheral Blood Mononuclear Cells (Severe Asthma) | Lipopolysaccharide (LPS) | SD-282 + Dexamethasone | IL-1β, IL-6, TNF-α, MIP-1α | Greater than Dexamethasone alone | Enhanced Inhibition |
Experimental Protocols
Fibroblast and Epithelial Cell Culture:
-
Cell Lines: Human lung fibroblast cell line (MRC5) and human bronchial epithelial cell line (16HBE).
-
Primary Cells: Primary human lung fibroblasts and bronchial epithelial cells obtained from patient biopsies.
-
Stimulation: Cells were stimulated with tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment: Cells were pre-incubated with varying concentrations of a p38 MAPK inhibitor (e.g., BIRB-796) and/or dexamethasone for a specified period before stimulation.
-
Analysis: Supernatants were collected to measure cytokine levels (IL-6, CXCL8) using Enzyme-Linked Immunosorbent Assay (ELISA).
Macrophage and PBMC Culture:
-
Cell Source: Alveolar macrophages obtained by bronchoalveolar lavage from COPD patients and peripheral blood mononuclear cells (PBMCs) from severe asthma patients.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS).
-
Drug Treatment: Cells were treated with a p38 MAPK inhibitor (e.g., BIRB-796, SD-282) and/or dexamethasone.
-
Analysis: Cytokine levels in the cell culture supernatants were quantified by ELISA.
Comparison with NSAIDs
While direct combination studies of FR167653 with NSAIDs are limited, comparative studies provide insights into their relative efficacy. In a carrageenan-induced paw edema model, FR167653 demonstrated comparable anti-inflammatory effects to a selective COX-2 inhibitor, NS-398.[1] This suggests that targeting the p38 MAPK pathway can be as effective as inhibiting prostaglandin (B15479496) synthesis for certain inflammatory responses.
Quantitative Data: FR167653 vs. COX-2 Inhibitor
| Animal Model | Treatment | Dose | Paw Edema Inhibition (%) | TNF-α Level Inhibition (%) | PGE2 Level Inhibition (%) | Reference |
| Mouse Carrageenan-induced Paw Edema | FR167653 | 32 mg/kg, p.o. | 56 | 59 | 63 | [1] |
| Mouse Carrageenan-induced Paw Edema | NS-398 | 10 mg/kg, p.o. | 45 | Not Reported | 68 | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema:
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: Subplantar injection of 1% carrageenan into the right hind paw.
-
Drug Administration: FR167653 or NS-398 was administered orally 1 hour before carrageenan injection.
-
Measurement of Edema: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.
-
Biochemical Analysis: Paw tissue was collected to measure levels of TNF-α and prostaglandin E2 (PGE2) by ELISA.
Combination with Biologics (Anti-TNF-α)
Comparative Data: FR167653 vs. Anti-TNF-α Antibody
| Animal Model | Treatment | Dose | Paw Edema Inhibition (%) | TNF-α Level Inhibition (%) | Reference |
| Mouse Carrageenan-induced Paw Edema | FR167653 | 32 mg/kg, p.o. | 56 | 59 | [1] |
| Mouse Carrageenan-induced Paw Edema | Anti-TNF-α Antibody | 10 mg/kg, i.v. | 47 | Not Applicable | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema with Anti-TNF-α Antibody:
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: Subplantar injection of 1% carrageenan.
-
Drug Administration: Anti-TNF-α antibody was administered intravenously 30 minutes before carrageenan injection. FR167653 was given orally 1 hour prior.
-
Measurement of Edema and Cytokines: As described in the NSAID comparison protocol.
Conclusion
FR167653, as a specific p38 MAPK inhibitor, presents a promising therapeutic agent for inflammatory diseases. The available preclinical data suggests that combining a p38 MAPK inhibitor with corticosteroids can lead to additive or synergistic anti-inflammatory effects. While direct evidence for the combination of FR167653 with NSAIDs and anti-TNF-α biologics is still emerging, the distinct and complementary mechanisms of action provide a strong rationale for further investigation. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to design and evaluate novel combination therapies for a range of inflammatory conditions. Further studies are warranted to explore the full potential of FR167653 in combination with other anti-inflammatory agents to optimize treatment efficacy and patient outcomes.
References
A Comparative Guide to FR167653 in Combination Anti-inflammatory Therapies
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) inhibitor, FR167653, has demonstrated significant anti-inflammatory properties by selectively targeting a key signaling pathway involved in the production of pro-inflammatory cytokines. This guide provides a comparative analysis of FR167653 and other p38 MAPK inhibitors when used in combination with other classes of anti-inflammatory drugs, including corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), and biologics. The experimental data, detailed methodologies, and signaling pathway diagrams presented herein offer a comprehensive resource for researchers exploring novel therapeutic strategies for inflammatory diseases.
FR167653: Mechanism of Action
FR167653 is a potent and specific inhibitor of p38 MAPK, an enzyme that plays a crucial role in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1] By inhibiting p38 MAPK, FR167653 effectively suppresses the inflammatory cascade at a critical upstream point.
Combination Therapy with Corticosteroids
The combination of p38 MAPK inhibitors with corticosteroids, such as dexamethasone, has been shown to produce additive or synergistic anti-inflammatory effects. This is attributed to their distinct mechanisms of action. While corticosteroids primarily act through the glucocorticoid receptor to transrepress pro-inflammatory gene expression, p38 MAPK inhibitors block the signaling pathways that lead to the activation of transcription factors and enhance the stability of inflammatory mRNAs.
Quantitative Data: p38 MAPK Inhibitors and Dexamethasone
| Cell Type | Inflammatory Stimulus | Drug Combination | Cytokine | Maximum Inhibition (Combination) | Nature of Interaction | Reference |
| Human Lung Fibroblasts | TNF-α | BIRB-796 + Dexamethasone | IL-6 | Increased by 10-20% vs. Dexamethasone alone | Additive | |
| Human Lung Fibroblasts | TNF-α | BIRB-796 + Dexamethasone | CXCL8 | Increased by 10-20% vs. Dexamethasone alone | Additive | |
| Human Bronchial Epithelial Cells | TNF-α | BIRB-796 + Dexamethasone | IL-6 | Synergistically enhanced | Synergistic | |
| Human Bronchial Epithelial Cells | TNF-α | BIRB-796 + Dexamethasone | CXCL8 | Synergistically enhanced | Synergistic | |
| Alveolar Macrophages (COPD patients) | Lipopolysaccharide (LPS) | BIRB-796 + Dexamethasone | IL-6, IL-8, TNF-α | Synergistically enhanced | Synergistic | |
| Peripheral Blood Mononuclear Cells (Severe Asthma) | Lipopolysaccharide (LPS) | SD-282 + Dexamethasone | IL-1β, IL-6, TNF-α, MIP-1α | Greater than Dexamethasone alone | Enhanced Inhibition |
Experimental Protocols
Fibroblast and Epithelial Cell Culture:
-
Cell Lines: Human lung fibroblast cell line (MRC5) and human bronchial epithelial cell line (16HBE).
-
Primary Cells: Primary human lung fibroblasts and bronchial epithelial cells obtained from patient biopsies.
-
Stimulation: Cells were stimulated with tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment: Cells were pre-incubated with varying concentrations of a p38 MAPK inhibitor (e.g., BIRB-796) and/or dexamethasone for a specified period before stimulation.
-
Analysis: Supernatants were collected to measure cytokine levels (IL-6, CXCL8) using Enzyme-Linked Immunosorbent Assay (ELISA).
Macrophage and PBMC Culture:
-
Cell Source: Alveolar macrophages obtained by bronchoalveolar lavage from COPD patients and peripheral blood mononuclear cells (PBMCs) from severe asthma patients.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS).
-
Drug Treatment: Cells were treated with a p38 MAPK inhibitor (e.g., BIRB-796, SD-282) and/or dexamethasone.
-
Analysis: Cytokine levels in the cell culture supernatants were quantified by ELISA.
Comparison with NSAIDs
While direct combination studies of FR167653 with NSAIDs are limited, comparative studies provide insights into their relative efficacy. In a carrageenan-induced paw edema model, FR167653 demonstrated comparable anti-inflammatory effects to a selective COX-2 inhibitor, NS-398.[1] This suggests that targeting the p38 MAPK pathway can be as effective as inhibiting prostaglandin synthesis for certain inflammatory responses.
Quantitative Data: FR167653 vs. COX-2 Inhibitor
| Animal Model | Treatment | Dose | Paw Edema Inhibition (%) | TNF-α Level Inhibition (%) | PGE2 Level Inhibition (%) | Reference |
| Mouse Carrageenan-induced Paw Edema | FR167653 | 32 mg/kg, p.o. | 56 | 59 | 63 | [1] |
| Mouse Carrageenan-induced Paw Edema | NS-398 | 10 mg/kg, p.o. | 45 | Not Reported | 68 | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema:
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: Subplantar injection of 1% carrageenan into the right hind paw.
-
Drug Administration: FR167653 or NS-398 was administered orally 1 hour before carrageenan injection.
-
Measurement of Edema: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.
-
Biochemical Analysis: Paw tissue was collected to measure levels of TNF-α and prostaglandin E2 (PGE2) by ELISA.
Combination with Biologics (Anti-TNF-α)
Comparative Data: FR167653 vs. Anti-TNF-α Antibody
| Animal Model | Treatment | Dose | Paw Edema Inhibition (%) | TNF-α Level Inhibition (%) | Reference |
| Mouse Carrageenan-induced Paw Edema | FR167653 | 32 mg/kg, p.o. | 56 | 59 | [1] |
| Mouse Carrageenan-induced Paw Edema | Anti-TNF-α Antibody | 10 mg/kg, i.v. | 47 | Not Applicable | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema with Anti-TNF-α Antibody:
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: Subplantar injection of 1% carrageenan.
-
Drug Administration: Anti-TNF-α antibody was administered intravenously 30 minutes before carrageenan injection. FR167653 was given orally 1 hour prior.
-
Measurement of Edema and Cytokines: As described in the NSAID comparison protocol.
Conclusion
FR167653, as a specific p38 MAPK inhibitor, presents a promising therapeutic agent for inflammatory diseases. The available preclinical data suggests that combining a p38 MAPK inhibitor with corticosteroids can lead to additive or synergistic anti-inflammatory effects. While direct evidence for the combination of FR167653 with NSAIDs and anti-TNF-α biologics is still emerging, the distinct and complementary mechanisms of action provide a strong rationale for further investigation. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to design and evaluate novel combination therapies for a range of inflammatory conditions. Further studies are warranted to explore the full potential of FR167653 in combination with other anti-inflammatory agents to optimize treatment efficacy and patient outcomes.
References
Safety Operating Guide
Proper Disposal and Handling of FR167653: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective p38 MAPK inhibitor, FR167653, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential safety and logistical information, including operational and disposal plans, tailored for the laboratory environment.
Essential Safety and Disposal Information
Proper Disposal Procedures
As a standard practice, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
Solid Waste:
-
Contaminated Materials: Gloves, disposable lab coats, and other solid materials contaminated with FR167653 should be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Unwanted or expired solid FR167653 should be disposed of in its original container or a compatible, sealed container labeled as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Liquid Waste:
-
Solutions: Solutions containing FR167653 should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.
General Disposal Guidelines:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name (FR167653), and any known hazard characteristics.
-
Segregation: Do not mix FR167653 waste with other incompatible waste materials.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Do not dispose of FR167653 down the drain or in regular trash.
General Safety and Handling Precautions
The following table summarizes general safety and handling precautions for p38 MAPK inhibitors, which should be applied when working with FR167653.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Handle FR167653 in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound to avoid inhalation of dust. |
| Hygiene Practices | Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. |
| Spill Response | In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent and carefully scoop it into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete. For liquid spills, absorb with an inert material and place in a hazardous waste container. |
Experimental Protocols
Below is a detailed methodology for a representative in vitro experiment using a p38 MAPK inhibitor like FR167653 to assess its inhibitory activity.
In Vitro Kinase Assay for p38 MAPK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of FR167653 for the p38 MAPK enzyme.
Materials:
-
Recombinant human p38 MAPK enzyme
-
Kinase assay buffer
-
Substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
FR167653
-
DMSO (Dimethyl sulfoxide) as a solvent
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of FR167653 in DMSO. Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38 MAPK enzyme and the substrate to their final working concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each FR167653 dilution to the wells of the 96-well plate.
-
Include control wells containing only DMSO (vehicle control) and wells with no enzyme (background control).
-
-
Enzyme Addition: Add the diluted p38 MAPK enzyme to each well (except the background control wells).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions of the assay kit. This often involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis:
-
Subtract the background signal from all other readings.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the context of FR167653's use, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Caption: Experimental Workflow for p38 MAPK Inhibitor Screening.
References
Proper Disposal and Handling of FR167653: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective p38 MAPK inhibitor, FR167653, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential safety and logistical information, including operational and disposal plans, tailored for the laboratory environment.
Essential Safety and Disposal Information
Proper Disposal Procedures
As a standard practice, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
Solid Waste:
-
Contaminated Materials: Gloves, disposable lab coats, and other solid materials contaminated with FR167653 should be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Unwanted or expired solid FR167653 should be disposed of in its original container or a compatible, sealed container labeled as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Liquid Waste:
-
Solutions: Solutions containing FR167653 should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.
General Disposal Guidelines:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name (FR167653), and any known hazard characteristics.
-
Segregation: Do not mix FR167653 waste with other incompatible waste materials.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Do not dispose of FR167653 down the drain or in regular trash.
General Safety and Handling Precautions
The following table summarizes general safety and handling precautions for p38 MAPK inhibitors, which should be applied when working with FR167653.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Handle FR167653 in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound to avoid inhalation of dust. |
| Hygiene Practices | Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. |
| Spill Response | In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent and carefully scoop it into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete. For liquid spills, absorb with an inert material and place in a hazardous waste container. |
Experimental Protocols
Below is a detailed methodology for a representative in vitro experiment using a p38 MAPK inhibitor like FR167653 to assess its inhibitory activity.
In Vitro Kinase Assay for p38 MAPK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of FR167653 for the p38 MAPK enzyme.
Materials:
-
Recombinant human p38 MAPK enzyme
-
Kinase assay buffer
-
Substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
FR167653
-
DMSO (Dimethyl sulfoxide) as a solvent
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of FR167653 in DMSO. Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38 MAPK enzyme and the substrate to their final working concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each FR167653 dilution to the wells of the 96-well plate.
-
Include control wells containing only DMSO (vehicle control) and wells with no enzyme (background control).
-
-
Enzyme Addition: Add the diluted p38 MAPK enzyme to each well (except the background control wells).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions of the assay kit. This often involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis:
-
Subtract the background signal from all other readings.
-
Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the context of FR167653's use, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Caption: Experimental Workflow for p38 MAPK Inhibitor Screening.
References
Navigating the Safe Handling of FR-167653: A Guide for Laboratory Professionals
This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and protocols for disposal and emergency situations. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure.
Personal Protective Equipment (PPE)
When handling FR-167653, a proactive approach to personal safety is critical. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation of the compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory where FR-167653 is handled. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound or contaminated surfaces. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of powdered FR-167653 should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that FR-167653 is managed safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. FR-167653 should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Handling and Preparation of Solutions
All weighing and preparation of stock solutions from powdered FR-167653 must be performed in a chemical fume hood. Use dedicated spatulas and weighing boats. For preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Experimental Use
When using solutions of FR-167653, continue to wear all prescribed PPE. Avoid generating aerosols. Any procedures with the potential to create aerosols should be performed in a biosafety cabinet or fume hood.
Disposal Plan
Proper disposal of FR-167653 and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid FR-167653 | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid waste (e.g., unused solutions) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup
For a small spill, and only if you are trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow for Handling FR-167653
Caption: This diagram outlines the key stages of handling FR-167653, from preparation to disposal.
Signaling Pathway of p38 MAPK Inhibition
Navigating the Safe Handling of FR-167653: A Guide for Laboratory Professionals
This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and protocols for disposal and emergency situations. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure.
Personal Protective Equipment (PPE)
When handling FR-167653, a proactive approach to personal safety is critical. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation of the compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory where FR-167653 is handled. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound or contaminated surfaces. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of powdered FR-167653 should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that FR-167653 is managed safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. FR-167653 should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Handling and Preparation of Solutions
All weighing and preparation of stock solutions from powdered FR-167653 must be performed in a chemical fume hood. Use dedicated spatulas and weighing boats. For preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Experimental Use
When using solutions of FR-167653, continue to wear all prescribed PPE. Avoid generating aerosols. Any procedures with the potential to create aerosols should be performed in a biosafety cabinet or fume hood.
Disposal Plan
Proper disposal of FR-167653 and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid FR-167653 | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid waste (e.g., unused solutions) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup
For a small spill, and only if you are trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow for Handling FR-167653
Caption: This diagram outlines the key stages of handling FR-167653, from preparation to disposal.
Signaling Pathway of p38 MAPK Inhibition
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
